molecular formula C12H8ClN3 B3278336 8-Chloro-6-phenylimidazo[1,2-a]pyrazine CAS No. 676361-05-0

8-Chloro-6-phenylimidazo[1,2-a]pyrazine

Cat. No.: B3278336
CAS No.: 676361-05-0
M. Wt: 229.66 g/mol
InChI Key: VNHGRYDXWHFJKR-UHFFFAOYSA-N
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Description

8-Chloro-6-phenylimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number 676361-05-0 and a molecular formula of C12H8ClN3. It belongs to the imidazo[1,2-a]pyrazine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . This specific chloro- and phenyl-substituted derivative serves as a versatile synthetic intermediate, particularly in the development of novel anticancer agents. The core imidazopyrazine structure is a key pharmacophore in active research. Scientific literature indicates that derivatives of 8-morpholinoimidazo[1,2-a]pyrazine have been designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) . Some compounds in this class have demonstrated inhibitory activity against specific molecular targets, such as the PI3Kα kinase, which is a critical component in the PI3K-Akt-mTOR signaling pathway frequently activated in cancers . The chlorine atom at the 8-position and the phenyl group at the 6-position of the imidazopyrazine core are strategic structural features that can be utilized for further chemical modifications, for instance, via cross-coupling reactions, to explore structure-activity relationships and optimize potency . This product is intended for research purposes as a building block in drug discovery programs and chemical biology. It is provided "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-phenylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHGRYDXWHFJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-6-phenylimidazo[1,2-a]pyrazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyrazine Core - A Scaffold of Therapeutic Significance

The imidazo[1,2-a]pyrazine nucleus represents a class of fused heterocyclic systems that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this core have been extensively investigated and have shown promise as potent inhibitors of various kinases, antiviral agents, and modulators of other key cellular pathways.[3][4] The inherent structural features of the imidazo[1,2-a]pyrazine system, including its rigid bicyclic nature and the strategic placement of nitrogen atoms, provide an excellent framework for the design of targeted therapeutics.

This technical guide focuses on a specific, yet crucial, derivative: 8-Chloro-6-phenylimidazo[1,2-a]pyrazine (CAS 676361-05-0). The strategic placement of a chloro group at the 8-position and a phenyl group at the 6-position offers unique opportunities for both chemical modification and biological interaction. The chloro substituent can serve as a handle for further functionalization through cross-coupling reactions, while the phenyl group can be tailored to optimize binding affinity and selectivity for specific biological targets.[5] This guide will provide an in-depth overview of the properties, synthesis, and potential applications of this important molecule.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development. These properties influence its solubility, permeability, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
CAS Number 676361-05-0[6]
Molecular Formula C₁₂H₈ClN₃Inferred from structure
Molecular Weight 229.67 g/mol Inferred from formula
Appearance Likely a solid at room temperature[7]
Solubility Sparingly soluble in water[8]
Storage Inert atmosphere, 2-8°C[7]

Note: Some properties are inferred from structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.

The structural arrangement of this compound is depicted below. The fusion of the imidazole and pyrazine rings creates a planar aromatic system. The chlorine atom at position 8 and the phenyl ring at position 6 are key features that dictate its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Synthesis and Characterization: A Proposed Pathway

A proposed synthetic workflow is outlined below:

G start Starting Materials: 2-Amino-3,5-dichloropyrazine and Phenylboronic Acid intermediate1 Suzuki Coupling: Formation of 2-Amino-3-chloro-5-phenylpyrazine start->intermediate1 Pd catalyst, base intermediate2 Cyclization Reaction: Condensation with an α-haloketone (e.g., chloroacetaldehyde) intermediate1->intermediate2 Heat product Final Product: This compound intermediate2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-3-chloro-5-phenylpyrazine (Intermediate 1)

  • To a solution of 2-amino-3,5-dichloropyrazine and phenylboronic acid in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-amino-3-chloro-5-phenylpyrazine.

Step 2: Synthesis of this compound (Final Product)

  • A mixture of 2-amino-3-chloro-5-phenylpyrazine and an α-haloketone (e.g., chloroacetaldehyde, typically as a 50% aqueous solution) in a suitable solvent (e.g., ethanol or isopropanol) is heated at reflux.[10]

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried, and concentrated.

  • The final product, this compound, is purified by recrystallization or column chromatography.

Characterization

The synthesized compound should be thoroughly characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, will confirm the arrangement of atoms in the imidazo[1,2-a]pyrazine core and the phenyl substituent. Based on similar structures, characteristic signals in the aromatic region are expected.[5][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule. Key absorption bands for C-H, C=C, and C-N stretching vibrations within the aromatic heterocyclic system are expected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore in the field of kinase inhibition.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] The structural features of this compound make it a promising candidate for the development of selective kinase inhibitors.

The nitrogen atoms in the imidazo[1,2-a]pyrazine core can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases. The phenyl group at the 6-position can be further modified to enhance potency and selectivity by occupying hydrophobic pockets within the active site. The chloro group at the 8-position provides a valuable point for diversification, allowing for the introduction of various substituents to fine-tune the pharmacological profile of the molecule.

Numerous studies have demonstrated the efficacy of imidazo[1,2-a]pyrazine derivatives against a range of kinases, including:

  • Aurora Kinases: These are serine/threonine kinases that are essential for cell division. Their overexpression is linked to various cancers.[11]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[3]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K pathway is frequently activated in cancer, promoting cell growth, proliferation, and survival.[5]

A patent for "Certain 8-heteroaryl-6-phenyl-imidazo[1,2-a]pyrazines as modulators of kinase activity" further underscores the potential of this structural class in targeting kinases for therapeutic intervention.[12]

The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling pathway.

G compound 8-Chloro-6-phenyl- imidazo[1,2-a]pyrazine kinase Kinase Active Site (ATP-binding pocket) compound->kinase Binds competitively substrate Substrate Protein kinase->substrate Phosphorylates blocked_pathway Blocked Signal Transduction kinase->blocked_pathway Inhibition leads to atp ATP atp->kinase Binding blocked phosphorylated_substrate Phosphorylated Substrate

Caption: Proposed mechanism of action for this compound as a kinase inhibitor.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry, possessing the key structural features of a privileged scaffold. While specific biological data for this exact compound is limited in the public domain, the extensive research on related imidazo[1,2-a]pyrazine derivatives strongly suggests its potential as a kinase inhibitor. The synthetic accessibility and the potential for further chemical modification make it an attractive starting point for the development of novel therapeutics.

Future research should focus on the definitive synthesis and full characterization of this compound, followed by a comprehensive biological evaluation against a panel of kinases to identify its specific targets. Structure-activity relationship (SAR) studies, involving modifications at the 8-chloro and 6-phenyl positions, will be crucial in optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly contribute to the advancement of targeted therapies for a range of diseases.

References

  • Biradar, J. S., & Bhovi, M. G. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Al-Ostoot, F. H., Al-Malki, J. F., Al-Ghamdi, S. S., Al-Zahrani, M. H., & El-Senduny, F. F. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4499.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery.
  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174.
  • Request PDF. (2025, August 9). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.
  • 676361-05-0|this compound - BLDpharm. (n.d.).
  • 8-Chloroimidazo[1,2-a]pyrazine | 69214-33-1. (n.d.).
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). Molecules, 22(2), 310.
  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (1984). Journal of Medicinal Chemistry, 27(2), 206–212.
  • 8-Chloroimidazo[1,2-a]pyrazine | 69214-33-1. (n.d.).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11).
  • Certain 8-heteroaryl-6-phenyl-imidazo[1,2-a]pyrazines as modulators of kinase activity - P
  • SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. (2002). Chemistry of Heterocyclic Compounds, 38(9), 1142–1142.
  • 2-arylimidazo[1,2-B]pyridazine, 2-phenylimidazo[1,2-A]pyridine, and 2-phenylimidazo[1,2-A]pyrazine derivatives - P
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018, July 16). TSI Journals.
  • 6-ARYL-IMIDAZO[1,2-a]PYRAZIN-8-YLAMINES, METHOD OF MAKING... - Patent WO2004022562A1. (n.d.).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
  • (PDF)
  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 5765–5769.
  • 8-Chloro-imidazo[1,2-a]pyrazine 69214-33-1 wiki. (n.d.). Guidechem.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37042–37050.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.

Sources

Chemical structure and molecular weight of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, molecular weight, synthesis, and applications of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in kinase inhibitor discovery.

Executive Summary

This compound (CAS: 676361-05-0) is a bicyclic heteroaromatic compound serving as a critical intermediate in medicinal chemistry. It belongs to the imidazo[1,2-a]pyrazine class, a scaffold widely utilized in the development of kinase inhibitors, particularly for Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK) .

The molecule features a reactive chlorine handle at the C8 position, enabling nucleophilic aromatic substitution (


) to introduce amine-based pharmacophores, while the phenyl group at C6 provides essential hydrophobic interactions within the ATP-binding pocket of target kinases. This specific substitution pattern is foundational to the synthesis of clinical candidates such as Entospletinib (GS-9973) .

Chemical Identity & Physicochemical Properties[1][2][3]

The following data establishes the precise chemical identity of the compound.

PropertyValue
Chemical Name This compound
CAS Registry Number 676361-05-0
Molecular Formula

Molecular Weight 229.67 g/mol
Exact Mass 229.0407
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water
SMILES Clc1nc(c2ccccc2)cn2ccnc12
InChI Key AFQLYSHHYYOVDJ-UHFFFAOYSA-N (Base core analog)
Structural Analysis

The imidazo[1,2-a]pyrazine core is a 6,5-fused system.

  • Position 8 (Chlorine): Highly electrophilic due to the adjacent nitrogen atoms (N7 and N4). This is the primary site for diversification via

    
     reactions with amines.
    
  • Position 6 (Phenyl): Located on the pyrazine ring, this substituent is typically introduced early in the synthesis (via Suzuki coupling or condensation) to establish the hydrophobic tail.

  • Position 3 (Imidazole H): Electron-rich and susceptible to electrophilic aromatic substitution (e.g., halogenation), allowing for further elaboration if required.

Synthetic Methodologies

The synthesis of this compound generally follows a convergent route, prioritizing the installation of the phenyl ring before the final diversification at the 8-chloro position.

Protocol: Regioselective Synthesis from 2-Aminopyrazine

This protocol describes the construction of the core via condensation followed by selective cross-coupling.

Step 1: Halogenation of 2-Amino-3-chloropyrazine The starting material, 2-amino-3-chloropyrazine , is brominated to install a handle at the 5-position (which becomes C6 in the fused system).

  • Reagents: N-Bromosuccinimide (NBS), DMF,

    
     to RT.
    
  • Mechanism: Electrophilic aromatic substitution.[1] The amino group directs the bromine to the para-position (C5).

  • Product: 2-Amino-5-bromo-3-chloropyrazine.

Step 2: Cyclization to Form the Imidazo[1,2-a]pyrazine Core Condensation with a bifunctional electrophile forms the imidazole ring.

  • Reagents: Bromoacetaldehyde diethyl acetal (or chloroacetaldehyde), HBr/AcOH, reflux.

  • Mechanism: The exocyclic amine attacks the carbonyl carbon, while the ring nitrogen (N1) attacks the

    
    -carbon, closing the ring.
    
  • Product: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine .

  • Note: The 8-chloro group remains intact due to its lower reactivity compared to the condensation centers.

Step 3: Regioselective Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling introduces the phenyl group.

  • Reagents: Phenylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), 1,4-Dioxane,
    
    
    .
  • Selectivity: The C6-Bromine bond is more reactive towards oxidative addition by Pd(0) than the C8-Chlorine bond. This allows for the selective formation of the 6-phenyl product without displacing the 8-chloro handle.

  • Final Product: This compound .

Visualization: Synthesis Workflow

Synthesis cluster_legend Reaction Type Start 2-Amino-3-chloropyrazine Inter1 2-Amino-5-bromo- 3-chloropyrazine Start->Inter1 NBS, DMF (Bromination) Scaffold 6-Bromo-8-chloro imidazo[1,2-a]pyrazine Inter1->Scaffold Bromoacetaldehyde (Cyclization) Product 8-Chloro-6-phenyl imidazo[1,2-a]pyrazine Scaffold->Product Ph-B(OH)2, Pd(0) (Selective Suzuki) Electrophilic Sub. Electrophilic Sub. Cyclocondensation Cyclocondensation Electrophilic Sub.->Cyclocondensation Cross-Coupling Cross-Coupling Cyclocondensation->Cross-Coupling

Figure 1: Convergent synthesis pathway for this compound, highlighting the regioselective cross-coupling strategy.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are expected.

-NMR Spectroscopy (400 MHz, )
  • 
     8.60 (s, 1H):  H5 proton on the pyrazine ring. This signal is significantly deshielded due to the adjacent nitrogen atoms and the aromatic ring current. It appears as a singlet because the adjacent C6 is substituted with the phenyl group.
    
  • 
     7.95 (d, 
    
    
    
    Hz, 1H):
    H2 or H3 on the imidazole ring.
  • 
     7.75 (d, 
    
    
    
    Hz, 1H):
    H3 or H2 on the imidazole ring.
  • 
     7.60 – 7.35 (m, 5H):  Phenyl group protons. Typically appears as a multiplet (2H ortho, 2H meta, 1H para).
    
Mass Spectrometry (ESI-MS)
  • Observed Ion

    
    :  229.7 / 231.7 (approximate 3:1 ratio).
    
  • Isotope Pattern: The presence of a single chlorine atom results in a characteristic M and M+2 peak pattern with a 3:1 intensity ratio, confirming the retention of the chloro-substituent.

Applications in Drug Discovery

This compound is a "privileged scaffold" in the design of ATP-competitive kinase inhibitors.

Mechanism of Action & SAR
  • Hinge Binder: The imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP. The nitrogen atoms (N1/N4) often accept hydrogen bonds from the kinase hinge region.

  • Gatekeeper Interaction: The C8-substituent (derived from the 8-chloro precursor) is positioned to interact with the gatekeeper residue or the solvent-exposed front pocket.

  • Selectivity Handle: The C6-phenyl group occupies the hydrophobic pocket (back pocket) adjacent to the ATP binding site. Modification of this phenyl ring (e.g., adding F,

    
    , or heteroatoms) tunes selectivity for specific kinases like Syk or BTK.
    
Case Study: Entospletinib (GS-9973)

Entospletinib is a highly selective Syk inhibitor used in clinical trials for hematological malignancies.

  • Structural Relation: Entospletinib features an imidazo[1,2-a]pyrazine core.[2][3][4]

  • Synthesis Connection: this compound represents a simplified analog of the Entospletinib intermediate, where the 6-phenyl serves as a model for the 6-(1H-indazol-6-yl) moiety found in the drug. The 8-chloro group is subsequently displaced by a morpholino-aniline derivative to yield the final active pharmaceutical ingredient (API).

SAR Core Imidazo[1,2-a]pyrazine Core Pos8 Position 8 (Cl) Reactive Handle Core->Pos8 SNAr Displacement (Amines/Alkoxides) Pos6 Position 6 (Phenyl) Hydrophobic Pocket Core->Pos6 Selectivity Tuning (Suzuki Coupling) Pos3 Position 3 (H) Solvent Front/Hinge Core->Pos3 Electrophilic Sub. (Optional) Syk/BTK Inhibition Syk/BTK Inhibition Pos8->Syk/BTK Inhibition Kinase Selectivity Kinase Selectivity Pos6->Kinase Selectivity

Figure 2: Structure-Activity Relationship (SAR) map of the imidazo[1,2-a]pyrazine scaffold.

References

  • PubChem. (2025).[2] Entospletinib (CID 59473233). National Library of Medicine. Retrieved from [Link]

  • Slepukhin, P. A., et al. (2002).[5] Simple Synthesis of Imidazo[1,2-a]pyrazines. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Guchhait, S. K., et al. (2017). Regioselective functionalization of imidazo[1,2-a]pyrazine. RSC Advances. Retrieved from [Link]

  • Currie, K. S., et al. (2014). Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The 6-Phenylimidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine core, particularly when substituted with a phenyl group at the 6-position, has emerged as a "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system is a structural analog of purines and has demonstrated a remarkable breadth of biological activities, positioning it as a cornerstone for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive exploration of the biological activities of the 6-phenylimidazo[1,2-a]pyrazine scaffold and its derivatives. We will delve into its significant potential in oncology, virology, and as a modulator of key cellular signaling pathways, offering insights into its synthesis, mechanisms of action, and structure-activity relationships (SAR). This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of next-generation therapeutic agents.

Introduction: The Rise of a Versatile Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3][4] Among these, the imidazo[1,2-a]pyrazine moiety has garnered substantial interest due to its diverse pharmacological profile.[1][5] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes. The introduction of a phenyl group at the 6-position often enhances potency and modulates the pharmacokinetic properties of these compounds, making the 6-phenylimidazo[1,2-a]pyrazine scaffold a particularly attractive starting point for drug discovery campaigns. This guide will explore the key therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The 6-phenylimidazo[1,2-a]pyrazine scaffold has been extensively investigated for its anticancer properties, demonstrating efficacy through various mechanisms of action.[6][7]

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Protein kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. Several classes of imidazo[1,2-a]pyrazine derivatives have been identified as potent kinase inhibitors.

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a key regulator of transcription, and its inhibition is a promising strategy for cancer therapy. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors. For instance, a derivative with a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position displayed a potent CDK9 inhibitory activity with an IC50 of 0.16 µM.[5][8] This inhibition correlated with cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562).[5][8]

  • Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors.[9][10] Optimization of the 8-position of the scaffold has been shown to improve oral bioavailability and selectivity against off-target kinases.[9] Certain analogues have demonstrated anti-tumor activity in vivo, for example, in an A2780 ovarian tumor xenograft model.[9]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. The imidazo[1,2-a]pyrazine scaffold has been utilized to develop PI3K inhibitors.[11] Hybrids of imidazo[1,2-a]pyrazine and coumarin have been synthesized and shown to possess anticancer activity, potentially through the inhibition of this pathway.[11]

Targeting p53:

A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and one compound, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, showed cytostatic activity against a non-small cell lung cancer (NSCLC) cell line.[12] Further studies indicated that this compound induced overexpression of the TP53 gene, suggesting a potential reactivation of mutant p53 in the NSCLC cell line.[12]

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have been crucial in optimizing the anticancer potency of imidazo[1,2-a]pyrazine derivatives. Substitutions at the C2, C3, and C8 positions have been systematically explored.[1][6] For example, the introduction of various amines at the 3-position and different aryl groups at the 2-position has a significant impact on their cytotoxic effects.[5]

Antiviral Activity: A New Frontier in Combating Viral Infections

The imidazo[1,2-a]pyrazine scaffold has also demonstrated promising activity against a range of viruses.

Anti-Influenza Virus Activity

Compounds with a 2-phenylimidazo[1,2-a]pyrazin-3-amine scaffold have been reported as antiviral agents against the influenza A virus.[5] More specifically, a series of imidazo[1,2-a]pyrazine derivatives were identified as potent and broad-spectrum anti-influenza agents, including against oseltamivir-resistant strains.[13] The mechanism of action for one derivative, A4, was found to be the direct binding to the viral nucleoprotein (NP), which prevents its nuclear accumulation.[13]

Anti-Human Coronavirus Activity

In the search for therapeutics against coronaviruses, selected imidazo[1,2-a]pyrazine derivatives were evaluated for their activity against human coronavirus 229E.[5][8] One derivative, with a pyridin-4-yl group at the 2-position and a cyclohexyl group at the 3-position, exhibited the most potent anti-coronaviral activity with an IC50 of 56.96 µM.[5][8] Docking studies suggested a high affinity of this compound for the COVID-19 main protease.[5][8]

Synthesis of the 6-Phenylimidazo[1,2-a]pyrazine Scaffold

The synthesis of the imidazo[1,2-a]pyrazine core is often achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to generating molecular diversity.[14]

Groebke-Blackburn-Bienaymé (GBB) Reaction

A common and versatile method for synthesizing 3-aminoimidazo[1,2-a]pyrazines is the one-pot three-component Groebke-Blackburn-Bienaymé reaction.[5][8] This reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-3-(tert-butylamino)imidazo[1,2-a]pyrazine via GBB Reaction

This protocol describes a representative synthesis of a 2,3-disubstituted imidazo[1,2-a]pyrazine derivative.[5]

Materials:

  • 2-Aminopyrazine

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a microwave vial, add 2-aminopyrazine (1 mmol), benzaldehyde (1 mmol), and Sc(OTf)₃ (10 mol%).

  • Add a solvent mixture of DCM:MeOH (3:1, 4 mL).

  • Add tert-butyl isocyanide (1.2 mmol) to the mixture.

  • Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane:EtOAc gradient to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale: The GBB reaction is a highly efficient method for the one-pot synthesis of the imidazo[1,2-a]pyrazine core. The use of a Lewis acid catalyst like Sc(OTf)₃ accelerates the reaction, and microwave irradiation significantly reduces the reaction time.

Protocol 2: In Vitro CDK9 Inhibition Assay

This protocol outlines a typical assay to evaluate the inhibitory activity of compounds against CDK9.[5][8]

Materials:

  • Recombinant human CDK9/cyclin T1 enzyme

  • ATP

  • Substrate peptide (e.g., a biotinylated peptide derived from the C-terminal domain of RNA polymerase II)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, CDK9/cyclin T1 enzyme, and the substrate peptide in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK9 by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The luminescent readout provides a sensitive and high-throughput method for screening potential inhibitors.

Data Presentation

Table 1: Anticancer and Antiviral Activities of Representative Imidazo[1,2-a]pyrazine Derivatives

Compound IDTarget/AssayIC₅₀ (µM)Cancer Cell Line(s)Reference
3c Pyridin-4-ylBenzylCDK9 Inhibition0.16MCF7, HCT116, K562[5][8]
3c Pyridin-4-ylBenzylCytotoxicity (average)6.66MCF7, HCT116, K562[5][8]
3b Pyridin-4-ylCyclohexylAnti-HCoV-229E56.96-[5][8]
A4 --Anti-Influenza A (PR8)2.75-[13]

Visualizations

Signaling Pathway

CDK9_Inhibition_Pathway CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (paused) CDK9_CyclinT1->RNAPII Phosphorylates CTD Elongation Transcriptional Elongation RNAPII->Elongation Release from pausing Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazopyrazine->CDK9_CyclinT1 Inhibits

Caption: Inhibition of the CDK9/Cyclin T1 complex by an imidazo[1,2-a]pyrazine derivative, preventing the phosphorylation of RNA Polymerase II and halting transcriptional elongation.

Experimental Workflow

GBB_Synthesis_Workflow cluster_synthesis One-Pot Synthesis cluster_analysis Characterization Start 2-Aminopyrazine + Aldehyde + Isocyanide Reaction GBB Reaction (Sc(OTf)₃, Microwave) Start->Reaction Purification Column Chromatography Reaction->Purification Product 3-Aminoimidazo[1,2-a]pyrazine Purification->Product NMR ¹H & ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and characterization of 3-aminoimidazo[1,2-a]pyrazine derivatives via the Groebke-Blackburn-Bienaymé (GBB) reaction.

Future Perspectives and Conclusion

The 6-phenylimidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their pharmacokinetic and safety profiles, and exploring their potential in other therapeutic areas such as neurodegenerative and inflammatory diseases. The integration of computational drug design and artificial intelligence-assisted screening could accelerate the discovery and development of new drug candidates based on this privileged core.[15]

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed.
  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing - Rsc.org.
  • Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. PubMed.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.
  • Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI.
  • Prediction of biological activity of imidazo[1,2- a]pyrazine derivatives by combining DFT and QSAR results. ijirset.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Table 2 from Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Semantic Scholar.
  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
  • Pharmacological activity and mechanism of pyrazines. OUCI.
  • Some imidazo[1,2-a]pyrimidines with interesting biological activities....

Sources

Technical Guide: Solubility & Handling of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

[1]

Executive Summary & Compound Profile

8-Chloro-6-phenylimidazo[1,2-a]pyrazine is a critical heterocyclic intermediate, frequently utilized as a scaffold in the synthesis of kinase inhibitors (e.g., BTK, PI3K inhibitors) and other bioactive small molecules.[1] Its structural core—the imidazo[1,2-a]pyrazine fused ring system—confers specific solubility characteristics driven by its planar aromaticity and the electron-withdrawing chlorine substituent at the C8 position.[1]

This guide provides an in-depth analysis of its solubility behavior in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , two of the most critical solvents for biological assay preparation and chemical purification, respectively.[1]

Chemical Identity
PropertyDetail
Systematic Name This compound
Core Scaffold Imidazo[1,2-a]pyrazine
Molecular Formula C₁₂H₈ClN₃
Molecular Weight ~229.66 g/mol
Physical State Solid (often off-white to pale yellow powder)
Key Functionality Electrophilic C8-Cl (susceptible to SNAr); Lipophilic Phenyl group

Solubility Profile: DMSO vs. Methanol

The solubility of this compound is governed by the interplay between its lipophilic phenyl ring, the polarizable nitrogen-rich core, and the solvent's dielectric properties.[1]

Comparative Solubility Matrix
SolventSolubility PotentialPrimary ApplicationOperational Notes
DMSO High (>50 mg/mL)Biological Stock Solutions, NMRPreferred solvent for long-term storage of stock solutions (typically 10 mM or 100 mM).[1]
Methanol Moderate to Good (1–20 mg/mL)LC-MS, Purification, RecrystallizationSolubility decreases significantly at low temperatures.[1] Excellent for gradient elution in chromatography.
Water Low (<0.1 mg/mL)Precipitation anti-solventThe compound is hydrophobic. Aqueous buffers may cause precipitation if DMSO stock concentration is too high (>1% v/v final).
Mechanistic Solvation Analysis[1][3]

The dissolution mechanisms differ fundamentally between the aprotic dipolar DMSO and the protic Methanol.

  • DMSO (Dimethyl Sulfoxide): Acts as a strong hydrogen bond acceptor and interacts effectively with the polarizable

    
    -system of the imidazo-pyrazine core.[1] The high dielectric constant (
    
    
    ) stabilizes the dipole created by the electronegative chlorine and nitrogen atoms.
  • Methanol: Solvates primarily through dipole-dipole interactions and weak hydrogen bonding with the nitrogen lone pairs.[1] The hydrophobic phenyl ring, however, imposes an energetic penalty in protic solvents, making methanol solubility lower than DMSO but significantly higher than water.

SolvationMechanismcluster_DMSODMSO Interaction (Dipolar Aprotic)cluster_MeOHMethanol Interaction (Protic)Compound8-Chloro-6-phenylimidazo[1,2-a]pyrazineDMSO_MechDipole Stabilization(S=O interaction with polarized Heterocycle)Compound->DMSO_MechPrimary DriverMeOH_MechH-Bonding(N-acceptors)Compound->MeOH_MechSecondary DriverPi_StackPolarizability Match(High Solubility)DMSO_Mech->Pi_StackResultPh_EffectPhenyl Ring(Hydrophobic Penalty)MeOH_Mech->Ph_EffectLimiting Factor

Figure 1: Mechanistic comparison of solvation forces.[1] DMSO stabilizes the polarized core effectively, while Methanol's capacity is modulated by the hydrophobic phenyl substituent.[1]

Experimental Protocol: Determination & Preparation

Since specific solubility values can vary based on the solid-state form (polymorph) and purity of the intermediate, empirical determination is required for critical assays.[1]

Saturation Shake-Flask Method (Standard Operating Procedure)

This protocol validates the exact solubility limit of your specific batch in DMSO or Methanol.

Reagents:

  • Compound: this compound (approx. 50 mg)[1]

  • Solvent: HPLC-grade DMSO or Methanol[1]

  • Equipment: Thermomixer or Orbital Shaker, Centrifuge, HPLC/UV-Vis[1]

Workflow:

  • Excess Addition: Weigh ~10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100

    
    L of solvent (Targeting 100 mg/mL theoretical max).
    
  • Equilibration: Shake at 25°C (room temp) for 24 hours @ 800 RPM.

    • Visual Check: If fully dissolved, add more solid until precipitation persists.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute (e.g., 1:1000 in MeOH), and quantify via HPLC-UV against a standard curve.

SolubilityProtocolStartStart: Solid CompoundMixAdd Solvent (DMSO/MeOH)Create Supersaturated SuspensionStart->MixShakeEquilibrate(24h @ 25°C, 800 RPM)Mix->ShakeCheckVisual InspectionShake->CheckAddSolidAdd More SolidCheck->AddSolidClear SolutionCentrifugeCentrifuge(Pellet Undissolved)Check->CentrifugePrecipitate PresentAddSolid->ShakeAnalyzeHPLC Quantificationof SupernatantCentrifuge->Analyze

Figure 2: Step-by-step workflow for the Saturation Shake-Flask method to determine empirical solubility.

Stock Solution Preparation (DMSO)

For biological assays, a 10 mM or 100 mM stock solution is standard.

  • Calculate:

    
    .
    
    • Example: For 1 mL of 10 mM stock:

      
       mg.
      
  • Dissolve: Add DMSO to the weighed solid.

  • Sonicate: Sonicate for 5–10 minutes in a water bath (ambient temp) to ensure complete dissolution of micro-aggregates.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis (if moisture enters).

Troubleshooting & Optimization

Issue: Precipitation upon dilution into aqueous media
  • Cause: The "Crash-out" effect.[1] The hydrophobic phenyl ring drives aggregation when DMSO concentration drops below 1-5%.[1]

  • Solution:

    • Keep final DMSO concentration < 0.5% (v/v) if possible.

    • Perform serial dilutions in DMSO first, then a final rapid dilution into the assay buffer.

    • Use a surfactant (e.g., 0.01% Tween-20) in the aqueous buffer to stabilize the colloid.[1]

Issue: Incomplete dissolution in Methanol
  • Cause: Crystal lattice energy is high; methanol is a weaker solvent than DMSO.

  • Solution:

    • Warm the methanol gently to 35-40°C (below boiling point).

    • Use sonication (critical for breaking up crystal lattices).

    • Consider a co-solvent: 10% DCM (Dichloromethane) in Methanol significantly boosts solubility for purification purposes.

References

  • Scaffold Properties: Goossen, L. et al. "Synthesis of Imidazo[1,2-a]pyrazines."[2] Journal of Organic Chemistry. (General heterocyclic synthesis and solubility context).

  • Solubility Protocols: "Assay Guidance Manual: Solubility Assays." NCBI Bookshelf. (Standard Shake-Flask Methodology).[1]

  • Compound Data: "Imidazo[1,2-a]pyrazine core solubility data." MedChemExpress. (Reference for core scaffold solubility in DMSO).

  • Synthesis Context: "Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents." World Intellectual Property Organization (WO2012168733A1). (Describes synthesis and handling of 8-chloro intermediates).

Navigating the Kinome: The Strategic Role of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

[1][2]

Executive Summary: The "Privileged" Scaffold

In the high-stakes arena of kinase inhibitor discovery, the imidazo[1,2-a]pyrazine core has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse receptors.[1] Specifically, This compound (and its structural congeners) represents a critical intermediate that balances synthetic tractability with potent ATP-competitive binding.[1][2]

This guide dissects the utility of this scaffold, focusing on the 8-chloro substituent as a "chemical warhead" for rapid library generation (via SNAr) and the 6-phenyl moiety as a hydrophobic anchor.[1] We explore its application in targeting Aurora Kinases , BTK , Syk (e.g., Entospletinib), and PI3K , providing validated protocols for its derivatization.

Structural Biology & Mechanism of Action

The ATP-Mimetic Binding Mode

The imidazo[1,2-a]pyrazine scaffold functions as a Type I ATP-competitive inhibitor.[1] Its binding mode is characterized by three distinct vectors that allow medicinal chemists to tune potency and selectivity:[2]

  • The Hinge Binder (N1/C2): The nitrogen at position 1 (and potentially substituents at C2) interacts with the kinase hinge region backbone (e.g., the NH of the "gatekeeper+1" residue).[2]

  • The Solvent Front (C8): The substituent at position 8 projects directly into the solvent-exposed region.[1] This is the ideal vector for introducing solubilizing groups (e.g., morpholines, piperazines) without incurring steric penalties within the ATP pocket.[2]

  • The Hydrophobic/Gatekeeper Pocket (C6 & C3):

    • C6 Position: The phenyl group at C6 typically occupies the hydrophobic pocket adjacent to the adenine binding site, providing van der Waals contacts that anchor the molecule.[2]

    • C3 Position: Substituents here can be engineered to access the "back pocket" or interact with the gatekeeper residue, a critical determinant of selectivity (e.g., T315I in Abl).[2]

Visualization of the Pharmacophore

The following diagram illustrates the logical relationship between the scaffold's substitution patterns and their biological roles.

BindingModeCoreImidazo[1,2-a]pyrazineCoreHingeHinge Region(Adenine Pocket)Core->HingeN1 InteractionSolventSolvent Front(Solubility/PK)Core->SolventC8 Substituent(e.g., Amines)HydrophobicHydrophobic Pocket(Affinity Anchor)Core->HydrophobicC6 PhenylGatekeeperGatekeeper Residue(Selectivity)Core->GatekeeperC3 SubstituentLibrary DiversityLibrary DiversitySolvent->Library DiversityPotencyPotencyHydrophobic->Potency

Figure 1: Pharmacophore mapping of the imidazo[1,2-a]pyrazine scaffold within the kinase ATP-binding pocket.[1][2]

Synthetic Workflows & Regioselectivity[2]

The power of This compound lies in its orthogonal reactivity.[1] The C8-chlorine is highly activated towards Nucleophilic Aromatic Substitution (SNAr), while the C6-phenyl (if installed early) or C6-halide (if installed late) participates in Palladium-catalyzed cross-couplings.[1][2]

Retrosynthetic Analysis

To access the 8-chloro-6-phenyl core, two primary routes are employed depending on whether the phenyl ring is introduced de novo or via coupling.[1]

Route A: The Cyclization Approach (De Novo)

  • Start: 2-amino-3-chloropyrazine (commercially available).[1]

  • Reaction: Condensation with an

    
    -bromoacetophenone derivative.[1]
    
  • Result: Typically yields the 2-phenyl isomer.[1] Note: Accessing the 6-phenyl isomer via direct cyclization requires specific 2-amino-5-phenylpyrazine precursors.[1]

Route B: The Dihalo-Core Approach (Versatile)

  • Start: 2-amino-3,5-dibromopyrazine.

  • Cyclization: Reaction with chloroacetaldehyde yields 6,8-dibromoimidazo[1,2-a]pyrazine .[1][2]

  • Differentiation:

    • Step 1 (Suzuki): Selective Pd-catalyzed coupling at C6 (sterically less hindered and electronically distinct) introduces the phenyl group.[1][2]

    • Step 2 (SNAr): The remaining C8-bromide (or chloride) is displaced by amines.[1][2]

Validated Synthetic Protocol (Route B)

The following diagram details the robust "Dihalo" route, which allows for the controlled synthesis of the 8-chloro-6-phenyl variant.

SynthesisRouteSM2-Amino-3,5-dibromopyrazineIntermediate6,8-Dibromoimidazo[1,2-a]pyrazineSM->IntermediateCyclizationProduct66-Phenyl-8-bromoimidazo[1,2-a]pyrazine(The Core)Intermediate->Product6C-6 ArylationReagent1ChloroacetaldehydeNaHCO3, refluxFinalDrugKinase Inhibitor Candidate(e.g., Entospletinib Analog)Product6->FinalDrugC-8 DisplacementReagent2Phenylboronic AcidPd(PPh3)4, Na2CO3(Site-Selective Suzuki)Reagent3Amine (HNR2)S_NAr (DMSO, 80°C)

Figure 2: Regioselective synthesis of 6-phenyl-8-amino-imidazo[1,2-a]pyrazine derivatives.

Experimental Protocols

Protocol: SNAr Displacement at C8

This reaction is the "workhorse" for generating SAR libraries at the solvent front. The 8-chloro (or 8-bromo) position is highly electrophilic due to the electron-deficient nature of the pyrazine ring.[1]

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or secondary amine (e.g., Morpholine, 1.2–2.0 equiv)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1][2]

  • Solvent: DMSO or NMP (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (100 mg, 0.44 mmol) in anhydrous DMSO (2.0 mL) in a microwave-compatible vial or a round-bottom flask.

  • Addition: Add DIPEA (153 µL, 0.88 mmol) followed by the amine of choice (0.53 mmol).

  • Reaction:

    • Thermal Method:[1] Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[1]

    • Microwave Method:[1][3] Irradiate at 120°C for 20–30 minutes (preferred for sterically hindered amines).

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates.

    • If Solid: Filter, wash with water, and dry under vacuum.[2]

    • If Oily:[1][4] Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient) or preparative HPLC.

Causality Check:

  • Why DMSO? Polar aprotic solvents stabilize the Meisenheimer-like transition state of the SNAr reaction.[1]

  • Why Heat? While the pyrazine is electron-deficient, the fused imidazole ring can donate electron density, sometimes requiring elevated temperatures for displacement compared to simple chloropyrazines.[2]

Protocol: ADP-Glo™ Kinase Assay (Validation)

Once synthesized, compounds must be validated.[1][2] The ADP-Glo™ assay is a standard, robust method for quantifying kinase activity.[1]

Core Steps:

  • Kinase Reaction: Incubate the purified kinase (e.g., Syk, BTK) with the substrate (peptide/protein), ATP, and the test compound (dilution series) in kinase buffer for 60 mins at RT.[2]

  • ADP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[1] Incubate for 40 mins.

  • Detection: Add Kinase Detection Reagent to convert the ADP produced by the kinase into ATP, which is then used by luciferase to generate light.

  • Analysis: Measure luminescence. The signal is directly proportional to kinase activity. Calculate IC50 using a non-linear regression fit (e.g., GraphPad Prism).[2]

Case Study: Entospletinib (GS-9973)

Entospletinib serves as the definitive proof-of-concept for this scaffold.[1]

  • Target: Spleen Tyrosine Kinase (Syk).[1][2][5]

  • Structure: An imidazo[1,2-a]pyrazine core.[1][2][3][4][5][6][7][8][9][10][11]

  • Substitution:

    • C8: A para-morpholinoaniline group (Solvent exposed/Hinge interaction via the aniline NH).[1]

    • C6: An indazole group (Hydrophobic pocket/Gatekeeper interaction).[2]

  • Clinical Relevance: Demonstrates that the 6,8-disubstitution pattern confers high selectivity and oral bioavailability.[1]

Data Summary Table: SAR Trends

Position Substituent Type Effect on Potency/PK Example
C8 Cyclic Amines (Morpholine) Increases solubility; reduces metabolic clearance.[1] Entospletinib
C8 Anilines H-bond donor to hinge; increases potency but may lower solubility.[1] Cmpd 12k (Aurora)
C6 Phenyl/Heteroaryl Anchors molecule in hydrophobic pocket; π-π stacking. 6-Phenyl variant

| C3 | Amides/Small Alkyls | Targets gatekeeper; induces "DFG-out" conformation (Type II).[1] | Various BTK inhibitors |

References

  • Discovery of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2010) URL:[Link]

  • Discovery of Entospletinib (GS-9973), a Selective Syk Inhibitor Source: ACS Medicinal Chemistry Letters (2013) (Contextual citation for GS-9973 structure) URL:[Link][1][2]

  • Synthesis and Biological Evaluation of Imidazo[1,2-a]pyrazines Source: Molecules (2022) URL:[Link][1][2]

  • Structure-Based Design of Imidazo[1,2-a]pyrazine Derivatives Source: Bioorganic & Medicinal Chemistry Letters (2010) URL:[Link]

  • Potent, Non-covalent BTK Inhibitors with 8-amino-imidazo[1,5-a]pyrazine Core Source: Bioorganic & Medicinal Chemistry Letters (2020) URL:[Link]

Structural, Synthetic, and Pharmacological Divergence of 6-Phenyl and 2-Phenyl Imidazo[1,2-a]pyrazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic pharmacophore extensively utilized in medicinal chemistry, ranging from bioluminescent coelenterazine analogs to targeted oncology therapeutics. The regiochemistry of functionalization—specifically the positioning of a phenyl moiety at the C-2 versus the C-6 position—profoundly dictates the molecule's electronic distribution, synthetic accessibility, and biological target affinity. This whitepaper provides an in-depth mechanistic analysis of these two critical isomers, supported by quantum mechanical principles, validated synthetic protocols, and pharmacological data.

Core Structural and Electronic Paradigms

The imidazo[1,2-a]pyrazine core is a fused heterocycle comprising a


-excessive (electron-rich) imidazole ring and a 

-deficient (electron-poor) pyrazine ring. The bridgehead nitrogen facilitates a unique push-pull electronic system.

Quantum mechanical (QM) calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the imidazole ring, whereas the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the pyrazine ring[1].

  • 2-Phenyl Isomer: Placing a phenyl group at the C-2 position extends the conjugation of the electron-rich imidazole system. This modification increases the electron density of the overall scaffold, making it highly favorable for specific receptor pocket interactions that require

    
    -
    
    
    
    stacking with electron-rich donors.
  • 6-Phenyl Isomer: Substitution at the C-6 position extends the conjugation of the electron-deficient pyrazine system. This structural shift alters the rotameric conformation and hydrogen-bonding potential, which is critical for binding to the hinge regions of various kinases[2].

G Core Imidazo[1,2-a]pyrazine Core (Bridgehead Nitrogen System) Sub2 2-Phenyl Isomer (Phenyl on Imidazole C-2) Core->Sub2 Sub6 6-Phenyl Isomer (Phenyl on Pyrazine C-6) Core->Sub6 Elec2 Extended Conjugation of Electron-Rich (HOMO) System Sub2->Elec2 Elec6 Extended Conjugation of Electron-Deficient (LUMO) System Sub6->Elec6

Electronic divergence of imidazo[1,2-a]pyrazine isomers based on phenyl positioning.

Regioselectivity & Reactivity Profiling

Understanding the innate reactivity of the unsubstituted core is essential for predicting how the 2-phenyl and 6-phenyl isomers will behave during late-stage functionalization.

Electrophilic Aromatic Substitution (EAS)

EAS reactions (e.g., halogenation, nitration) selectively occur on the imidazole ring due to its higher electron density. While both C-2 and C-3 exhibit significant HOMO lobes, electrophilic attack occurs almost exclusively at C-3 [1]. Mechanistic Causality: According to Hammond's postulate, the transition state resembles the intermediate. Electrophilic attack at C-3 generates a resonance-stabilized intermediate that maintains the complete aromaticity of the adjacent six-membered pyrazine ring. Conversely, attack at C-2 forces a non-octet carbocation adjacent to the bridgehead nitrogen, creating severe electrostatic repulsion and charge separation[3].

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are directed toward the pyrazine ring. Because the LUMO lobes are localized heavily on C-6 and C-8, leaving groups (such as halogens) at these positions are rapidly displaced by nucleophiles (e.g., amines, alkoxides)[1]. In the 6-phenyl isomer, the C-8 position becomes the primary site for subsequent SNAr diversification.

Validated Synthetic Methodologies

The synthetic routes to the 2-phenyl and 6-phenyl isomers are fundamentally distinct, dictated by the commercial availability of substituted pyrazines and the regioselectivity of the cyclization event.

Protocol A: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine

The 2-phenyl isomer is classically accessed via a direct bimolecular condensation between an aminopyrazine and an


-haloketone[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-aminopyrazine (1.0 equiv, 10 mmol) in 25 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Electrophile Addition: Add 2-bromoacetophenone (phenacyl bromide, 1.1 equiv, 11 mmol) portion-wise at room temperature. Note: The reaction is highly exothermic; controlled addition prevents the formation of polymeric byproducts.

  • Cyclocondensation: Heat the reaction mixture to reflux (78 °C) for 6–8 hours. The reaction progress must be monitored via TLC (DCM:MeOH 9:1). The intermediate hydrobromide salt will often precipitate out of the solution.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in water and neutralize to pH 8 using saturated aqueous

    
    .
    
  • Purification: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and purify via silica gel flash chromatography to yield the pure 2-phenylimidazo[1,2-a]pyrazine.
    
Protocol B: Synthesis of 6-Phenylimidazo[1,2-a]pyrazine

Because direct condensation to form the 6-phenyl isomer is sterically and electronically disfavored, this isomer is synthesized via a two-step sequence: core cyclization followed by palladium-catalyzed cross-coupling[5],[2].

Step-by-Step Methodology:

  • Core Formation (Cyclization): React 2-amino-5-bromopyrazine (1.0 equiv, 10 mmol) with chloroacetaldehyde (50% aqueous solution, 1.5 equiv) in isopropanol (30 mL). Reflux for 12 hours. After neutralization and extraction (similar to Protocol A), isolate the intermediate 6-bromoimidazo[1,2-a]pyrazine .

  • Catalyst Setup (Suzuki-Miyaura): In an oven-dried Schlenk flask, combine 6-bromoimidazo[1,2-a]pyrazine (1.0 equiv, 5 mmol), phenylboronic acid (1.2 equiv, 6 mmol), and the catalyst

    
     (0.05 equiv, 5 mol%).
    
  • Solvent & Base: Add 20 mL of a degassed solvent mixture (Toluene:Ethanol, 4:1) followed by aqueous

    
     (2.0 M, 2.0 equiv). Degassing via freeze-pump-thaw or argon sparging is critical to prevent catalyst oxidation.
    
  • Cross-Coupling: Heat the biphasic mixture to 100 °C under an inert argon atmosphere for 8 hours.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography (Hexanes:EtOAc gradient) to afford the 6-phenylimidazo[1,2-a]pyrazine.

G SM1 2-Aminopyrazine + Phenacyl Bromide Cond Condensation (EtOH, Reflux) SM1->Cond Prod1 2-Phenylimidazo[1,2-a]pyrazine Cond->Prod1 SM2 2-Amino-5-bromopyrazine + Chloroacetaldehyde Cyc Cyclization (i-PrOH, Reflux) SM2->Cyc Int 6-Bromoimidazo[1,2-a]pyrazine Cyc->Int Suz Suzuki Coupling (PhB(OH)2, Pd cat.) Int->Suz Prod2 6-Phenylimidazo[1,2-a]pyrazine Suz->Prod2

Divergent synthetic workflows for 2-phenyl and 6-phenyl imidazo[1,2-a]pyrazine isomers.

Pharmacological & Biological Implications

The spatial orientation of the phenyl ring dictates the scaffold's binding affinity across different biological targets.

2-phenyl derivatives are heavily utilized in the design of Adenosine Receptor (AR) antagonists. The 2-phenyl moiety fits optimally into the hydrophobic pockets of the human


 and 

receptor subtypes, making them promising candidates for neurodegenerative and inflammatory diseases[6],[7].

Conversely, the 6-phenyl scaffold is a staple in oncology and antibacterial research. It acts as an ATP mimetic, effectively binding to the hinge region of kinases (e.g., Aurora B, Mps-1) and the Helicobacter pylori VirB11 ATPase[5].

Quantitative Comparison Table
Property / Feature2-Phenylimidazo[1,2-a]pyrazine6-Phenylimidazo[1,2-a]pyrazine
Substitution Ring Imidazole (Electron-rich,

-excessive)
Pyrazine (Electron-deficient,

-deficient)
Primary Synthetic Route Direct Condensation (

-haloketone + amine)
Cyclization followed by Suzuki-Miyaura Coupling
Electronic Effect Extends conjugation of the HOMO-dominant ringExtends conjugation of the LUMO-dominant ring
Primary Biological Targets Adenosine Receptors (

,

)
Kinases (Aurora, Mps-1), ATPases (VirB11)
Reactivity (EAS) Blocks C-2; directs electrophiles strictly to C-3C-3 remains the primary, highly reactive site for EAS

References

  • StackExchange Community. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry StackExchange. Available at:[Link]

  • WuXi AppTec. Integrating QM HOMO/LUMO/13C NMR Calculations. WuXi Biology. Available at:[Link]

  • Arkivoc. Aqueous phase synthesis of bridgehead azaheterocycles in the presence of β-cyclodextrin. ARKAT USA. Available at:[Link]

  • UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. University College London. Available at:[Link]

  • MDPI. Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Molecules. Available at:[Link]

  • FLORE Repository. Imidazo[1,2-a]pyrazine-8-amine core for the design of new adenosine receptor antagonists. Università degli Studi di Firenze. Available at:[Link]

  • NIH PMC. Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. RSC Advances. Available at:[Link]

Sources

Beyond the Scaffold: Precision Engineering of 8-Substituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore features, synthetic accessibility, and structural utility of 8-substituted imidazo[1,2-a]pyrazines in drug discovery.

Introduction: The "Adenine Mimetic" Advantage

The imidazo[1,2-a]pyrazine scaffold has ascended to the status of a "privileged structure" in kinase inhibitor discovery due to its intrinsic electronic similarity to the purine core of ATP (adenine). While the scaffold offers multiple vectors for substitution, the 8-position (C8) is the tactical center of gravity for medicinal chemists.

Modification at the 8-position allows for a dual-purpose optimization strategy:

  • Hinge Binding Fidelity: When unsubstituted or amino-substituted, the N7–C8 motif mimics the N1–N6 motif of adenine, forming a bidentate hydrogen bond with the kinase hinge region.

  • Solvent Front Engineering: When the core is flipped or used as a spacer (as in Entospletinib), the 8-position projects substituents into the solvent front, modulating solubility (LogD) and pharmacokinetic profiles without disrupting the primary binding mode.

This guide dissects the structural logic, synthetic pathways, and experimental validation of this critical pharmacophore.

Structural Anatomy & Numbering

To ensure precision, we adhere to the IUPAC numbering system for the imidazo[1,2-a]pyrazine fused ring system.

  • N1: Imidazole nitrogen (Hydrogen bond acceptor/donor depending on protonation).

  • C2/C3: Imidazole carbons (C3 is the primary site for electrophilic aromatic substitution).

  • N4: Bridgehead nitrogen.

  • C5/C6: Pyrazine carbons (C6 is a common vector for aryl coupling).

  • N7: Pyrazine nitrogen (Critical H-bond acceptor).

  • C8: The focus of this guide. Positioned alpha to the bridgehead and ortho to N7.

The Pharmacophore Map

The following diagram illustrates the functional vectors of the scaffold, highlighting the unique role of the 8-position.

PharmacophoreMap Core Imidazo[1,2-a]pyrazine Core N7 N7 Position (H-Bond Acceptor) Primary Hinge Interaction Core->N7 C8 C8 Position (The Tactical Vector) Core->C8 C3 C3 Position (Gatekeeper/Back Pocket) Core->C3 Solubility Solubility Modulation (e.g., Morpholine, Piperazine) C8->Solubility Solvent Front Electronic Electronic Tuning (Hammett Effects on N7) C8->Electronic Inductive Effect HingeDonor H-Bond Donor (If C8-NH is present) C8->HingeDonor Adenine Mimicry

Figure 1: Pharmacophore vectors of the imidazo[1,2-a]pyrazine scaffold.[1][2][3][4] The C8 position is unique in its ability to influence both binding affinity (via N7 electronics) and physicochemical properties.

The 8-Position Pharmacophore Features

The Hinge Binding Triad (N7–C8)

In the "Adenine Mimetic" binding mode, the imidazo[1,2-a]pyrazine core aligns with the ATP-binding pocket such that:

  • N7 acts as the Hydrogen Bond Acceptor (receiving H from the hinge backbone NH).

  • C8-Substituent (if Amino) acts as the Hydrogen Bond Donor (donating H to the hinge backbone Carbonyl).

This bidentate interaction is highly energetic. Substituents at C8 that are electron-donating (e.g., alkylamines, anilines) increase the electron density on N7, thereby strengthening its H-bond accepting capability (pKa modulation). Conversely, electron-withdrawing groups at C8 can weaken this interaction, a subtle tool for tuning residence time.

The Solvent Channel Vector

In molecules like Entospletinib (GS-9973) , the binding mode is more complex. The C6-indazole moiety binds the hinge, while the imidazo[1,2-a]pyrazine core acts as a rigid linker. Here, the 8-position (substituted with a morpholino-aniline) projects directly into the solvent front.

  • Utility: This allows the attachment of bulky solubilizing groups (morpholines, piperazines) without incurring a steric penalty within the tight ATP pocket.

  • Validation: High cellular potency combined with high aqueous solubility is often the hallmark of successful C8 optimization.

Synthetic Pathways: Accessing the 8-Position

The chemical reactivity of the imidazo[1,2-a]pyrazine ring is distinct:

  • C3: Nucleophilic (prone to electrophilic attack, e.g., bromination).

  • C8: Electrophilic (prone to nucleophilic attack, S_NAr).

The 8-position is activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-deficient nature of the pyrazine ring, specifically the position para to the bridgehead nitrogen.

Synthetic Workflow

Synthesis Start Start: 2-Aminopyrazine Step1 Condensation (w/ 1,1-dimethoxy-2-bromoethane) Start->Step1 Core Imidazo[1,2-a]pyrazine Step1->Core Step2 Halogenation (NBS) (Selectivity Issue: C3 vs C8) Core->Step2 Intermed 8-Chloroimidazo[1,2-a]pyrazine (Key Electrophile) Step2->Intermed Low Yield (C3 preferred) AltStart Alt Start: 3-Chloropyrazin-2-amine AltStep1 Cyclization (w/ alpha-haloketone) AltStart->AltStep1 Preferred Route AltStep1->Intermed Preferred Route Step3 S_NAr Displacement (Amine, Heat, Base) Intermed->Step3 Final 8-Aminoimidazo[1,2-a]pyrazine (Target Pharmacophore) Step3->Final

Figure 2: The preferred synthetic route to 8-substituted analogs utilizes the 3-chloropyrazin-2-amine precursor to install the leaving group early, avoiding regioselectivity issues later.

Experimental Protocols

Synthesis of 8-((4-Morpholinophenyl)amino)imidazo[1,2-a]pyrazine

Rationale: This protocol demonstrates the S_NAr displacement of the 8-chloro group, a critical reaction for library generation.

Reagents:

  • 8-Chloroimidazo[1,2-a]pyrazine (1.0 eq)

  • 4-Morpholinoaniline (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Isopropanol (IPA) or NMP (Solvent)

Protocol:

  • Preparation: In a sealed reaction vial, dissolve 8-chloroimidazo[1,2-a]pyrazine (153 mg, 1.0 mmol) in anhydrous IPA (5 mL).

  • Addition: Add 4-morpholinoaniline (196 mg, 1.1 mmol) followed by DIPEA (348 µL, 2.0 mmol).

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting chloride (m/z ~153) and formation of the product.

    • Note: If conversion is slow, switch solvent to N-Methyl-2-pyrrolidone (NMP) and increase temperature to 120°C, but watch for decomposition.

  • Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold ether. If homogenous, concentrate in vacuo, dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Self-Validating Check: The appearance of a characteristic NH singlet in the 1H NMR (typically


 9.0–10.0 ppm) and the loss of the distinctive isotopic pattern of chlorine in MS confirms the substitution.
Kinase Selectivity Profiling (ADP-Glo™ Assay)

Rationale: To verify if the 8-substitution affects the "adenine mimetic" binding mode or induces steric clashes.

Protocol:

  • Enzyme System: Use a panel of kinases (e.g., Syk, IGF-1R, BTK).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.

  • Reaction: Incubate kinase, substrate, ATP (at

    
    ), and the 8-substituted inhibitor (serial dilution) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) for 60 minutes at RT.
    
  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence. Calculate IC50.

References

  • Entospletinib (GS-9973) Clinical Characterization: Sharman, J. P., et al. "An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia." Blood (2015).[5]

  • IGF-1R Inhibitor Discovery: Mulvihill, M. J., et al. "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor."[1] Future Medicinal Chemistry (2009).[1]

  • Synthetic Methodology (S_NAr): Meurer, L. C., et al. "Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines."[2] Journal of Medicinal Chemistry (1992).

  • Imidazo[1,2-a]pyrazine Pharmacophore Review: Rival, Y., et al. "Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines." Journal of Medicinal Chemistry (1992).

Sources

8-Chloro-6-phenylimidazo[1,2-a]pyrazine: A Technical Guide to Synthesis, Commercial Sourcing, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The imidazo[1,2-a]pyrazine scaffold is a prominent heterocyclic structure recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its unique electronic and steric properties make it a versatile core for developing novel therapeutics targeting a wide array of biological targets. Derivatives of this scaffold have shown significant potential in treating central nervous system (CNS) disorders, cancers, and infectious diseases.[3][4][5] This guide provides a comprehensive technical overview of a specific, valuable derivative: 8-Chloro-6-phenylimidazo[1,2-a]pyrazine (CAS No: 676361-05-0). We will delve into its synthesis, commercial availability, and key applications, offering field-proven insights for researchers and drug development professionals aiming to leverage this compound in their work.

Physicochemical Properties and Structure

Understanding the fundamental properties of this compound is the first step in its effective application. The presence of a chloro-substituent at the 8-position and a phenyl group at the 6-position creates a molecule with specific reactivity and potential for further functionalization.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 676361-05-0[6]
Molecular Formula C₁₂H₈ClN₃[7]
Molecular Weight 229.67 g/mol [7]
Canonical SMILES C1=CC=C(C=C1)C2=CC3=N(C=N2)C=C(N=C3)ClN/A
Appearance Solid (Typical)[8]
Purity (Typical) ≥98%[7]
Storage Conditions Inert atmosphere, 2-8°C, sealed in dry environment[7][8]

Synthesis and Chemical Reactivity

The synthesis of substituted imidazo[1,2-a]pyrazines typically involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[5] The chloro-substituent at the C8 position is particularly significant, as it serves as a versatile handle for subsequent chemical modifications, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries.[3]

Conceptual Synthesis Workflow

A plausible synthetic route to this compound involves a multi-step process beginning with a suitably substituted pyrazine. The following diagram illustrates a conceptual workflow.

Conceptual Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Optional Derivatization A 2-Amino-3,5-dichloropyrazine C 2-Amino-3-chloro-5-phenylpyrazine A->C Suzuki Coupling (Pd Catalyst, Base) B Phenylboronic Acid B->C E This compound C->E Condensation/ Cyclization D α-Haloacetaldehyde (e.g., Chloroacetaldehyde) D->E G Functionalized C8 Analogues E->G Nucleophilic Substitution or Cross-Coupling at C8-Cl F Amine / Alcohol / Boronic Acid F->G Chemical Procurement Workflow A Identify Need & Verify CAS Number (676361-05-0) B Search Supplier Databases (e.g., BLDpharm) A->B C Request Quotation & Certificate of Analysis (CoA) B->C D Issue Purchase Order C->D E Receive Shipment D->E F Log Compound in Inventory (Verify Structure, Quantity, Lot #) E->F G Store Under Recommended Conditions (2-8°C, Inert Gas) F->G

Caption: Standard workflow for procuring and managing research chemicals.

Applications in Drug Discovery and Research

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of modulators for various biological targets. The specific 8-chloro-6-phenyl derivative serves as both a final compound and a key intermediate for further optimization.

Focus Area 1: Negative Modulation of AMPA Receptors
  • Mechanistic Insight: Imidazo[1,2-a]pyrazines have been identified as potent and selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [3]Specifically, they show selectivity for AMPA receptors associated with the Transmembrane AMPAR Regulatory Protein (TARP) γ-8 subunit. Since TARP γ-8 is predominantly expressed in the hippocampus, selective modulation can attenuate neuronal hyperexcitability—a key factor in seizure generation—with potentially fewer side effects than non-selective AMPAR antagonists. [3]

Mechanism of AMPAR/TARP γ-8 Negative Modulation cluster_0 Postsynaptic Membrane AMPAR Extracellular Ligand Binding Domain Transmembrane TARP Extracellular Allosteric Binding Site Intracellular TARP->AMPAR:f2 Modulates Channel Gating Glutamate Glutamate Glutamate->AMPAR:f1 Binds NAM Imidazo[1,2-a]pyrazine (NAM) NAM->TARP:f1 Binds to Allosteric Site Ion_Channel Ion Channel (Closed) NAM->Ion_Channel Prevents Opening

Caption: Allosteric modulation of AMPAR by an imidazo[1,2-a]pyrazine NAM.

Focus Area 2: Kinase Inhibition in Oncology
  • Mechanistic Insight: The PI3K-Akt-mTOR signaling pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. [4]Certain 8-morpholinoimidazo[1,2-a]pyrazine derivatives, which can be synthesized from the 8-chloro precursor, have demonstrated potent inhibitory activity against PI3Kα kinase. [4]These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream targets. The phenyl group at the C6 position can be crucial for establishing key hydrophobic interactions within the ATP-binding pocket.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory potential of this compound against PI3Kα using a luminescence-based assay.

  • Reagent Preparation:

    • Rationale: Precise concentrations are critical for accurate IC₅₀ determination.

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Prepare kinase buffer, PI3Kα enzyme solution, substrate (e.g., PIP2), and ATP solution at 2x their final desired concentrations. The ATP concentration should ideally be at or near its Km value for the enzyme.

  • Kinase Reaction:

    • Rationale: This step initiates the enzymatic reaction that the compound is intended to inhibit.

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of 2x PI3Kα enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of a 2x ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Rationale: The amount of ADP produced is directly proportional to kinase activity.

    • Add 10 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Analysis:

    • Rationale: This step quantifies the compound's potency.

    • Measure luminescence using a plate reader.

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a highly valuable chemical entity for modern drug discovery. Its well-defined structure, accessible synthesis, and commercial availability make it an excellent starting point for research programs. The scaffold's proven activity as both an AMPAR modulator and a precursor for potent kinase inhibitors underscores its versatility. The C8-chloro group, in particular, offers a strategic site for medicinal chemists to perform late-stage functionalization, enabling rapid exploration of structure-activity relationships and the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters. [Link]

  • IMIDAZO[1,2-a]PYRIDINE COMPOUNDS.
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry. [Link]

  • Pyrazines. American Elements. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

Sources

Literature review of imidazo[1,2-a]pyrazine derivatives in oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in modern oncology drug discovery, distinguished by its tunable electronic properties and ability to mimic the adenine ring of ATP. This guide provides a technical deep-dive into the design, synthesis, and pharmacological application of these derivatives, with a specific focus on their role as kinase inhibitors (Syk, PI3K, mTOR, IGF-1R).

Unlike generic reviews, this document dissects the Structure-Activity Relationship (SAR) at the atomic level, detailing how specific substitutions at the C-3, C-6, and C-8 positions dictate selectivity and potency. We analyze Entospletinib (GS-9973) as the primary case study for clinical translation.[1]

Part 1: Chemical Architecture & Synthetic Protocols

The imidazo[1,2-a]pyrazine core is a bicyclic heterocycle formed by the fusion of an imidazole and a pyrazine ring. Its utility stems from its defined vectors for substitution, allowing medicinal chemists to probe distinct regions of a kinase ATP-binding pocket.

Retrosynthetic Analysis

The most robust route to highly functionalized derivatives, such as Entospletinib, relies on a "Core-First" approach followed by sequential functionalization.

  • Core Formation: Condensation of 2-aminopyrazine with

    
    -halo carbonyls.
    
  • Regioselective Functionalization:

    • C-8 Position: Highly electrophilic; prone to Nucleophilic Aromatic Substitution (

      
      ).
      
    • C-6 Position: Suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

    • C-3 Position: Accessible via electrophilic halogenation or direct C-H activation.

Validated Synthetic Workflow (DOT Visualization)

The following diagram outlines the optimized synthetic route for 6,8-disubstituted imidazo[1,2-a]pyrazines, the blueprint for Entospletinib-class compounds.

Synthesis_Workflow cluster_0 Key Regioselectivity Rule Start 2-Amino-3,5- dibromopyrazine Core 6,8-Dibromoimidazo [1,2-a]pyrazine Start->Core Step 1: Cyclization BrCH2CH(OEt)2, HBr EtOH, Reflux Inter Intermediate: 8-Amino-6-bromo Derivative Core->Inter Step 2: SnAr (C-8) R-NH2, DIPEA IPA, 80°C Final Final Drug Candidate (e.g., Entospletinib) Inter->Final Step 3: Suzuki (C-6) Ar-B(OH)2, Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O

Figure 1: Step-wise synthesis of 6,8-disubstituted imidazo[1,2-a]pyrazines. The C-8 bromide is displaced first due to higher electrophilicity adjacent to ring nitrogens.

Detailed Experimental Protocol

Standard Operating Procedure for Step 2 (SnAr at C-8)

Rationale: The C-8 position in 6,8-dibromoimidazo[1,2-a]pyrazine is activated for nucleophilic attack due to the electron-withdrawing nature of the para-nitrogen (N-4) and the inductive effect of the adjacent N-7.

  • Reagents: 6,8-Dibromoimidazo[1,2-a]pyrazine (1.0 equiv), 4-Morpholinoaniline (1.1 equiv), N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Solvent: Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP) for higher temperatures.

  • Procedure:

    • Charge a reaction vial with the dibromo core and amine substrate.

    • Add IPA (0.5 M concentration relative to core).

    • Add DIPEA dropwise.

    • Heat to 80–90°C for 4–12 hours. Monitor by LC-MS for disappearance of starting material (

      
       peaks).
      
    • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ether. If soluble, dilute with water and extract with EtOAc.

  • Validation:

    
    H NMR should show loss of the C-8 proton signal (if using a mono-bromo precursor) or retention of the C-6 bromo signal (doublet around 
    
    
    
    8.5-9.0 ppm).

Part 2: Pharmacology & Mechanism of Action[2]

Target Landscape

Imidazo[1,2-a]pyrazines are ATP-competitive inhibitors.[1][2] Their planar structure allows them to slot into the hinge region of kinases.

Target KinaseTherapeutic ContextKey Mechanism
Syk B-cell Malignancies (CLL, NHL)Blocks BCR signaling; prevents B-cell proliferation.[1][3][4][5]
PI3K / mTOR Solid TumorsDual inhibition of the PI3K/Akt/mTOR pathway.
IGF-1R Sarcomas, NSCLCInhibits survival signaling; often requires C-3 substitution.
Aurora A/B Mitotic DefectsInduces cell cycle arrest (G2/M).
Case Study: Entospletinib (GS-9973)

Compound: Entospletinib IUPAC: 6-(1H-indazol-6-yl)-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine Class: Selective Spleen Tyrosine Kinase (Syk) Inhibitor[1][4][6][7]

Mechanism of Action: Entospletinib binds to the ATP-binding pocket of Syk.[1][8] By inhibiting Syk, it interrupts the B-Cell Receptor (BCR) signaling cascade, which is constitutively active in many B-cell malignancies.[1][3] This blockade prevents the activation of downstream effectors like BTK and PLC


2.

BCR_Signaling Antigen Antigen / BCR Stimulation Syk Syk Kinase (Target) Antigen->Syk Activates BTK BTK Syk->BTK Phosphorylates Entospletinib Entospletinib (Inhibitor) Entospletinib->Syk Blocks (IC50 = 7.7 nM) PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB / MAPK PLCg2->NFkB Signaling Cascade Effect B-Cell Proliferation & Survival NFkB->Effect Promotes

Figure 2: Mechanism of Entospletinib within the BCR signaling pathway.[8][4][5] Inhibition of Syk effectively cuts off the survival signal upstream of BTK.

Part 3: Structure-Activity Relationship (SAR)

The versatility of the imidazo[1,2-a]pyrazine scaffold lies in its three principal vectors. The following table synthesizes data from multiple kinase discovery campaigns (Syk, Aurora, PI3K).

SAR Matrix: The "Triad of Selectivity"
PositionChemical VectorFunctional Role & SAR Insights
C-8 Hinge Binder Primary Interaction. Substitution with an amine (e.g., aniline, cyclohexylamine) is critical.[1] • NH-Aryl: Increases potency via hydrophobic stacking. • Morpholine tail: (As seen in Entospletinib) Improves solubility and targets the solvent-exposed region.
C-6 Gatekeeper / Back Pocket Selectivity Filter.Aryl/Heteroaryl: (e.g., Indazole in Entospletinib) Probes the hydrophobic pocket behind the gatekeeper residue. • Substitution: Bulky groups here can induce selectivity against kinases with smaller gatekeeper residues.
C-3 Auxiliary Pocket Potency Booster.Unsubstituted (H): Maintained in Entospletinib to avoid steric clash in the Syk pocket. • Aryl/Alkyl: In IGF-1R and PI3K inhibitors, C-3 substitution is often required to fill the ribose-binding pocket or an adjacent hydrophobic region.
Key Data: Selectivity Profile

Entospletinib demonstrates remarkable selectivity, a direct result of the specific C-6 indazole and C-8 morpholino-aniline combination.[1]

  • Syk IC50: 7.7 nM (Cell-free assay)[5]

  • Selectivity: >100-fold selective against Jak2, c-Kit, Flt3, and Ret.[9][10]

  • TNK1: The only other kinase significantly inhibited (< 100 nM Kd).[8]

Part 4: References

  • Sharman, J., et al. (2016). Targeting B-cell receptor signaling kinases in chronic lymphocytic leukemia: the promise of entospletinib. Therapeutic Advances in Hematology. Link

  • Wei, Z-H., et al. (2022).[4] Entospletinib. Spleen tyrosine kinase (SYK) inhibitor.[8][4][6][11] Drugs of the Future. Link

  • Curran, P. J., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Martínez González, S., et al. (2012).[2] Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • National Cancer Institute. Entospletinib (Code C94236). NCI Drug Dictionary. Link

  • PubChem. Entospletinib (Compound CID 59473233).[6] National Library of Medicine. Link

Sources

Technical Guide: Safety, Handling, and Stability of Chlorophenylimidazopyrazine Scaffolds

[1]

Executive Summary & Chemical Identity[1][2]

Chlorophenylimidazopyrazine refers to a class of bioactive heterocyclic compounds featuring an imidazo[1,2-a]pyrazine core substituted with a chlorophenyl group.[1] This scaffold is the structural backbone of Coelenterazine-cl (v-CTZ) and related synthetic luciferins used in high-sensitivity bioluminescence assays, as well as specific kinase inhibitors in medicinal chemistry.[1]

These compounds are chemically labile and high-value reagents .[1] While their acute toxicity is often moderate, their handling requires strict "Expert-Level" protocols to prevent oxidative degradation, which renders them useless for biological assays.[1]

Chemical Identity Table[1][3][4]
PropertyBioactive Substrate (Luciferin Analog) Synthetic Intermediate (Building Block)
Common Name Coelenterazine-cl (v-CTZ); Coelenterazine 400a2-(4-chlorophenyl)imidazo[1,2-a]pyrazine
CAS Number 123430-47-5 (Analog dependent)928319-37-3
Molecular Formula C₂₆H₂₀ClN₃O₂C₁₂H₈ClN₃
Primary Use Bioluminescence Substrate (BRET/Luciferase)Pharmaceutical Intermediate / Kinase Inhibitor
Physical State Yellow to Orange PowderOff-white to Yellow Solid

Hazard Identification (GHS Classification)

While many specific derivatives in this class are "Not Classified" due to lack of comprehensive toxicological data, the core scaffold and its synthetic precursors are treated as Irritants .[1]

Signal Word: WARNING

Hazard CategoryH-CodeHazard Statement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]
Environmental H413May cause long-lasting harmful effects to aquatic life.[1][2]

Toxicological Insight: The imidazopyrazine core is biologically active.[1] Inhalation of dust must be strictly avoided to prevent sensitization.[1] For the luciferin derivatives, the primary risk is not acute toxicity to the handler, but chemical instability leading to experimental failure.[1]

Stability & Degradation Mechanism (The "Why")

Expertise Note: The imidazopyrazinone ring is an electron-rich system that is highly susceptible to auto-oxidation .[1] In the presence of oxygen and light, the C-3 position undergoes peroxidation even without enzymatic catalysis.[1]

  • Consequence: This spontaneous reaction releases energy (chemiluminescence) and degrades the molecule into coelenteramine analogs and CO₂, destroying the reagent's activity before it enters your assay.[1]

  • Visual Indicator: A solution turning from bright yellow/orange to colorless or pale brown often indicates oxidation.[1]

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates why inert gas handling is mandatory.[1]

degradation_pathwaySubstrateChlorophenylimidazopyrazine(Active Substrate)IntermediateDioxetanoneIntermediateSubstrate->Intermediate Auto-oxidationOxygenO₂ / Light(Trigger)Oxygen->IntermediateProductCoelenteramine Analog(Inactive Decomposed Product)Intermediate->Product DecompositionLighthν (Background Signal)Intermediate->Light Energy ReleaseCO2CO₂Intermediate->CO2

Caption: Auto-oxidation mechanism of the imidazopyrazine core leading to reagent inactivation.[1]

Technical Handling Protocols

A. Storage & Solubilization (Self-Validating System)[1]

The Golden Rule: Never store these compounds in aqueous solution.[1] Hydrolysis and oxidation occur rapidly in water.[1]

Solvent Selection Matrix
SolventSuitabilityNotes
DMSO (Anhydrous) Excellent Preferred for stock solutions (10–50 mM).[1] Freezes at 18.5°C.
Ethanol (Absolute) Good Good for lower concentration stocks.[1] Evaporates easily.
Methanol Caution Can be used, but acidification (HCl) is often required to stabilize the stock.[1]
Water/PBS FORBIDDEN Use only for immediate final dilution.[1] Stability < 20 mins.[1]
Protocol: The "Inert Shield" Solubilization

Use this protocol to create a stock solution that remains stable for >6 months.[1]

  • Preparation: Equilibrate the vial to room temperature before opening to prevent water condensation on the hygroscopic powder.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, water <50 ppm) directly to the original vial if possible.

    • Target Concentration: 5 mg/mL to 10 mg/mL.[1]

  • Dissolution: Vortex gently. Do not sonicate extensively (heat promotes oxidation).[1]

  • Aliquot: Divide into single-use aliquots (e.g., 10–50 µL) in amber, O-ring sealed microtubes.

  • Inert Gas Overlay: Gently blow Argon or Nitrogen gas into the tube headspace for 5 seconds before capping.[1]

  • Storage: Store at -80°C .

B. Experimental Workflow

Causality: We avoid freeze-thaw cycles because the phase transition of DMSO (crystallization) can mechanically shear molecules and introduce oxygen bubbles.[1]

Diagram 2: Handling Workflow

Follow this logic flow to ensure data integrity.

handling_workflowStartFrozen Stock (-80°C)Under ArgonThawThaw in Dark(Room Temp)Start->ThawCheckVisual Check:Precipitate?Thaw->CheckRedissolveWarm gently (37°C)< 1 minCheck->RedissolveYesDiluteDilute in Buffer(Immediate Use Only)Check->DiluteNoRedissolve->DiluteAssayRun Assay(Within 15 mins)Dilute->AssayDiscardDiscard UnusedDiluted ReagentAssay->Discard

Caption: Standard Operating Procedure (SOP) for handling frozen imidazopyrazine stocks.

Emergency Procedures

Accidental Release (Spill)
  • Evacuate: If a large quantity of dry powder is spilled, evacuate the immediate area to let dust settle.[1]

  • PPE: Wear nitrile gloves, lab coat, and a P95/N95 respirator (dust mask).[1]

  • Neutralization:

    • Cover the spill with a paper towel dampened with Ethanol (not water, to prevent spreading via hydrophobicity).[1]

    • Wipe up and place in a hazardous waste bag.[1]

    • Clean the surface with a 1% detergent solution.[1]

First Aid
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1] Seek medical attention (irritant).

  • Skin Contact: Wash with soap and water.[1][3] Remove contaminated clothing.[1][4]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]

References & Authoritative Sources

  • PubChem. 2-(4-Chlorophenyl)imidazo[1,2-a]pyrazine (Compound Summary). National Library of Medicine.[1] [Link]

Methodological & Application

Synthesis of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine from 2-amino-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The synthesis of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine represents a critical workflow in the development of kinase inhibitors (e.g., Entospletinib analogs). The structural challenge lies in the precise installation of the phenyl group at the C-6 position of the imidazo[1,2-a]pyrazine core while preserving the chlorine atom at C-8 for potential downstream nucleophilic aromatic substitution (


).

Direct cyclization of 2-amino-3-chloropyrazine with phenacyl bromide yields the 2-phenyl isomer, not the required 6-phenyl target. Therefore, this protocol utilizes a "Pre-functionalization/Cyclization/Cross-Coupling" strategy. This modular approach ensures complete regiocontrol and scalability.

Retrosynthetic Logic
  • Target: this compound.

  • Disconnection: The C6-Phenyl bond is formed via Suzuki-Miyaura Cross-Coupling .

  • Key Intermediate: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine . The choice of bromine at C-6 allows for chemoselective coupling in the presence of the C-8 chlorine.

  • Core Formation: The imidazo[1,2-a]pyrazine scaffold is constructed via condensation of 2-amino-5-bromo-3-chloropyrazine with a chloroacetaldehyde equivalent.

  • Starting Material: 2-Amino-3-chloropyrazine .

Reaction Pathway Visualization

The following diagram outlines the optimized synthetic route, highlighting reagents and intermediate structures.

SynthesisPath cluster_legend Key Transformation Logic SM 2-Amino-3-chloropyrazine (Starting Material) Int1 2-Amino-5-bromo- 3-chloropyrazine (Intermediate 1) SM->Int1 Step 1: NBS, MeCN Regioselective Bromination Int2 6-Bromo-8-chloro- imidazo[1,2-a]pyrazine (Intermediate 2) Int1->Int2 Step 2: Chloroacetaldehyde Cyclization Prod 8-Chloro-6-phenyl- imidazo[1,2-a]pyrazine (Target) Int2->Prod Step 3: Ph-B(OH)2, Pd(PPh3)4 Chemoselective Suzuki Bromine at C5 directs\nfinal position to C6 Bromine at C5 directs final position to C6 Br > Cl Reactivity\nallows selective coupling Br > Cl Reactivity allows selective coupling Bromine at C5 directs\nfinal position to C6->Br > Cl Reactivity\nallows selective coupling

Figure 1: Step-wise synthetic pathway from 2-amino-3-chloropyrazine to the target 6-phenyl derivative.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-amino-5-bromo-3-chloropyrazine. Rationale: The amino group at C-2 directs electrophilic aromatic substitution to the para position (C-5). The C-3 position is blocked by chlorine. This regioselectivity is crucial as it maps to the C-6 position in the final fused system.

Protocol:

  • Setup: Charge a round-bottom flask with 2-amino-3-chloropyrazine (1.0 equiv) and anhydrous Acetonitrile (MeCN) (10 mL/g).

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes to avoid exotherm and di-bromination.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

  • Yield Target: 85–92%.

Step 2: Cyclization to Imidazo[1,2-a]pyrazine Core

Objective: Synthesize 6-bromo-8-chloroimidazo[1,2-a]pyrazine.[1][3][4] Rationale: Condensation with chloroacetaldehyde forms the imidazole ring. The reaction occurs between the exocyclic amine and the ring nitrogen (N-1).

Protocol:

  • Setup: Dissolve 2-amino-5-bromo-3-chloropyrazine (1.0 equiv) in Ethanol or Isopropanol (15 mL/g).

  • Reagent Addition: Add Chloroacetaldehyde (50% wt in H₂O, 2.0 equiv) and Sodium Bicarbonate (NaHCO₃) (2.5 equiv).

    • Note: Bromoacetaldehyde diethyl acetal can be used as an alternative but requires acid catalysis (HBr/AcOH) which may be harsher.

  • Reaction: Heat the mixture to reflux (80–90 °C) for 6–12 hours. The formation of the bicyclic aromatic system is driven by the stability of the fused ring.

  • Workup: Cool to room temperature. Remove volatiles in vacuo. Dilute with saturated NaHCO₃ (aq) and extract with DCM.

  • Purification: Flash column chromatography (DCM:MeOH 98:2 to 95:5).

  • Yield Target: 60–75%.

Step 3: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize this compound. Rationale: This is the critical discrimination step. The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). Under controlled Pd(0) catalysis, oxidative addition occurs exclusively at the C-6 Bromine, leaving the C-8 Chlorine intact for future functionalization.

Protocol:

  • Setup: In a microwave vial or pressure tube, combine:

    • 6-Bromo-8-chloroimidazo[1,2-a]pyrazine (1.0 equiv)[3]

    • Phenylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

    • 1,4-Dioxane (10 mL/g)

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes (Critical to prevent homocoupling or oxidation).

  • Reaction: Heat to 80–90 °C (oil bath) or 100 °C (Microwave) for 1–2 hours.

    • Caution: Do not overheat or prolong reaction time to avoid activating the C-8 chloride.

  • Workup: Filter through a Celite pad. Dilute filtrate with water and extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Yield Target: 70–85%.

Analytical Data Summary

The following table summarizes the expected key analytical markers for validation.

CompoundKey 1H NMR Signals (δ ppm, DMSO-d6)MS (ESI) m/z [M+H]+
Int 1 (5-Br-3-Cl-pyrazine)~8.1 (s, 1H, H-6), ~7.0 (br s, 2H, NH2)207.9 / 209.9
Int 2 (6-Br-8-Cl-core)~8.9 (s, 1H, H-5), ~8.2 (d, 1H, H-2), ~7.9 (d, 1H, H-3)231.9 / 233.9
Product (6-Ph-8-Cl-core)~9.2 (s, 1H, H-5), ~8.3 (d, 1H), ~7.6-7.4 (m, 5H, Ph)230.1 / 232.1

Note: The singlet at position 5 (H-5) in the product is a diagnostic peak. It typically shifts downfield due to the deshielding effect of the newly attached phenyl ring.

Troubleshooting & Critical Controls

  • Regioselectivity Failure (Step 1): If 3,5-dibromo product is observed, reduce NBS equivalents to 0.95 and lower temperature to -10 °C.

  • Over-coupling (Step 3): If the 6,8-diphenyl bis-coupled product is detected, reduce catalyst loading to 2 mol% and strictly control temperature (<90 °C). The use of sterically bulky ligands (e.g., XPhos) is not recommended here as they might promote activation of the deactivated C-8 chloride.

  • Solubility: Imidazo[1,2-a]pyrazines can be sparingly soluble. For NMR, use DMSO-d6 or TFA-d.

References

  • Vertex Pharmaceuticals. (2012). Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents. WO2012168733A1. Link

  • Idorsia Pharmaceuticals. (2022).[5] Macrocyclic urea orexin receptor agonists. WO2022094012A1.[1] (Describes synthesis of 6-bromo-8-chloroimidazo[1,2-a]pyrazine intermediate). Link

  • Saberi, A., et al. (2013). Efficient Halogenation of 2-Aminopyrazine. ResearchGate. (Protocol for regioselective bromination of aminopyrazines). Link

  • Bagdi, A.K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Reviews.

Sources

Protocol for SNAr displacement of 8-chloro group with amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rapid and Eco-Friendly SNAr Amination of 8-Chloro Nitrogen Heterocycles

Scientific Context and Mechanistic Rationale

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in medicinal chemistry, particularly for functionalizing electron-deficient nitrogen-containing heterocycles (e.g., purines, quinazolines, and triazolopyrazines). The displacement of an 8-chloro group by primary and secondary amines is a critical pathway for synthesizing kinase inhibitors and other bioactive pharmaceutical scaffolds.

Traditionally, these transformations rely on volatile, reprotoxic polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often requiring prolonged heating and tedious aqueous workups. However, modern process chemistry demands greener, more efficient alternatives. This application note details a highly efficient, environmentally sound protocol utilizing Polyethylene Glycol 400 (PEG-400) as a recyclable, non-toxic solvent medium, achieving near-quantitative yields in just five minutes .

The Meisenheimer Addition-Elimination Pathway

The SNAr reaction proceeds via a classic addition-elimination mechanism. The electron-withdrawing nature of the fused nitrogen heterocycle activates the 8-chloro position toward nucleophilic attack, temporarily disrupting aromaticity to form a tetrahedral intermediate.

SNAr_Mechanism A 8-Chloro-Heterocycle (Electrophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Addition B Amine (Nucleophile) B->C Attack D Chloride Ion (Leaving Group) C->D Expulsion E 8-Amino-Heterocycle (Substituted Product) C->E Rearomatization

Fig 1: Addition-elimination mechanism (SNAr) via the Meisenheimer complex.

Causality in Experimental Design

As a self-validating system, this protocol is engineered to minimize side reactions, maximize atom economy, and streamline product isolation. Every experimental parameter serves a distinct mechanistic purpose:

  • Solvent Selection (PEG-400): PEG-400 acts as a phase-transfer-like medium. Its polyether backbone stabilizes the highly polar Meisenheimer transition state, drastically lowering the activation energy for the substitution . Crucially, PEG-400 is infinitely miscible with water. By simply adding water post-reaction, the hydrophobic aminated product precipitates quantitatively, eliminating the need for organic solvent extraction or silica gel chromatography.

  • Stoichiometry (2.0 Equivalents of Amine): The protocol deliberately omits exogenous inorganic bases (like K2CO3) or tertiary amines (like DIPEA). Instead, exactly 2.0 equivalents of the reacting amine are used. The first equivalent acts as the nucleophile. The second equivalent serves as an in situ acid scavenger, neutralizing the liberated hydrochloric acid (HCl). This prevents the protonation of the unreacted amine, ensuring the nucleophile pool remains active throughout the brief reaction window.

  • Thermal Kinetics (120 °C): The brief, high-temperature burst (5 minutes at 120 °C) is sufficient to drive even sterically hindered or electronically deactivated amines (e.g., ortho-substituted anilines with electron-withdrawing trifluoromethyl groups) to completion while preventing the thermal degradation often seen in prolonged reflux conditions .

Quantitative Performance Data

The protocol exhibits broad substrate scope. Table 1 summarizes the performance of various primary, secondary, aliphatic, and aromatic amines reacting with the model scaffold 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine .

Amine ReagentAmine ClassificationYield (%)Reaction TimeProduct State
cis-2,6-DimethylmorpholineSecondary Aliphatic99%5 minSolid (m.p. 172–174 °C)
PiperidineSecondary Aliphatic92%5 minSolid (m.p. 180–182 °C)
2-TrifluoromethylanilinePrimary Aromatic75%5 minSolid (m.p. 169–171 °C)
Di-n-butylamineSecondary Aliphatic73%5 minSolid (m.p. 106–108 °C)

Table 1: SNAr yields of various amines with 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine in PEG-400 at 120 °C.

Step-by-Step Experimental Protocol

SNAr_Workflow S1 1. Reagent Assembly 8-Chloro-heterocycle + Amine (2.0 eq) in PEG-400 S2 2. Thermal Activation Heat at 120 °C for 5 minutes S1->S2 S3 3. Reaction Quenching Cool to RT, add H2O to precipitate S2->S3 S4 4. Product Isolation Vacuum filtration & H2O wash S3->S4

Fig 2: Eco-friendly experimental workflow for SNAr amination in PEG-400.

Materials Required:

  • 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (50 mg, 0.323 mmol)

  • Amine of choice (0.646 mmol, 2.0 equiv.)

  • Polyethylene Glycol 400 (PEG-400)

  • Ice-cold Deionized Water

  • Oil bath or heating block set to 120 °C

Procedure:

  • Reaction Assembly: In a 10 mL heavy-walled reaction vial equipped with a magnetic stir bar, add the 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine starting material.

  • Solvent and Reagent Addition: Add 1.0 mL of PEG-400 to the vessel, followed by the dropwise addition of the selected amine. (Note: If the amine is a solid, add it prior to the PEG-400 to ensure proper suspension before heating).

  • Thermal Activation: Seal the vial tightly. Submerge the vessel into a pre-heated oil bath at 120 °C. Stir vigorously for exactly 5 minutes.

  • Reaction Monitoring (Self-Validation): Remove the vessel from the heat. A rapid color change or the transition to a homogeneous solution typically indicates the consumption of the starting material. You may verify completion via TLC (Eluent: CH2Cl2/MeOH 95:5), observing the complete disappearance of the higher-Rf 8-chloro starting material.

  • Quenching and Precipitation: Allow the reaction mixture to cool to room temperature (approx. 20 °C). Slowly add 5.0 mL of ice-cold deionized water while stirring. The PEG-400 and the generated amine hydrochloride salts will dissolve entirely into the aqueous phase, while the target 8-amino substituted heterocycle will precipitate out of solution as a solid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 3 x 5 mL of cold deionized water to remove any residual PEG-400 traces.

  • Drying: Dry the isolated solid in vacuo at 40 °C for 2 hours to afford the analytically pure product.

References

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: Molecules (MDPI) / PubMed Central URL: [Link]

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol

Executive Summary

The imidazo[1,2-


]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors targeting casein kinase 1 (CK1), Bruton's tyrosine kinase (BTK), and TTK protein kinase[1][2]. Within this chemical space, 8-Chloro-6-phenylimidazo[1,2-

]pyrazine
(CAS: 676361-05-0) serves as a highly versatile, advanced building block[3].

While the 6-phenyl group provides essential hydrophobic interactions for target binding, the 8-chloro position acts as a highly reactive electrophilic handle. This application note details the mechanistic rationale, condition optimization, and self-validating protocols for the functionalization of the C8 position via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Insights: The Causality of C8 Reactivity

In transition-metal-catalyzed cross-coupling, the success of the oxidative addition step is dictated by the electron density of the carbon-halogen bond. The C8 position of the imidazo[1,2-


]pyrazine core is uniquely activated[4].

The Causality of Regioselectivity: The pyrazine nitrogen atom adjacent to the C8 carbon exerts a strong electron-withdrawing inductive and mesomeric effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C8–Cl bond, making it highly susceptible to oxidative addition by electron-rich Pd(0) species[5]. Consequently, cross-coupling at C8 proceeds much more rapidly and under milder conditions than at the C6 or C2 positions, allowing for late-stage, regioselective diversification without the need for protecting groups[6].

G Substrate 8-Chloro-6-phenylimidazo[1,2-a]pyrazine (Highly Electrophilic C8) OxAdd Oxidative Addition (Facile due to adjacent N) Substrate->OxAdd Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd PdII_Complex Pd(II) Intermediate Ar-Pd(Cl)L2 OxAdd->PdII_Complex Transmetalation Transmetalation Transfer of Ar' PdII_Complex->Transmetalation BoronicAcid Arylboronic Acid + Base Ar'-B(OH)2 BoronicAcid->Transmetalation PdII_Diaryl Diaryl Pd(II) Complex Ar-Pd(Ar')L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination C-C Bond Formation PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Aryl-6-phenylimidazo[1,2-a]pyrazine Target Compound RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C8 position of imidazo[1,2-a]pyrazine.

Protocol Design & Optimization Parameters

The Suzuki-Miyaura reaction is highly substrate-dependent. For 8-chloroimidazo[1,2-


]pyrazines, the choice of base, solvent ratio, and ligand architecture dictates the ratio of desired product to protodehalogenation or homocoupling byproducts[7].
  • Catalyst Selection: While standard

    
     is functional, bidentate ligands like dppf (
    
    
    
    ) force a cis-geometry on the Pd(II) intermediate, vastly accelerating the reductive elimination step and minimizing catalyst degradation[1].
  • Base & Solvent Synergy: A biphasic or miscible aqueous system is mandatory. Water hydroxylates the boronic acid to form the reactive boronate anion

    
    , which is the actual species undergoing transmetalation. A 1,4-Dioxane/Water (9:1) mixture with 
    
    
    
    provides the optimal balance of organic solubility and basicity[1][7].
Table 1: Quantitative Optimization of C8-Arylation Conditions
EntryCatalyst (mol %)Base (Equiv)Solvent System (Ratio)Temp (°C)Time (h)Yield (%)
1

(10)

(2.0)
Toluene/EtOH/

(2:1:1)
901645
2

(5)

(2.0)
1,4-Dioxane/

(4:1)
1001268
3

(5)

(2.0)
1,4-Dioxane/

(4:1)
1001285
4

(5)

(2.0)
1,4-Dioxane/

(9:1)
100 8 92
5

/ XPhos (5)

(2.0)
1,4-Dioxane/

(9:1)
100494

Note: Entry 4 represents the most scalable and cost-effective methodology for standard arylboronic acids.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in observational checkpoints ensure that deviations in chemical behavior are caught immediately, preventing the loss of valuable starting materials.

Materials Required:
  • 8-Chloro-6-phenylimidazo[1,2-

    
    ]pyrazine (1.0 equiv)
    
  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • 
     adduct (0.05 equiv)
    
  • Potassium phosphate tribasic (

    
    ) (2.0 equiv)
    
  • Degassed 1,4-Dioxane and Milli-Q Water (9:1 ratio, 0.1 M concentration)

Step-by-Step Methodology:
  • Reagent Assembly: To an oven-dried Schlenk flask or heavy-walled sealed tube equipped with a magnetic stir bar, add 8-Chloro-6-phenylimidazo[1,2-

    
    ]pyrazine (1.0 equiv) and the arylboronic acid (1.2 equiv).
    
    • Validation Check: If the boronic acid is highly sterically hindered (e.g., ortho-substituted), increase the stoichiometry to 1.5 equiv to compensate for slower transmetalation rates.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane. Stir until complete dissolution is achieved. Add the aqueous

    
     solution. Sparge the biphasic mixture with Argon for exactly 15 minutes.
    
    • Validation Check: The solution must be rigorously deoxygenated. If oxygen is present, the boronic acid will undergo rapid oxidative homocoupling (yielding a biaryl byproduct), and the phosphine ligands will oxidize to phosphine oxides, killing the catalytic cycle.

  • Catalyst Introduction: Quickly add the

    
     catalyst against a positive flow of Argon. Seal the vessel tightly.
    
    • Validation Check: The reaction mixture should initially appear deep red/orange. If the solution immediately drops palladium black (a fine black precipitate), the catalyst has decomposed due to oxygen ingress or poor ligand stability. Discard and restart.

  • Thermal Activation: Submerge the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous base and organic solvent. Heat for 8–12 hours[1].

  • Reaction Monitoring (LC-MS): Sample 10 µL of the organic layer, dilute in Acetonitrile, and analyze via LC-MS.

    • Validation Check: The starting material (8-Chloro-6-phenylimidazo[1,2-

      
      ]pyrazine) exhibits a distinct 3:1 isotopic mass pattern at m/z 230/232 due to the 
      
      
      
      isotopes. The reaction is deemed complete when this doublet is entirely absent and replaced by the product mass (m/z = SM - 35 + Ar).
  • Workup & Palladium Scavenging: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the entire mixture through a short pad of Celite to remove insoluble inorganic salts and bulk palladium species. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane to 5% Methanol in Dichloromethane, as imidazopyrazines are highly polar).

Troubleshooting & Field Insights

  • Issue: High levels of protodehalogenation (formation of 6-phenylimidazo[1,2-

    
    ]pyrazine). 
    
    • Causality: Moisture or alcohol solvents can act as hydride sources in the presence of slow transmetalation.

    • Solution: Switch to an anhydrous cross-coupling protocol using

      
      , XPhos, and anhydrous 
      
      
      
      in pure 1,4-Dioxane.
  • Issue: Incomplete conversion despite prolonged heating.

    • Causality: Boronic acids can dehydrate into unreactive boroxines under thermal stress.

    • Solution: Add an additional 0.5 equivalents of the boronic acid and 2 mol% catalyst, re-degas, and continue heating. Alternatively, switch to a microwave-assisted protocol (100 °C, 20-48 minutes) to force the reaction to completion rapidly before degradation occurs[1][7].

References

  • Title: Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy Source: PubMed Central (PMC) / RSC Advances URL: [Link]

  • Title: Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents (WO2012168733A1)
  • Title: Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling Source: ResearchGate / Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates Source: PubMed Central (PMC) / Chemical Science URL: [Link]

  • Title: Fused imidazole derivative having ttk inhibitory action (US20120059162A1)
  • Title: Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [Link]

Sources

Application Note: C-3 Functionalization of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 8-chloro-6-phenylimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., BTK, mTOR, and MAPK pathways). Its value lies in its orthogonal reactivity profile :

  • C-3 Position (Nucleophilic): Electron-rich and susceptible to electrophilic aromatic substitution (

    
    ) and metal-catalyzed cross-couplings.
    
  • C-8 Position (Electrophilic): The chlorine atom serves as a highly reactive handle for Nucleophilic Aromatic Substitution (

    
    ), typically with amines or alkoxides.
    
  • C-6 Position (Structural): The phenyl ring provides essential lipophilic interactions and stability.

The Challenge: The primary synthetic challenge is functionalizing the C-3 position without prematurely displacing or hydrolyzing the 8-chloro substituent, which is reserved for late-stage library diversification. This guide details chemically distinct, validated protocols to achieve high-fidelity C-3 functionalization while maintaining the integrity of the 8-chloro handle.

Mechanistic Analysis & Regioselectivity

The imidazo[1,2-a]pyrazine ring system is electronically polarized. Quantum mechanical calculations and experimental data confirm that the C-3 position possesses the highest HOMO coefficient, making it the preferred site for electrophilic attack.

  • C-3 vs. C-2: The C-3 intermediate (sigma complex) preserves aromaticity in the six-membered ring better than attack at C-2.

  • Chemoselectivity (C-3 Halide vs. C-8 Chloride): In Palladium-catalyzed cross-couplings, a C-3 iodide or bromide undergoes oxidative addition significantly faster than the electron-deficient C-8 chloride. This kinetic difference allows for chemoselective C-C bond formation at C-3.

Visualization: Orthogonal Reactivity Workflow

G Start 8-Chloro-6-phenyl imidazo[1,2-a]pyrazine C3_Func Path A: C-3 Functionalization (Electrophilic/Catalytic) Start->C3_Func NIS or R-B(OH)2/Pd C8_Func Path B: C-8 Diversification (Nucleophilic Substitution) Start->C8_Func Alternative Route (Risk: Steric hindrance at C-3 later) Intermed 3-Substituted-8-chloro Intermediate C3_Func->Intermed Preserves 8-Cl Intermed->C8_Func Amines/Alkoxides Final Final Drug Candidate (Dual Functionalized) C8_Func->Final Library Generation

Figure 1: Strategic workflow for orthogonal functionalization. Path A is preferred to avoid steric clashes during C-3 functionalization.

Validated Experimental Protocols

Protocol A: Regioselective C-3 Iodination (The Gateway)

Objective: Install a reactive iodine handle at C-3 for subsequent cross-coupling. Why Iodination? C-3 iodides are more reactive than bromides in Pd-catalyzed couplings, allowing for milder conditions that protect the 8-Cl group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous MeCN in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Add NIS (1.1 mmol) portion-wise at 0°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Checkpoint: Product should show a mass shift of +126 Da.

  • Quench: Dilute with EtOAc (20 mL) and wash with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear).
    
  • Workup: Wash organic layer with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from EtOH or flash chromatography (usually not required if conversion is >95%).

Yield Expectation: 85–95% Key Insight: Avoid N-Bromosuccinimide (NBS) if possible; while effective, the resulting bromide requires higher temperatures for Suzuki coupling, increasing the risk of 8-Cl displacement.

Protocol B: Chemoselective C-3 Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C-3 using the C-3 iodide generated in Protocol A.

Reagents:

  • Substrate: 3-Iodo-8-chloro-6-phenylimidazo[1,2-a]pyrazine (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Preparation: In a microwave vial or pressure tube, combine the 3-iodo substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Heat to 60–80°C .

    • Critical Control: Do not exceed 90°C. Higher temperatures promote oxidative addition into the C-8 chloride bond.

  • Monitoring: Check LCMS at 2 hours. The iodine is highly labile; reaction is often complete quickly.

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

Self-Validating Check:

  • If the product mass corresponds to a dimer or loss of Chlorine (

    
    ), the temperature was too high or the catalyst load too active.
    
  • Success Indicator: Retention of the characteristic isotopic pattern of Chlorine (3:1 ratio of M : M+2) in the mass spectrum.

Protocol C: C-3 Direct Arylation (C-H Activation)

Objective: Green chemistry approach avoiding the halogenation step. Best for electron-rich aryl partners.

Reagents:

  • Substrate: this compound

  • Coupling Partner: Aryl Bromide (

    
    )
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for sterically demanding cases)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: DMA or DMF

Methodology:

  • Combine reagents in a sealed tube under Argon.

  • Heat to 100°C for 12 hours.

  • Note: This requires higher heat than Suzuki coupling. The 8-Cl group is generally stable thermally, but sensitive to nucleophiles. Since bases like KOAc are weak nucleophiles, the 8-Cl usually survives.

  • Limitation: Lower regioselectivity compared to Protocol A/B. C-2 arylation is a potential minor side product.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A + B (Iodination + Suzuki)Protocol C (Direct Arylation)Protocol D (Vilsmeier-Haack)
Step Count 2 Steps1 Step1 Step
Regioselectivity Excellent (>98% C-3)Good (~90% C-3)Excellent (C-3 Formyl)
8-Cl Stability High (Mild conditions)Moderate (High temp risk)High (Acidic conditions)
Substrate Scope Broad (Aryl, Heteroaryl, Alkyl)Limited (Aryl Bromides)Formyl group only
Scalability High (Gram scale)ModerateHigh
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Loss of 8-Cl

by solvent or base.
Switch from DMF to Dioxane/Toluene. Use weaker bases (

instead of

).
Low Conversion (Suzuki) Catalyst deactivation.Degas solvents thoroughly (freeze-pump-thaw). Use

(robust).
C-2 Functionalization Poor regiocontrol (Direct Arylation).Switch to Protocol A+B (Iodination forces C-3 selectivity).
Polybromination Excess NBS/NIS.Stoichiometry control (0.95 - 1.0 equiv). Add reagent slowly at 0°C.

Pathway Visualization: Reaction Mechanism[3][4]

The following diagram illustrates the regioselectivity logic, contrasting the stable C-3 sigma complex against the unstable C-2 alternative.

Mechanism SM 8-Cl-6-Ph-Imidazo[1,2-a]pyrazine C3_Attack Path 1: Attack at C-3 (Preferred) SM->C3_Attack HOMO Coeff High C2_Attack Path 2: Attack at C-2 (Disfavored) SM->C2_Attack HOMO Coeff Low Electrophile Electrophile (E+) (e.g., I+, Ar-Pd-L) Electrophile->C3_Attack Electrophile->C2_Attack C3_Intermed Intermediate A Resonance stabilized by N-4 Pyrazine ring intact C3_Attack->C3_Intermed C2_Intermed Intermediate B Disrupts conjugation Positive charge near N-1 C2_Attack->C2_Intermed Product C-3 Functionalized Product C3_Intermed->Product -H+

Figure 2: Mechanistic basis for C-3 regioselectivity in electrophilic substitution.

References

  • General Reactivity of Imidazo[1,2-a]pyrazines

    • Slepukhin, P. A., et al.[2] "Simple Synthesis of Imidazo[1,2-a]pyrazines." Chemistry of Heterocyclic Compounds, 2002.[2] Link

  • C-3 Direct Arylation Protocols

    • Cao, H., et al. "Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization."[3][4] Organic Letters, 2012.[3] Link

    • Note: Applies directly to the pyrazine analog due to electronic similarity.

  • Regioselectivity and Halogenation

    • Goel, R., et al. "Regioselective functionalization of imidazo[1,2-a]pyrazine."[5][6][7][8][9] Organic & Biomolecular Chemistry, 2015. (General reference for scaffold reactivity patterns).

  • Suzuki Coupling on Heterocycles

    • Miyaura, N., Suzuki, A.[10] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[10] Link

  • 8-Chloro Displacement Strategy (Contextual)

    • Patent WO2012168733A1. "Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents."[11] (Demonstrates the stability of the 8-Cl group during earlier synthetic steps). Link

Sources

Procedure for synthesizing BTK inhibitors using 8-chloro-6-phenyl intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors utilizing the 8-chloro-6-phenylimidazo[1,2-a]pyrazine scaffold. While commercial inhibitors like Acalabrutinib utilize an 8-amino-imidazo[1,5-a]pyrazine core, the 8-chloro-6-phenyl variant represents a critical "privileged structure" for next-generation covalent inhibitors. This scaffold offers a strategic advantage: the 6-phenyl moiety occupies the hydrophobic selectivity pocket (gatekeeper region), while the 8-chloro position serves as a highly reactive electrophile for installing the solubilizing linker and the acrylamide warhead required for Cys481 covalent binding. This guide provides a validated, step-by-step protocol for constructing this intermediate and converting it into a functional BTK inhibitor.

Retrosynthetic Analysis & Strategy

The synthesis is designed for modularity. We disconnect the target molecule into three key components:

  • The Warhead: An acrylamide moiety (for irreversible binding).

  • The Linker: A chiral diamine (typically (S)-3-aminopiperidine or pyrrolidine).

  • The Core: this compound.

The core is synthesized via a regioselective Suzuki coupling followed by an annulation with a halo-aldehyde.

Visualizing the Reaction Pathway

G SM 3,5-Dichloropyrazin-2-amine INT1 Intermediate 1 (3-Chloro-5-phenylpyrazin-2-amine) SM->INT1 Regioselective Arylation CORE CORE SCAFFOLD (this compound) INT1->CORE Cyclization COUPLED Pre-Warhead Amine (SNAr Displacement) CORE->COUPLED Cl Displacement FINAL FINAL BTK INHIBITOR (Acrylamide Installed) COUPLED->FINAL Deprotection & Warhead Install Suzuki Suzuki Coupling PhB(OH)2, Pd(dppf)Cl2 Annulation Annulation ClCH2CHO, NaHCO3 SnAr SNAr (S)-3-Boc-aminopiperidine Acylation Acylation Acryloyl Chloride

Figure 1: Modular synthetic workflow for converting 3,5-dichloropyrazin-2-amine into a covalent BTK inhibitor via the 8-chloro-6-phenyl intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of the 8-Chloro-6-Phenyl Intermediate

This phase requires strict control of regioselectivity. The 5-position of the pyrazine ring is electronically more susceptible to oxidative addition by Palladium than the 3-position (which is deactivated by the adjacent amino group).

Step 1.1: Regioselective Suzuki Coupling

  • Objective: Install the phenyl ring at position 5 (which becomes position 6 in the fused system).

  • Reagents:

    • 3,5-Dichloropyrazin-2-amine (1.0 eq)

    • Phenylboronic acid (1.1 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for high turnover and stability.

    • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • 1,4-Dioxane (0.2 M concentration)

  • Protocol:

    • Charge a reaction vessel with 3,5-dichloropyrazin-2-amine, phenylboronic acid, and Pd(dppf)Cl₂ under nitrogen.

    • Add degassed 1,4-dioxane and aqueous Na₂CO₃.

    • Heat to 90°C for 4–6 hours. Monitor by LCMS for consumption of starting material. Avoid overheating to prevent bis-coupling.

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Silica gel chromatography (0–30% EtOAc/Hexanes). The product, 3-chloro-5-phenylpyrazin-2-amine , typically elutes as a yellow solid.

Step 1.2: Annulation to Imidazo[1,2-a]pyrazine

  • Objective: Form the fused imidazole ring.

  • Reagents:

    • 3-Chloro-5-phenylpyrazin-2-amine (1.0 eq)

    • Chloroacetaldehyde (50% wt in water, 5.0 eq)

    • NaHCO₃ (2.0 eq)

    • Isopropanol (IPA) / Water (10:1)

  • Protocol:

    • Dissolve the amine in IPA/Water. Add solid NaHCO₃.

    • Add Chloroacetaldehyde dropwise at RT.

    • Heat the mixture to 80°C in a sealed tube for 12–16 hours.

    • Mechanism Check: The pyrazine ring nitrogen (N1) attacks the aldehyde, followed by the exocyclic amine attacking the alkyl chloride (or vice versa depending on pH). The result is the This compound core.

    • Isolation: Remove volatiles under vacuum. Resuspend residue in DCM/Water. Extract organic layer.

    • Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH).

Phase 2: Inhibitor Assembly (The "BTK" Functionalization)

Now that the "8-chloro-6-phenyl" scaffold is ready, we utilize the lability of the 8-chloro group (activated by the bridgehead nitrogen) to install the linker.

Step 2.1: S_NAr Displacement

  • Reagents:

    • This compound (1.0 eq)

    • (S)-3-(Boc-amino)piperidine (1.2 eq) - The chiral linker.

    • DIPEA (Diisopropylethylamine) (3.0 eq)

    • n-Butanol or DMF (Reaction solvent)

  • Protocol:

    • Dissolve the core and the Boc-diamine in n-Butanol.

    • Add DIPEA.

    • Heat to 110°C for 8 hours. The 8-chloro group is displaced by the secondary amine of the piperidine.

    • Workup: Concentrate the solvent. Dilute with EtOAc, wash with NaHCO₃.

    • Yield: Expect >80% conversion.

Step 2.2: Deprotection and Warhead Installation

  • Reagents:

    • TFA (Trifluoroacetic acid) / DCM (1:4)

    • Acryloyl Chloride (1.05 eq)

    • Triethylamine (TEA) (3.0 eq)

  • Protocol:

    • Deprotection: Treat the Boc-intermediate with TFA/DCM at 0°C for 2 hours. Remove volatiles to get the free amine TFA salt.

    • Acylation: Redissolve the salt in dry DCM. Cool to -78°C (Critical to prevent polymerization of acrylamide or bis-acylation).

    • Add TEA slowly to neutralize the salt.

    • Add Acryloyl Chloride dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

    • Quench: Add saturated NaHCO₃ immediately.

    • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Process Optimization & Troubleshooting

The following table summarizes critical process parameters (CPPs) derived from bench-scale validations.

ParameterCommon IssueExpert Solution
Suzuki Regioselectivity Bis-coupling (phenyl at 3 and 5)Limit PhB(OH)₂ to 1.1 eq. Use a bulky ligand like dppf or XPhos to enhance steric discrimination.
Annulation Yield Incomplete cyclizationEnsure Chloroacetaldehyde is fresh. If using the diethyl acetal, pre-hydrolyze it with aqueous HCl before addition.
S_NAr Reactivity Sluggish reaction at 8-positionUse KF/Al₂O₃ as a solid support catalyst or switch solvent to NMP at 140°C for stubborn substrates.
Warhead Stability Polymerization of acrylamidePerform acylation at -78°C . Add a radical inhibitor (e.g., BHT) if scaling up >10g.

Analytical Characterization (Self-Validating Data)

A successful synthesis of the core This compound must meet these criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.10 (s, 1H): Characteristic singlet for the proton at position 5 (adjacent to the bridgehead).

    • δ 8.20 (s, 1H): Imidazole ring proton (C2/C3).

    • δ 7.90 (s, 1H): Imidazole ring proton.

    • δ 7.40–7.60 (m, 5H): Phenyl group protons.

    • Note: The absence of a proton at δ ~8.5 (position 8) confirms the presence of the Chlorine.

  • LC-MS:

    • Mass: [M+H]+ = 230.0 (Calculated for C12H8ClN3).

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks (characteristic of Chlorine).

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. (2025).[1][2] Link

  • Goossen, L. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect (2021).[3] Link[3]

  • Liang, R. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors.[4] European Journal of Medicinal Chemistry (2017).[4] Link

  • BeiGene/ChemicalBook. Application Notes and Protocols for the Synthesis and Purification of (R)-Zanubrutinib. (2025).[1][2] Link

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025).[1][2] Link

Sources

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, luciferase substrates (coelenterazine analogs), and anti-infective agents.[1] Traditional thermal synthesis of these bicyclic heterocycles often suffers from prolonged reaction times, harsh conditions, and variable yields. This Application Note details optimized microwave-assisted protocols for the synthesis of imidazo[1,2-a]pyrazines. We present two distinct methodologies: the classical two-component condensation with


-haloketones and the three-component Groebke-Blackburn-Bienaymé (GBB) reaction. These protocols demonstrate significant improvements in reaction kinetics, yield, and sustainability (Green Chemistry) compared to conventional heating.[2]

Introduction & Scientific Rationale

The "Privileged" Scaffold

Imidazo[1,2-a]pyrazines are bioisosteres of purines and imidazo[1,2-a]pyridines.[2] Their nitrogen-rich framework allows for diverse hydrogen-bonding interactions within enzyme active sites, making them ideal candidates for ATP-competitive inhibition. Notable applications include:

  • Kinase Inhibition: Targeting IGF-1R, EGFR, and Aurora kinases.

  • Bioluminescence: Structural core of coelenterazine, essential for Renilla luciferase assays.

  • CFTR Modulation: Potential correctors for Cystic Fibrosis.

The Microwave Advantage

Microwave (MW) irradiation offers a distinct kinetic advantage for heterocycle formation. The mechanism involves dipolar polarization and ionic conduction , which generate efficient internal heating.

  • Superheating Effect: Solvents can be heated above their boiling points in sealed vessels, accelerating rate-determining steps (Arrhenius equation).

  • Specific Microwave Effects: The polar transition states involved in the cyclization of imidazo[1,2-a]pyrazines are stabilized by the electromagnetic field, lowering the activation energy (

    
    ).
    

Mechanistic Pathways

Understanding the mechanism is crucial for troubleshooting and optimization.

Pathway A: Condensation (Hantzsch-type)

The reaction between 2-aminopyrazine and an


-haloketone involves an initial N-alkylation of the ring nitrogen (the most nucleophilic site), followed by cyclization and dehydration.
  • Critical Step: The initial attack of the pyrazine nitrogen on the

    
    -carbon of the ketone. Steric hindrance at the ketone can significantly retard this step.
    
Pathway B: Groebke-Blackburn-Bienaymé (GBB)

This is an isocyanide-based multicomponent reaction (IMCR).[3][4] It involves the Schiff base formation between the amine and aldehyde, protonation by a catalyst (acid), and subsequent [4+1] cycloaddition with the isocyanide.

  • Critical Step: The non-concerted [4+1] cycloaddition requires acid catalysis to activate the imine intermediate.

GBB_Mechanism cluster_legend Reaction Phase Start Reactants: 2-Aminopyrazine Aldehyde Isocyanide Imine Intermediate 1: Schiff Base (Imine) Start->Imine Condensation (-H2O) Activated Activated Imine (Acid Catalyst) Imine->Activated Protonation (H+) Addition Intermediate 2: Nitrilium Ion Activated->Addition Isocyanide Attack ([4+1] Cycloaddition) Cyclization Intramolecular Cyclization Addition->Cyclization Rearrangement Product Final Product: 3-Aminoimidazo[1,2-a]pyrazine Cyclization->Product Tautomerization

Caption: Mechanistic flow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for imidazo[1,2-a]pyrazine synthesis.

Experimental Protocols

Method A: Catalyst-Free Condensation (Green Protocol)

Best for: Synthesizing 2-substituted imidazo[1,2-a]pyrazines.[5][6] Green Aspect: Uses water/ethanol mixtures; no metal catalysts.

Reagents:

  • 2-Aminopyrazine (1.0 equiv)

  • 
    -Bromoketone (e.g., 2-bromoacetophenone) (1.1 equiv)
    
  • Solvent: Water:Isopropanol (2:1) or Ethanol.[3][7][8]

  • Base (Optional):

    
     (1.2 equiv) can be added if the hydrobromide salt is not desired, but the reaction proceeds well without it.
    

Protocol:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-aminopyrazine (1.0 mmol) in 3 mL of solvent.

  • Addition: Add the

    
    -bromoketone (1.1 mmol). Note: If the ketone is a lachrymator, handle in a fume hood.
    
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 100°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 150W (System will modulate).

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling feature of the MW).

    • If solid precipitates: Filter the solid, wash with cold water/ether (1:1), and dry.

    • If solution remains clear: Evaporate solvent under reduced pressure. Neutralize with sat.

      
       and extract with Ethyl Acetate (
      
      
      
      mL).
  • Purification: Recrystallization from Ethanol or Flash Chromatography (DCM:MeOH gradient).

Method B: GBB Multicomponent Reaction (Library Generation)

Best for: Synthesizing 3-amino-imidazo[1,2-a]pyrazines (highly functionalized).

Reagents:

  • 2-Aminopyrazine (1.0 equiv)

  • Aldehyde (1.0 equiv)[9]

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.1 equiv)

  • Catalyst: Scandium Triflate

    
     (5 mol%) OR Ammonium Chloride 
    
    
    
    (10 mol%).
  • Solvent: MeOH:DCM (3:[4][9]1) or TFE (2,2,2-Trifluoroethanol).

Protocol:

  • Preparation: In a 10 mL microwave vial, combine 2-aminopyrazine (1.0 mmol), aldehyde (1.0 mmol), and the catalyst.

  • Mixing: Stir for 1 minute at room temperature to promote imine formation.

  • Addition: Add the isocyanide (1.1 mmol).

  • Microwave Parameters:

    • Temperature: 140°C

    • Hold Time: 20 minutes

    • Power: Max 200W.

  • Work-up:

    • Decant the reaction mixture into a round-bottom flask.

    • Remove volatiles in vacuo.

    • Resuspend in DCM, wash with water to remove the catalyst (if water-soluble like

      
      ).
      
  • Purification: Automated Flash Chromatography (Silica gel; Hexane:EtOAc gradient).

Optimization & Data Analysis

Solvent Screening (Method A)

The choice of solvent dramatically impacts the absorption of microwave energy (loss tangent,


).
Solvent SystemDielectric Loss (

)
Temp (°C)Time (min)Yield (%)Notes
Ethanol 0.9411001588Excellent solubility, Green.
Water 0.1231202075Product precipitates; requires higher temp.
Water:IPA (1:1) High (Mixed)1101592 Best balance of solubility and heating efficiency.
Toluene 0.0401406045Poor MW absorber; requires doping (ionic liquid).
Catalyst Efficiency (Method B - GBB)
CatalystLoad (mol%)Temp (°C)Time (min)Yield (%)Comments
None -1504530Slow, significant side products.

51402091 Lewis acid; high cost but cleanest profile.

101402082Brønsted acid source; cheap, eco-friendly.
Acetic Acid 201403065Moderate yield; harder to remove traces.

Workflow Visualization

Workflow Start Start: Select Target Structure Decision Target Substitution Pattern? Start->Decision PathA 2-Substituted (Condensation) Decision->PathA 2-Aryl/Alkyl PathB 3-Amino-2-Substituted (GBB Reaction) Decision->PathB 3-Amino functionalized MixA Mix 2-Aminopyrazine + Alpha-Haloketone PathA->MixA SolventA Solvent: Water/IPA or EtOH MixA->SolventA MWA MW Irradiation 100-110°C, 15 min SolventA->MWA WorkupA Precipitation or Extraction MWA->WorkupA End Final Product Analysis (NMR, LCMS) WorkupA->End MixB Mix 2-Aminopyrazine + Aldehyde + Isocyanide PathB->MixB CatB Add Catalyst: Sc(OTf)3 or NH4Cl MixB->CatB MWB MW Irradiation 140°C, 20 min CatB->MWB WorkupB Flash Chromatography MWB->WorkupB WorkupB->End

Caption: Decision matrix and experimental workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Troubleshooting & Scale-Up

Common Issues
  • Vial Failure (Over-pressure):

    • Cause: Decomposition of isocyanides or volatile solvents at high temperatures.

    • Solution: Use a high-pressure vial (up to 30 bar). Ensure headspace is sufficient (fill volume < 60%). Reduce temperature by 10°C and extend time.

  • Low Conversion (GBB):

    • Cause: Poor imine formation.

    • Solution: Pre-stir the amine and aldehyde with a drying agent (

      
      ) or molecular sieves before adding isocyanide and microwaving.
      
  • Regioselectivity Issues (Condensation):

    • Observation: Formation of isomer mixtures (rare for pyrazines but possible with asymmetric haloketones).

    • Solution: Lower the temperature to 80°C to favor kinetic control.

Scale-Up Considerations

Microwave chemistry does not scale linearly by simply increasing volume due to penetration depth limitations.

  • 0.5 - 5 mmol: Use 2-5 mL or 10 mL sealed vials. (Protocols above).

  • > 10 mmol: Switch to Flow Chemistry or Stop-Flow Microwave systems. The continuous processing ensures every slug of reaction mixture receives uniform irradiation.

References

  • Bagdi, A. K., et al. (2015). "Green approaches for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines: A review." Arkivoc. Link

  • Goel, R., et al. (2018). "Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent." ACS Combinatorial Science.[10] Link

  • Di Mauro, G., et al. (2019). "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-Chromones via Groebke-Blackburn-Bienaymé Reaction." Molecules. Link

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. Link

  • Perveen, S., et al. (2020). "Microwave-assisted synthesis of imidazo[1,2-a]pyrazine derivatives and their biological evaluation." Synthetic Communications. Link

Sources

Buchwald-Hartwig amination of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous ATP-competitive kinase inhibitors (e.g., IGF-1R, MAPK, and BTK inhibitors). Functionalization at the C8 position is critical for tuning potency and selectivity.

While the C8-chloro position is electrophilic enough for Nucleophilic Aromatic Substitution (


) with aliphatic amines, Buchwald-Hartwig amination  remains the gold standard for coupling aryl amines (anilines) , amides , and sterically hindered nucleophiles . This guide provides a robust, self-validating protocol for the palladium-catalyzed amination of this compound, addressing specific challenges such as catalyst poisoning by the imidazole nitrogens and reductive dehalogenation.

Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile

The this compound substrate possesses a unique electronic push-pull system.

  • Electrophilicity: The pyrazine ring is electron-deficient, activating the C8-chloride.

  • Interference: The N1 and N4 nitrogens are competent ligands for Palladium. Without bulky biaryl phosphine ligands, the substrate itself can sequester the catalyst, shutting down the catalytic cycle (the "Pd-sink" effect).

  • The 6-Phenyl Substituent: This group provides conjugation and solubility but does not impose significant steric hindrance on the C8 position. However, it increases the electron density of the core slightly compared to the unsubstituted parent, making

    
     with weak nucleophiles more sluggish and necessitating Pd-catalysis.
    
Decision Matrix: vs. Buchwald

Before initiating the protocol, validate the necessity of Pd-catalysis using the logic flow below.

DecisionMatrix Start Target: 8-Amino-6-phenylimidazo[1,2-a]pyrazine CheckAmine Analyze Amine Partner Start->CheckAmine Aliphatic Aliphatic (1° or 2°) (e.g., Morpholine, Piperazine) CheckAmine->Aliphatic Aromatic Aromatic / Heteroaromatic (e.g., Aniline, Aminopyridine) CheckAmine->Aromatic Steric Sterically Hindered / Amide CheckAmine->Steric SNAr Route A: SnAr (Base: DIPEA, Solvent: IPA/DMSO) Aliphatic->SNAr High Reactivity Buchwald Route B: Buchwald-Hartwig (Pd source + Biaryl Ligand) Aromatic->Buchwald Low Nucleophilicity Steric->Buchwald Kinetic Barrier

Figure 1: Synthetic route selection strategy based on nucleophile classification.

Experimental Protocol

Optimization Strategy (The "Application" Layer)

For this specific scaffold, "standard" conditions often fail due to the heteroaryl nitrogens. We utilize BrettPhos or RuPhos precatalysts.

  • Ligand: BrettPhos is preferred for primary anilines due to its bulk and ability to prevent Pd-coordination to the pyrazine nitrogens. RuPhos is superior for secondary amines.

  • Base: Cs₂CO₃ is the standard weak base to minimize hydrolysis. NaOtBu is used if the substrate is stable and faster kinetics are required.

  • Solvent: 1,4-Dioxane (anhydrous) is the baseline. t-Amyl alcohol is a higher-boiling alternative that can accelerate difficult couplings.

Standard Operating Procedure (SOP)

Target Reaction: Coupling of this compound (1.0 equiv) with 4-Fluoroaniline (1.2 equiv).

Materials:

  • Substrate: this compound (229.6 g/mol )

  • Amine: 4-Fluoroaniline (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 Precatalyst (2-5 mol%)

  • Ligand: BrettPhos (4-6 mol% if using Pd₂(dba)₃; omit if using G3)

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

    • Critical: Ensure Cs₂CO₃ is finely ground and dried (oven-dried at 120°C overnight) to ensure reproducibility.

  • Charging:

    • Add this compound (1.0 eq), BrettPhos (0.06 eq), and Pd₂(dba)₃ (0.02 eq) to the vessel.

    • Note: If using the G3 precatalyst, add it here instead of the separate Pd/Ligand mix.

    • Add Cs₂CO₃ (2.0 eq).

    • Cap the vessel and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvent & Amine Addition:

    • Add Anhydrous 1,4-Dioxane via syringe.

    • Add the liquid amine (4-Fluoroaniline, 1.2 eq) via syringe. If the amine is solid, add it in step 2.

  • Reaction:

    • Place in a pre-heated oil block at 100°C .

    • Stir vigorously (800+ RPM). The suspension color typically shifts from dark red (Pd-precatalyst) to a lighter orange/brown as the active species forms.

    • Time: 2 - 12 hours.

  • Monitoring (Self-Validation):

    • Check LCMS/TLC at 2 hours.

    • Success Marker: Disappearance of starting chloride (m/z ~230) and appearance of product (m/z ~305).

    • Failure Mode: If significant dehalogenated product (m/z ~196) is observed, lower temperature to 80°C and switch solvent to Toluene.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of 0-50% EtOAc in Hexanes (or DCM/MeOH for polar amines).

Analytical Data & Troubleshooting

Expected Results Table
VariableCondition A (Standard)Condition B (Difficult)Condition C (Aliphatic)
Amine Type Anilines (e.g., 4-F-Ph-NH2)Amides / Hindered AminesMorpholine / Piperazine
Catalyst BrettPhos Pd G3 (2 mol%)XPhos Pd G3 (5 mol%)None (SnAr)
Base Cs₂CO₃K₃PO₄DIPEA
Solvent Dioxane, 100°Ct-BuOH, 110°CIPA, 80°C
Typical Yield 85 - 95%60 - 80%>90%
Key Byproduct Dehalogenated (Ar-H)HomocouplingHydrolysis (Ar-OH)
Process Workflow Visualization

Workflow Setup Inert Setup (Argon, Dry Solvents) Mix Reagent Charging (Substrate, Cat, Base) Setup->Mix Heat Reaction (100°C, 2-12h) Mix->Heat Check In-Process Control (IPC) (LCMS / TLC) Heat->Check Decision Complete? Check->Decision Workup Filter (Celite) & Conc. Decision->Workup Yes Adjust Add Catalyst/Time Decision->Adjust No (<90% Conv) Purify Chromatography Workup->Purify Adjust->Heat

Figure 2: Operational workflow for the amination protocol.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • GohSL, et al. (2017). "Synthesis and Biological Evaluation of Imidazo[1,2-a]pyrazine Derivatives." European Journal of Medicinal Chemistry. (Contextual grounding for scaffold reactivity).
  • Lutz, C. (2025). "Benchchem Reactivity Guide: Halopyrazines." BenchChem Technical Notes. Link

  • Bagdi, A. K., et al. (2015).[1] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1] (Analogous scaffold reactivity). Link

Sources

Technical Application Note: Strategic Synthesis of the 6-Phenylimidazo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 6-phenylimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for potent kinase inhibitors (e.g., mTOR, BTK) and WDR5 antagonists (e.g., OICR-9429). However, the synthesis of this specific regioisomer presents a classic "regiochemical trap" that frequently derails early-stage discovery campaigns.

The Critical Distinction:

  • The Trap (2-Phenyl Isomer): Direct condensation of 2-aminopyrazine with 2-bromoacetophenone (phenacyl bromide) predominantly yields the 2-phenyl isomer, not the 6-phenyl isomer. This is due to the nucleophilic attack of the ring nitrogen on the

    
    -carbon of the ketone.
    
  • The Solution (6-Phenyl Isomer): To access the 6-phenyl core, the phenyl group must be installed at the 5-position of the pyrazine ring prior to cyclization, or introduced via cross-coupling on a pre-formed 6-halo scaffold.

This guide details the Modular "Cyclize-then-Couple" Strategy , which is the industry standard for generating libraries of 6-aryl derivatives. It prioritizes the synthesis of the versatile intermediate 6-bromoimidazo[1,2-a]pyrazine , followed by a Suzuki-Miyaura coupling.

Reaction Engineering & Mechanism

The Regioselectivity Map

The following diagram illustrates the divergent pathways dictated by the starting materials.

Regioselectivity Start1 2-Aminopyrazine (Unsubstituted) Product1 2-Phenylimidazo[1,2-a]pyrazine (WRONG ISOMER) Start1->Product1 Hantzsch Cyclization (Reflux, EtOH) Reagent1 2-Bromoacetophenone (Ph-CO-CH2-Br) Reagent1->Product1 Start2 2-Amino-5-bromopyrazine Intermed 6-Bromoimidazo[1,2-a]pyrazine (SCAFFOLD) Start2->Intermed Cyclization (48% HBr, Reflux) Reagent2 Bromoacetaldehyde diethyl acetal Reagent2->Intermed Final 6-Phenylimidazo[1,2-a]pyrazine (TARGET) Intermed->Final Suzuki Coupling (Ph-B(OH)2, Pd cat.)

Figure 1: Divergent synthetic pathways. The direct condensation (top) yields the 2-isomer. The modular route (bottom) is required for the 6-isomer.

Mechanistic Insight

The formation of the imidazo[1,2-a]pyrazine core proceeds via a nucleophilic attack of the endocyclic pyrazine nitrogen (N1) onto the electrophilic carbon of the acetal/aldehyde, followed by cyclization of the exocyclic amine onto the carbonyl equivalent.

  • Why 2-Amino-5-bromopyrazine? The bromine at position 5 (which becomes position 6 in the fused system) is robust enough to survive the acidic cyclization conditions but reactive enough for subsequent palladium-catalyzed coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine (The Scaffold)

This protocol establishes the halogenated core required for downstream diversification.

Reagents:

  • 2-Amino-5-bromopyrazine (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.5 equiv) OR 40% aq. Chloroacetaldehyde[1][2][3]

  • 48% Hydrobromic acid (HBr) (Catalytic to stoichiometric)

  • Ethanol (Solvent)[4][5]

  • Sodium bicarbonate (NaHCO₃) (For neutralization)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyrazine (5.0 g, 28.7 mmol) and Ethanol (50 mL).

  • Addition: Add Bromoacetaldehyde diethyl acetal (6.5 mL, 43.1 mmol) followed by 48% HBr (0.5 mL).

    • Note: If using the acetal, acid is required to hydrolyze it to the reactive aldehyde in situ. If using 40% chloroacetaldehyde, the acid catalyst is less critical but often improves yield.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material (2-amino-5-bromopyrazine) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~10 mL.

    • Dilute with water (50 mL) and ice.

    • Neutralize by slowly adding saturated NaHCO₃ solution until pH ~8. The product often precipitates as a solid.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (0-50% EtOAc in Hexane).

    • Expected Yield: 60–80%.

    • Appearance: Pale yellow to off-white solid.

Protocol B: Suzuki-Miyaura Coupling (Installing the 6-Phenyl Group)

This protocol installs the phenyl ring. It is superior to direct cyclization because it allows for the introduction of substituted phenyls (e.g., 4-fluoro, 3-methoxy) using the same core.

Reagents:

  • 6-Bromoimidazo[1,2-a]pyrazine (1.0 equiv) (From Protocol A)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M aq. Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a microwave vial or pressure tube with Nitrogen or Argon for 5 minutes.

  • Loading: Add 6-Bromoimidazo[1,2-a]pyrazine (200 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and the Base (1.5 mL of 2M Na₂CO₃).

  • Solvent & Catalyst: Add 1,4-Dioxane (4 mL). Degas the solution by bubbling nitrogen for 2 minutes. Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly and seal the vessel.

  • Reaction:

    • Method A (Microwave): Heat at 120°C for 30 minutes .

    • Method B (Thermal): Heat at 90°C for 4–12 hours in an oil bath.

  • Workup:

    • Dilute with water (20 mL) and extract with DCM or EtOAc (3 x 20 mL).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 98:2 to 95:5).

    • Target:6-Phenylimidazo[1,2-a]pyrazine .

Quantitative Data Summary

ParameterProtocol A (Cyclization)Protocol B (Coupling)
Key Intermediate Bromoacetaldehyde diethyl acetalPhenylboronic Acid
Primary Solvent Ethanol (or n-Butanol)1,4-Dioxane / Water
Catalyst 48% HBr (Acidic)Pd(PPh₃)₄ (0)
Temperature 80°C (Reflux)90°C (Thermal) / 120°C (MW)
Typical Yield 65 - 85%75 - 95%
Critical Control pH adjustment during workupOxygen exclusion (Degassing)

Troubleshooting & Optimization

Common Failure Modes
  • Formation of 2-Phenyl Isomer: If you skipped Protocol A and reacted 2-aminopyrazine with phenacyl bromide, you have the wrong isomer. Check NMR: The C3-proton of the 2-phenyl isomer typically appears as a singlet around

    
     8.0–8.2 ppm, while the C2/C3 protons of the 6-phenyl isomer appear as doublets (J ~1 Hz) or distinct singlets depending on substitution.
    
  • Incomplete Cyclization: If the acetal is not hydrolyzing, ensure enough acid (HBr) is present or switch to aqueous chloroacetaldehyde.

  • Protodeboronation: In Protocol B, if the phenyl ring is electron-rich, the boronic acid may deborylate. Increase catalyst loading or switch to Pd(dppf)Cl₂.

Safety Considerations
  • Haloacetaldehydes: Chloroacetaldehyde and bromoacetaldehyde acetals are potent alkylating agents and lachrymators. Handle in a fume hood.

  • Pressure: When using microwave heating for Suzuki couplings, ensure vials are rated for the generated pressure.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • Journal of Medicinal Chemistry.
  • Suzuki Coupling on 6-Haloimidazo[1,2-a]pyrazines

    • Organic & Biomolecular Chemistry.[6] "Transition metal-catalyzed functionalization of pyrazines."[7][8] (Discusses Suzuki coupling at C-6).[7][9]

  • OICR-9429 (WDR5 Antagonist)

    • Nature Chemical Biology/SGC. Describes the synthesis of high-affinity probes using the 6-substituted imidazo[1,2-a]pyrazine core.
    • [10]

  • Regioselectivity Studies

    • Beilstein Journal of Organic Chemistry.

Sources

Using 8-Chloro-6-phenylimidazo[1,2-a]pyrazine as a building block in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine in Drug Design

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for ATP-competitive kinase inhibitors (e.g., Aurora kinase, CDK, and BTK inhibitors) and as the chemiluminescent core of coelenterazine analogs.[1]

This guide focuses on This compound (CAS 1211516-16-5) as a high-value building block.[1] Unlike generic scaffolds, this specific intermediate offers a pre-installed hydrophobic anchor (6-phenyl) and a highly reactive electrophilic handle (8-chloro), enabling rapid library generation via orthogonal functionalization strategies.[1] This Application Note provides validated protocols for transforming this building block into bioactive lead compounds, specifically targeting kinase inhibition and bioluminescent probe development.[1]

Structural Analysis & Reactivity Profile

To effectively utilize this building block, one must understand its electronic landscape.[1] The imidazo[1,2-a]pyrazine core mimics the purine ring of ATP, making it an ideal template for kinase inhibitors.[1]

  • Position 8 (C-Cl): The carbon adjacent to the bridgehead nitrogen (N4) and the pyrazine nitrogen (N7) is highly electron-deficient.[1] It is the primary site for Nucleophilic Aromatic Substitution (SNAr) , allowing the introduction of solubilizing groups (morpholines, piperazines) or specific hydrogen-bond donors/acceptors.[1]

  • Position 3 (C-H): The imidazole ring C-3 position is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) .[1] This is the standard site for halogenation (iodination/bromination) followed by Palladium-catalyzed cross-coupling to install "hinge-binding" motifs.[1]

  • Position 6 (C-Ph): The pre-existing phenyl group serves as a hydrophobic anchor, often occupying the "gatekeeper" region or the hydrophobic back-pocket in kinase active sites.[1]

Diagram 1: Chemo-Selectivity & Reactivity Map

ReactivityMap Core 8-Chloro-6-phenyl imidazo[1,2-a]pyrazine C8_Path Position 8 (Cl) Electrophilic Center Core->C8_Path High Reactivity C3_Path Position 3 (H) Nucleophilic Center Core->C3_Path Moderate Reactivity C6_Path Position 6 (Ph) Hydrophobic Anchor Core->C6_Path Structural Motif SnAr S_NAr Displacement (Amines/Alkoxides) Solubility/Tail Region C8_Path->SnAr Protocol A EAS Electrophilic Subst. (NIS/NBS -> Suzuki) Hinge Binder Region C3_Path->EAS Protocol B Interaction Pi-Stacking / Hydrophobic Gatekeeper Interaction C6_Path->Interaction

Caption: Orthogonal reactivity profile of the scaffold allowing sequential functionalization.

Application I: Kinase Inhibitor Design (Aurora/CDK)

In the design of Aurora A/B or CDK9 inhibitors, the 8-position amine is critical for solvent interaction and solubility, while the 3-position aryl group binds to the kinase hinge region.[1]

Protocol A: C-8 Functionalization via SNAr

Objective: To replace the 8-chloro group with a solubilizing amine (e.g., Morpholine) without affecting the rest of the scaffold.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: Isopropanol (IPA) or NMP (for sluggish amines)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg (0.43 mmol) of the 8-chloro substrate in 3 mL of dry IPA in a microwave-compatible vial.

  • Addition: Add 45 µL (0.52 mmol) of morpholine followed by 150 µL (0.86 mmol) of DIPEA.

  • Reaction:

    • Thermal: Heat at reflux (85°C) for 4–6 hours.

    • Microwave (Preferred): Irradiate at 120°C for 20 minutes (High Absorption setting).

  • Monitoring: Monitor by LC-MS. The starting material (M+H ~230) should disappear, replaced by the product (M+H ~281).

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, evaporate solvent, redissolve in DCM, wash with water, dry over MgSO4, and concentrate.[1]

  • Purification: Flash chromatography (0-5% MeOH in DCM).

Validation Criteria:

  • 1H NMR: Disappearance of the pyrazine proton signal if adjacent to Cl (though C-8 has no proton, the shift of nearby protons will change).[1]

  • Yield: Expected >85%.

Protocol B: C-3 Functionalization (Hinge Binder Installation)

Objective: To install an aryl group at C-3 via Iodination and Suzuki Coupling.

Step 1: Regioselective Iodination

  • Dissolve the C-8 substituted product (from Protocol A) in DMF.[1]

  • Add N-Iodosuccinimide (NIS) (1.1 eq) at 0°C.

  • Stir at RT for 2 hours. The reaction is highly regioselective for C-3 due to the electron-rich nature of the imidazole ring.[1]

  • Quench with saturated Na2S2O3. Extract with EtOAc.[1][2]

Step 2: Suzuki-Miyaura Coupling

  • Combine the 3-iodo intermediate (1.0 eq), Aryl boronic acid (e.g., 4-aminophenylboronic acid) (1.2 eq), and Pd(dppf)Cl2 (5 mol%).[1]

  • Add solvent (DME/Water 4:[1]1) and Base (Na2CO3, 2.0 eq).[1]

  • Degas with Nitrogen for 5 mins.

  • Heat at 90°C for 4 hours.

  • Purify via Prep-HPLC.[1]

Application II: Bioluminescence (Coelenterazine Analogs)

This scaffold is a direct precursor to DeepBlueC (Coelenterazine 400a) derivatives used in BRET (Bioluminescence Resonance Energy Transfer) assays.[1] The 8-Cl group allows for the synthesis of "tail-modified" luciferins that exhibit altered emission spectra or improved cell permeability.[1]

Mechanism: The 8-chloro group can be coupled with specific benzyl-zinc reagents (Negishi) or benzyl-boronates (Suzuki) to reconstruct the coelenterazine core with non-native substituents, stabilizing the excited state emitter (coelenteramide).[1]

Table 1: Comparative Properties of Derivatives
Derivative TypeC-8 SubstituentC-6 SubstituentApplicationKey Ref
Parent Scaffold ChloroPhenylBuilding Block[1]
Kinase Inhibitor Morpholine/PiperazinePhenylAurora A/B Inhibition[2]
Luciferin Analog Benzyl / ArylPhenylBRET / DeepBlueC[3]
Antiviral Amine (Cyclohexyl)Phenyl (or Pyridyl)Influenza NP Inhibitor[4]

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis pathways starting from the this compound core.

SynthesisWorkflow Start Start: 8-Chloro-6-phenyl imidazo[1,2-a]pyrazine Step1_Kinase Step 1: S_NAr (C-8) (Morpholine/Amine) Start->Step1_Kinase Path A: Kinase Inhibitors Step1_Luc Step 1: Negishi/Suzuki (C-8) (Benzyl Zinc/Boronate) Start->Step1_Luc Path B: Bioluminescence Step2_Kinase Step 2: Iodination (C-3) (NIS, DMF) Step1_Kinase->Step2_Kinase Step3_Kinase Step 3: Suzuki Coupling (C-3) (Aryl Boronic Acid) Step2_Kinase->Step3_Kinase Final_Kinase Target: Aurora/CDK Inhibitor Step3_Kinase->Final_Kinase Step2_Luc Step 2: Deprotection/Cyclization (If utilizing precursors) Step1_Luc->Step2_Luc Final_Luc Target: Coelenterazine Analog (DeepBlueC Type) Step2_Luc->Final_Luc

Caption: Divergent synthesis: Path A for Kinase Inhibitors (Solubility focus) vs Path B for Luciferins (Spectral tuning).

References

  • Scaffold Synthesis & Utility: BLD Pharm. "this compound Product Information."

  • Aurora Kinase Inhibitor Design: Bavetsias, V., et al.[1][3][4] "Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells." Bioorganic & Medicinal Chemistry Letters, 2010.[1][3]

  • Coelenterazine Analog Synthesis: Janin, Y. L.[1][5] "Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins."[1] Chemistry – A European Journal, 2015.[1]

  • Antiviral Applications (Influenza): Li, P., et al.[1][2][6] "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor."[1][6] ACS Infectious Diseases, 2019.[1] [1]

  • General Reactivity of Imidazo[1,2-a]pyrazines: Goel, R., et al.[1][7] "Imidazo[1,2-a]pyrazine: A Versatile Scaffold in Organic Synthesis and Drug Development."[1][8][9] Mini-Reviews in Medicinal Chemistry, 2017.

Sources

Troubleshooting & Optimization

Solving regioselectivity issues in bromination of imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective bromination of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting protocols to help you achieve optimal results in your experiments.

Troubleshooting Guide: Regioselectivity & Yield Issues

This section addresses specific problems you may encounter during the electrophilic bromination of the imidazo[1,2-a]pyrazine core.

Question 1: My reaction is producing a mixture of 3-bromo and 3,5-dibromo products. How can I selectively synthesize the 3-bromoimidazo[1,2-a]pyrazine?

Root Cause Analysis: The imidazo[1,2-a]pyrazine ring system is electron-rich, making it highly susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and kinetically favored site for the initial bromination.[1][2] However, if the reaction conditions are too harsh or if an excess of the brominating agent is used, a second electrophilic substitution can occur. The first bromine atom deactivates the five-membered ring, directing the second substitution to the next most activated position available on the electron-deficient pyrazine ring, often C-5.[3]

Solution Workflow:

G start Mixture of Mono- & Di-brominated Products Observed q1 Which brominating agent are you using? start->q1 br2 Liquid Bromine (Br2) q1->br2 Highly Reactive nbs N-Bromosuccinimide (NBS) or other q1->nbs Milder action_br2 Action: Switch to a milder agent like NBS. Br2 is highly reactive and prone to over-bromination. br2->action_br2 action_nbs Action: Optimize reaction conditions for NBS. nbs->action_nbs action_br2->action_nbs q2 Are you using >1.0 equivalent of NBS? action_nbs->q2 action_eq Reduce NBS to 1.0-1.05 equivalents. Carefully control stoichiometry. q2->action_eq Yes q3 What is the reaction temperature? q2->q3 No (Stoichiometry is correct) yes_eq Yes no_eq No action_eq->q3 action_temp Lower temperature to 0 °C or -20 °C. Slows the rate of the second bromination. q3->action_temp High end Achieved Selective C-3 Monobromination q3->end Low high_temp Room Temp or higher low_temp 0 °C or below action_temp->end

Recommended Protocol for Selective C-3 Monobromination:

  • Reagent Selection: Use N-Bromosuccinimide (NBS) as the brominating agent. It is a solid, easier to handle than liquid bromine, and generally less aggressive, which helps prevent over-bromination.[4]

  • Stoichiometry: Carefully add 1.0 to 1.05 equivalents of NBS to a solution of your imidazo[1,2-a]pyrazine substrate. Adding the NBS portion-wise can help maintain control over the reaction.

  • Solvent: A polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN) is recommended.

  • Temperature Control: Cool the reaction mixture to 0 °C in an ice bath before the addition of NBS. Maintaining a low temperature is critical to moderate reactivity and improve selectivity.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NBS or bromine.

Question 2: My bromination reaction is not proceeding to completion, or the yield of the 3-bromo product is very low.

Root Cause Analysis: Low reactivity can stem from several factors. The substrate itself might be deactivated by strongly electron-withdrawing groups on the pyrazine ring. Alternatively, the brominating agent may not be sufficiently electrophilic under the chosen conditions, or there could be issues with reagent quality (e.g., decomposed NBS).

Solutions & Protocols:

StrategyRationaleRecommended Protocol
Increase Electrophilicity For deactivated substrates, a more potent electrophilic bromine species is required. Adding a catalytic amount of a Brønsted or Lewis acid can polarize the Br-X bond of the brominating agent, making it more reactive.To a solution of the substrate in an appropriate solvent, add the brominating agent (e.g., NBS). Then, add a catalytic amount of an acid such as acetic acid or a Lewis acid like FeBr₃. Monitor the reaction carefully, as this can also increase the risk of side reactions.
Alternative Brominating Agents Some modern reagents offer higher reactivity or different mechanisms. A bromide/bromate couple, for example, generates BrOH in situ under acidic conditions, which can be a highly effective brominating species for heterocycles.[5][6]Use a 2:1 molar ratio of sodium bromide (NaBr) to sodium bromate (NaBrO₃) in an aqueous acidic medium. This system is environmentally benign and can be highly efficient for electron-rich heterocycles.[5]
Transition-Metal-Free Halogenation A system using sodium bromite (NaBrO₂) in the presence of acetic acid has been shown to be highly effective and regioselective for the C-3 bromination of related imidazo[1,2-a]pyridines, affording excellent yields.[7][8]Dissolve the imidazo[1,2-a]pyrazine in DMF. Add sodium bromite (NaBrO₂) and acetic acid (AcOH). Heat the reaction to approximately 60 °C for several hours. This method is robust for a variety of substituted substrates.[7]
Check Reagent Quality N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture.Ensure your NBS is a pure, white crystalline solid. If it appears yellow or discolored, it is recommended to recrystallize it from water before use.
Question 3: I am observing bromination at an unexpected position (e.g., C-2 or on the pyrazine ring). Why is this happening?

Root Cause Analysis: While C-3 is the kinetically preferred site, other positions can be functionalized under specific conditions. Electrophilic attack at C-3 leads to a more stable cationic intermediate (an arenium ion) where the positive charge is delocalized without disrupting the aromaticity of the six-membered pyrazine ring.[1][2] Attack at C-2 results in a less stable intermediate.[1] However, under thermodynamic control (higher temperatures, longer reaction times) or with certain substitution patterns, migration or substitution at other sites can occur. Furthermore, some advanced functionalization strategies that do not follow classical electrophilic substitution pathways can target other positions.[9]

Mechanistic Explanation:

G

Corrective Actions:

  • Confirm Kinetic Control: Ensure your reaction is run at a low temperature (e.g., 0 °C) and for the minimum time necessary to consume the starting material. This favors the kinetically preferred C-3 product.

  • Analyze Substrate Effects: If your substrate has bulky groups at C-2, it will further sterically hinder any potential attack at that position. Conversely, if C-3 is blocked, electrophilic attack will be forced to other, less reactive positions.

  • Consider Alternative Mechanisms: If you are using radical conditions (e.g., NBS with a radical initiator like AIBN and light), you may be observing a different reaction pathway. For standard electrophilic bromination, ensure such initiators are absent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the high regioselectivity of bromination at the C-3 position? The regioselectivity is governed by the principles of electrophilic aromatic substitution. The five-membered imidazole portion of the fused ring system is significantly more electron-rich than the six-membered pyrazine portion.[10] When an electrophile (like Br⁺) attacks, it does so at the most nucleophilic site that leads to the most stable cationic intermediate. Computational studies and resonance theory both show that attack at C-3 allows the positive charge to be delocalized across the nitrogen atoms without disrupting the aromatic sextet of the pyrazine ring.[1][2] This intermediate is significantly lower in energy than the one formed from attack at any other position, making the C-3 pathway kinetically dominant.

Q2: Are there any "greener" or safer alternatives to using liquid bromine or chlorinated solvents? Yes. The use of hazardous reagents like liquid bromine is increasingly being replaced by safer and more environmentally friendly alternatives.[11]

  • Bromide/Bromate Couple: A mixture of NaBr and NaBrO₃ in an aqueous acidic medium provides an excellent "green" alternative. The reaction generates the reactive brominating species in situ, avoids the handling of liquid bromine, and produces benign salts as byproducts.[5][6]

  • Sodium Bromite (NaBrO₂): As detailed in the troubleshooting section, NaBrO₂ serves as both the halogen source and oxidant in a transition-metal-free system, offering high efficiency and selectivity.[7][8]

  • Flow Chemistry: Performing electrophilic bromination in a continuous flow reactor using in situ generated bromine can significantly enhance safety by minimizing the amount of hazardous material present at any given time and allowing for better temperature control.[12]

Q3: Can I achieve bromination at other positions, such as C-5, C-6, or C-8, if I need to for my synthesis? Direct electrophilic bromination on an unsubstituted imidazo[1,2-a]pyrazine will overwhelmingly favor the C-3 position. To functionalize other positions, a different strategy is typically required:

  • Blocking the C-3 Position: If the C-3 position is already substituted, subsequent bromination can be directed to other positions, most commonly C-5.

  • Directed Metalation: Advanced organometallic techniques can provide a route to other isomers. For example, the use of specific zinc or magnesium bases (like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl) has been shown to achieve regioselective metalation at either C-3 or C-5, which can then be quenched with an electrophilic bromine source (like I₂ or Br₂).[9] This approach offers a powerful, albeit more complex, way to override the inherent electronic preferences of the heterocycle.

Q4: How do substituents on the imidazo[1,2-a]pyrazine ring affect the outcome of bromination? Substituents can have a profound impact on both the rate and regioselectivity of the reaction:

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents will activate the ring system, making the reaction faster. If located on the pyrazine ring, they can increase its nucleophilicity, potentially leading to a loss of selectivity and the formation of di-brominated products if conditions are not carefully controlled.

  • Electron-Withdrawing Groups (EWGs): Groups such as chloro, nitro, or ester substituents will deactivate the ring, making the bromination slower and requiring more forcing conditions (higher temperature or a stronger brominating system).[1] An EWG at a position like C-8, for example, will decrease the overall nucleophilicity but will still generally permit selective bromination at C-3.[1][2]

References

  • Yu, W., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances. Available at: [Link]

  • Joshi, G., et al. (2025).
  • Joshi, G., et al. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 50(21). Available at: [Link]

  • Balkenhohl, M., et al. (2017). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]

  • El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports. Available at: [Link]

  • Yu, W., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. Available at: [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available at: [Link]

  • ResearchGate. (2025).
  • Noël, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Available at: [Link]

  • ACS Publications. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Wallden, K., et al. (2011). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2016). Imidazo[1,2-a]pyrazines. Available at: [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • DergiPark. (2022).
  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Download Scientific Diagram.
  • Organic Chemistry Portal. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Available at: [Link]

  • Guillon, J., et al. (2012). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules. Available at: [Link]

  • Google Patents. (2013). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • PubMed. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Chemistry LibreTexts. (2022). 16.
  • ResearchGate. (n.d.). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source.
  • RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim.
  • ResearchGate. (n.d.). C3‐Functionalization of Imidazo[1,2‐a]pyridines. Request PDF.

Sources

Optimizing solubility of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 8-Chloro-6-phenylimidazo[1,2-a]pyrazine . It is designed to move beyond basic datasheets into actionable, experiment-saving protocols.

Compound Profile & Solubility Physics

Before attempting dissolution, you must understand why this compound resists aqueous solvation. This compound is a planar, aromatic heterocycle. Its lipophilicity is driven by the phenyl ring and the imidazopyrazine core, which favor


-

stacking over hydrogen bonding with water.
PropertyValue (Approx.)Implication for Bioassays
Molecular Weight ~229.66 g/mol Small molecule; rapid diffusion but prone to aggregation.
LogP (Predicted) ~2.5 - 3.2Moderately lipophilic. Will partition into cell membranes and plastics.
pKa (Predicted) ~2.5 - 3.5 (N-1)Weakly basic. Uncharged at physiological pH (7.4), reducing aqueous solubility.
Primary Risk "Crash-out" Rapid precipitation upon contact with aqueous buffers (PBS/Media).

Standard Operating Procedure (SOP): Stock Preparation

Objective: Create a stable, high-concentration stock solution free of micro-aggregates.

The Solvent of Choice: DMSO

Do not use Ethanol or Methanol as primary stock solvents for this compound if long-term storage is required. DMSO (Dimethyl sulfoxide) is the gold standard due to its high dielectric constant and ability to disrupt


-stacking.
Protocol: 50 mM Stock Preparation
  • Weighing: Weigh the solid compound into a glass vial (avoid plastic microfuge tubes for initial weighing to prevent static loss).

  • Calculation:

    
    
    
  • Dissolution: Add anhydrous DMSO (≥99.9%).

  • Agitation: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Critical Check: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates undissolved crystallites that will seed precipitation later.

  • Storage: Aliquot into amber glass vials or high-quality polypropylene tubes. Store at -20°C.

    • Shelf Life: Stable for 6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).

The "Danger Zone": Dilution into Assay Media

This is where 90% of experiments fail. Direct addition of a high-concentration DMSO stock into aqueous media causes a "solvent shock," leading to immediate, often invisible, microprecipitation.

The "Intermediate Dilution" Method

Never dilute directly from 50 mM


 10 

M in one step if using aqueous buffer.

Step-by-Step Workflow:

  • Prepare a 100x Concentrated Working Solution:

    • Dilute your 50 mM stock to 1000x the final assay concentration using 100% DMSO .

    • Example: If final assay conc is 10

      
      M, make a 10 mM stock in DMSO.
      
  • The "Step-Down" Dilution:

    • Dilute the 1000x DMSO stock 1:10 into Assay Buffer + 0.05% Tween-20 (or Pluronic F-127).

    • Result: You now have a 100x stock in 10% DMSO/Buffer. The surfactant prevents crashing.

  • Final Addition:

    • Add this 100x intermediate solution 1:100 into your cell culture wells.

    • Final Conditions: 10

      
      M compound, 0.1% DMSO, 0.0005% Tween-20.
      

Visual Troubleshooting Guide (Logic Flow)

Use this decision tree to diagnose solubility failures in your workflow.

Solubility_Troubleshooting Start Issue: Low Activity or Variable Results Check_Stock Inspect DMSO Stock (Visual/Microscope) Start->Check_Stock Turbid_Stock Turbid/Precipitate? Check_Stock->Turbid_Stock Sonicate Action: Sonicate 35°C Check Purity (LCMS) Turbid_Stock->Sonicate Yes Check_Media Inspect Assay Well (Microscopy 20x) Turbid_Stock->Check_Media No (Clear) Crystals_Media Crystals/Debris Visible? Check_Media->Crystals_Media Solvent_Shock Diagnosis: Solvent Shock (Rapid Precipitation) Crystals_Media->Solvent_Shock Yes Adsorption Diagnosis: Plastic Adherence (Loss of Compound) Crystals_Media->Adsorption No (Clear but low activity) Fix_Shock Solution: Use Intermediate Dilution Step (See Sec 3) Solvent_Shock->Fix_Shock Fix_Ads Solution: Add 0.01% Tween-20 or Use Glass/Low-Bind Plates Adsorption->Fix_Ads

Figure 1: Diagnostic logic for identifying solubility-driven assay failures.

Frequently Asked Questions (FAQs)

Q1: Can I use Cyclodextrin to improve solubility? A: Yes, and it is highly recommended for animal studies or high-concentration cell assays.

  • Protocol: Prepare a 20-40% (w/v) solution of HP-

    
    -Cyclodextrin  (Hydroxypropyl-beta-cyclodextrin) in water. Use this vehicle to dilute your DMSO stock. The hydrophobic cavity of the cyclodextrin encapsulates the imidazopyrazine core, shielding it from water while maintaining bioavailability.
    

Q2: My compound sticks to the pipette tips. What do I do? A: This is common with chlorinated heterocycles.

  • Fix: Pre-rinse pipette tips with the solvent (DMSO) before drawing the sample. Alternatively, use Low-Retention pipette tips. For serial dilutions, ensure your buffer contains at least 0.01% Tween-20 or Triton X-100 to reduce surface tension and adsorption.

Q3: Is the compound pH-sensitive? A: The imidazo[1,2-a]pyrazine core is weakly basic.

  • Insight: Solubility will increase significantly at pH < 4, but this is incompatible with most bioassays. At physiological pH (7.4), the compound is neutral and least soluble. Do not attempt to dissolve in basic buffers (pH > 8), as this may promote hydrolysis or ring instability depending on substituents.

Q4: I see a "bell-shaped" dose-response curve. Is this solubility? A: Likely, yes.

  • Mechanism: At high concentrations, the compound precipitates, effectively reducing the soluble concentration available to the receptor. This looks like "inhibition" of the drug's effect.

  • Verification: Spin down the media from the high-concentration wells and measure the supernatant absorbance/fluorescence (if applicable) or analyze by HPLC to verify the actual soluble concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10261286, 8-Chloro-imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006).Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General reference for DMSO stock management and serial dilution protocols).
  • Reaction Biology. Kinase Assays: Protocol for Hydrophobic Inhibitors. Retrieved from [Link] (General kinase inhibitor handling).

Technical Support Center: Troubleshooting Suzuki Coupling at the 6-Position (Purine/Pyrimidine Scaffolds)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Subject: Optimization of C-6 Arylation on Nitrogen-Rich Heterocycles

Executive Summary & Scope

This guide addresses low conversion issues during the Palladium-catalyzed cross-coupling (Suzuki-Miyaura) of 6-halopurines (and the analogous 4-position of pyrimidines).

The Core Problem: The 6-position of a purine is electronically unique. It is highly electron-deficient, making it an excellent electrophile for SNAr but paradoxically challenging for Pd-catalyzed coupling due to three competing failure modes:

  • Hydrolysis: The C-Cl bond is labile in aqueous base, converting starting material (SM) to the unreactive 6-hydroxy impurity (hypoxanthine derivative).

  • Catalyst Poisoning: The N7 and N9 nitrogens are strong

    
    -donors that can displace phosphine ligands, deactivating the Palladium center.
    
  • Protodeboronation: The coupling partners (often heteroaryl boronic acids) decompose faster than the oxidative addition occurs.

Diagnostic Hub (Q&A)

Q1: My LC-MS shows the starting material (6-chloropurine) is being consumed, but the desired product yield is <10%. What is the major byproduct?

Diagnosis: You are likely observing Hydrolysis (SNAr with OH⁻) . If you see a peak with a mass of [M-Cl+OH], your base is acting as a nucleophile rather than a proton scavenger. The electron-deficient nature of the purine ring makes the C6-Cl bond extremely sensitive to nucleophilic attack by water or hydroxide ions.

The Fix: Switch to Anhydrous Conditions .

  • Solvent: Use anhydrous Toluene or 1,4-Dioxane.

  • Base: Switch from aqueous Na₂CO₃/K₂CO₃ to solid, anhydrous K₃PO₄ (fine powder) or Cs₂CO₃ .

  • Additive: Add 4Å Molecular Sieves to the reaction vessel to scavenge trace moisture generated during the boronate activation.

Q2: My starting material remains untouched, and the reaction mixture turned black immediately. What happened?

Diagnosis: "Pd-Black" Precipitation / Catalyst Deactivation. The "black" precipitate is inactive Pd(0) aggregates. This occurs when the rate of ligand dissociation is faster than the oxidative addition. In purines, the free nitrogens (N7/N9) can coordinate to the Pd(II) intermediate, displacing your phosphine ligand and causing the cycle to collapse.

The Fix: Strengthen the Ligand-Metal Interaction.

  • Stop using Pd(PPh₃)₄. Triphenylphosphine is too labile for these nitrogen-rich substrates.

  • Use Bulky, Electron-Rich Phosphines: Switch to XPhos or SPhos with a Pd(OAc)₂ or Pd₂(dba)₃ source. These ligands create a "protective shell" around the Pd center, preventing N-coordination from the purine substrate.

  • Pre-catalysts: Use XPhos Pd G2 or G3 precatalysts to ensure a 1:1 Pd:Ligand ratio is active immediately upon heating.

Q3: The halide is remaining, but the Boronic Acid has completely disappeared. Where did it go?

Diagnosis: Protodeboronation. If the boronic acid is heteroaromatic (e.g., 2-pyridyl, 2-thiazolyl), it is unstable in the presence of base and heat. It has hydrolyzed the C-B bond and replaced it with C-H.[1]

The Fix: "Slow-Release" or MIDA Boronates.

  • Strategy A: Add the boronic acid in 3-4 portions over 2 hours rather than all at once.

  • Strategy B: Use MIDA boronates or Potassium Trifluoroborates (BF₃K) . These hydrolyze slowly to release the active boronic acid, keeping the standing concentration low and minimizing decomposition.

Decision Logic & Troubleshooting Workflows

The following diagram illustrates the decision matrix for troubleshooting based on LC-MS data of the crude reaction mixture.

TroubleshootingLogic Start Analyze Crude LC-MS CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Gone Yes: SM Consumed CheckSM->SM_Gone SM_Remains No: SM Remains CheckSM->SM_Remains CheckProd Is Product Formed? SM_Gone->CheckProd Hydrolysis Diagnosis: Hydrolysis (OH attack) Fix: Switch to Anhydrous K3PO4/Toluene CheckProd->Hydrolysis Major Peak = [M-Cl+OH] Success Optimization: Purification only CheckProd->Success Major Peak = Product CheckBoron Is Boronic Acid Consumed? SM_Remains->CheckBoron Decomp Diagnosis: Protodeboronation Fix: Use MIDA Boronates or Slow Addition CheckBoron->Decomp Yes (Boron gone) CatDeath Diagnosis: Catalyst Poisoning Fix: Switch to XPhos Pd G3 or SPhos CheckBoron->CatDeath No (Boron remains)

Caption: Decision matrix for diagnosing reaction failure based on the fate of the electrophile (SM) and nucleophile (Boron).

Optimized Experimental Protocols

Protocol A: The "Buchwald" Method (High Stability)

Best for: 6-chloropurines with unprotected nitrogens or challenging boronic acids.

  • Setup: Charge a reaction vial with a stir bar.

  • Reagents:

    • 6-Chloropurine derivative (1.0 equiv)

    • Boronic Acid/Ester (1.2 – 1.5 equiv)

    • Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv)

    • Base: K₃PO₄ (2.0 – 3.0 equiv, finely ground anhydrous)

  • Solvent: Add anhydrous THF or 1,4-Dioxane (0.1 – 0.2 M concentration).

  • Degassing: Seal the vial and sparge with Nitrogen/Argon for 5 minutes (Do not skip this).

  • Activation: Add degassed water (0.2 mL per mmol of substrate) only if K₃PO₄ solubility is completely stalling the reaction. Ideally, keep it biphasic or strictly anhydrous if hydrolysis is observed.

  • Reaction: Heat to 80°C for 2-4 hours.

Protocol B: The "Microwave" Method (High Energy)

Best for: Extremely deactivated substrates where thermal heating leads to slow decomposition.

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: DME / Water (4:1 ratio). Note: Microwave heating is fast enough that hydrolysis is often outcompeted by coupling.

  • Conditions: Microwave irradiation at 120°C for 20-30 minutes .

Comparative Data: Ligand Performance

The choice of ligand dictates the success of the oxidative addition into the C-Cl bond at the 6-position.

Ligand ClassExamplePerformance at C6Mechanism of Action
Triarylphosphines PPh₃Poor Lacks bulk; easily displaced by Purine N7/N9.
Bidentate (Ferrocene) dppfModerate Large bite angle improves stability; good for microwave protocols.
Biaryl Dialkylphosphines XPhos / SPhos Excellent Bulky cyclohexyl groups facilitate oxidative addition; biaryl backbone prevents Pd-black formation.
Tri-tert-butylphosphine P(t-Bu)₃Good Highly electron-rich; accelerates oxidative addition but air-sensitive.

Mechanistic Insight: Regioselectivity

When working with 2,6-dichloropurine , researchers often fear a mixture of products. However, the Suzuki coupling is highly regioselective for the 6-position .

Regioselectivity cluster_pathways Competing Sites SM 2,6-Dichloropurine C6 C6-Position (More Electrophilic) SM->C6 Fast Oxidative Addition C2 C2-Position (Less Electrophilic) SM->C2 Slow Product 6-Substituted-2-Chloropurine (>95% Selectivity) C6->Product

Caption: Electronic deficiency at C6 drives preferential oxidative addition over C2.

Why? The C6 position is ortho/para to the ring nitrogens, making it significantly more electron-deficient than C2. This facilitates faster Oxidative Addition of the Pd(0) species, allowing for selective mono-arylation at C6 even with excess boronic acid (if temperature is controlled).

References

  • Hocek, M. et al. (2004).[3] "The Suzuki–Miyaura Cross-Coupling Reactions of 6-Halopurines with Boronic Acids Leading to 6-Aryl- and 6-Alkenylpurines."[4][5] Synthesis.

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[6][7]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Technical Support Center: Purification of 8-Amino Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 8-amino substituted imidazo[1,2-a]pyrazines. These heterocyclic scaffolds are privileged pharmacophores widely utilized in the development of kinase inhibitors (e.g., targeting BTK, SYK, and casein kinase 1) and luminescent agents 1. However, their unique physicochemical properties—specifically the highly basic nitrogen atoms of the imidazopyrazine core and the hydrogen-bonding capacity of the 8-amino group—present significant chromatographic challenges.

This guide provides causality-driven troubleshooting, validated protocols, and empirical data to help you achieve >95% purity for your target compounds.

Purification Strategy Workflow

PurificationWorkflow Crude Crude 8-Amino Imidazo[1,2-a]pyrazine Assess Assess Polarity & Regioisomer Content Crude->Assess NP Normal Phase Flash (Amine-Silica or +TEA) Assess->NP High Lipophilicity RP Reverse Phase Prep-HPLC (C18, 0.1% TFA) Assess->RP High Polarity / Regioisomers Cryst Recrystallization (e.g., EtOH/Water) Assess->Cryst High Purity Crude (>80%) Pure Pure Target Compound (>95% Purity) NP->Pure RP->Pure Cryst->Pure

Decision tree for selecting the optimal purification strategy for 8-amino imidazo[1,2-a]pyrazines.

Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and irreversible binding on normal-phase silica gel?

  • Causality: The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms (N-7 and N-4), and the 8-amino group acts as a strong hydrogen bond donor/acceptor. These functional groups interact aggressively with the acidic silanol groups (Si-OH) on standard unmodified silica gel, leading to secondary retention mechanisms (ion-exchange and strong hydrogen bonding) rather than pure adsorption/partitioning.

  • Solution: You must mask the acidic silanols. This can be achieved by adding a basic modifier, such as 1-5% triethylamine (TEA) or 0.1-1% aqueous ammonium hydroxide (NH₄OH), to your mobile phase (e.g., Dichloromethane/Methanol). Alternatively, switch to amine-functionalized (NH₂) silica columns, which provide a neutral-to-basic stationary phase, completely eliminating silanol-driven tailing.

Q2: My synthesis yielded a mixture of 2-aryl and 3-aryl regioisomers. How can I efficiently separate them?

  • Causality: Synthesizing 8-aminoimidazo[1,2-a]pyrazines often involves the condensation of 2-amino-3-chloropyrazines with α-haloketones, which can yield both 2- and 3-substituted regioisomers depending on the reaction conditions and steric hindrance 2. Because these regioisomers possess identical molecular weights and nearly identical polarities, normal-phase chromatography often fails to resolve them.

  • Solution: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for regioisomer separation. The subtle differences in the three-dimensional hydrodynamic volume and hydrophobic surface area between the 2-aryl and 3-aryl isomers allow for baseline resolution on a C18 stationary phase. Using a shallow gradient with 0.1% Trifluoroacetic acid (TFA) ensures sharp peak shapes by locking the basic nitrogens in a fully protonated state 3.

Q3: When using RP-HPLC, my compound elutes as a broad, split peak. What is causing this?

  • Causality: Split or broad peaks in RP-HPLC for basic heterocycles usually indicate that the compound is existing in a mixed protonation state during elution. If the pH of the mobile phase is near the pKa of the imidazo[1,2-a]pyrazine nitrogens, the equilibrium between the neutral and protonated forms causes the compound to partition differently, leading to peak broadening.

  • Solution: Strictly control the mobile phase pH. Ensure your aqueous and organic mobile phases contain a consistent concentration of an acidic modifier (e.g., 0.1% TFA or 0.1% Formic Acid). TFA is highly recommended as it acts as a strong ion-pairing agent, improving the retention and peak shape of the highly polar 8-amino species [[2]]().

Quantitative Data: Comparison of Purification Modalities

The following table summarizes the expected outcomes and efficiency metrics when applying different purification techniques to 8-amino imidazo[1,2-a]pyrazine derivatives.

Purification MethodStationary Phase / MatrixMobile Phase / SolventTypical Recovery (%)Regioisomer ResolutionBest Use Case
Standard Flash Bare Silica Gel (60 Å)DCM / MeOH40 - 60%PoorNeutral intermediates; avoid for final 8-amino products.
Modified Flash Bare Silica Gel (60 Å)DCM / MeOH + 1% TEA75 - 85%ModerateBulk purification of crude mixtures (>1 gram scale).
Amine-Flash NH₂-functionalized SilicaHexanes / EtOAc85 - 95%ModerateHighly basic analogs prone to degradation on bare silica.
Prep RP-HPLC DiscoveryBIO C18 (10 µm)H₂O / MeCN + 0.1% TFA70 - 90%ExcellentFinal purification, regioisomer separation, in vivo studies.
Crystallization NoneEtOH / H₂O (Hot to Cold)50 - 70%High (if seeded)Scaling up highly pure >90% batches to >99%.
Detailed Experimental Protocols
Protocol 1: Preparative RP-HPLC for Regioisomer Separation

This self-validating protocol ensures the baseline separation of 2-aryl and 3-aryl 8-aminoimidazo[1,2-a]pyrazine regioisomers, yielding >95% pure fractions suitable for biological assays 2, 3.

  • Sample Preparation: Dissolve the crude regioisomer mixture in a minimum volume of Dimethyl Sulfoxide (DMSO) or a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Equip the preparative HPLC system with a wide-pore C18 column (e.g., DiscoveryBIO wide pore C18, 25 cm x 21.2 mm, 10 µm) 2.

  • Mobile Phase Setup:

    • Solvent A: LC-MS grade Water + 0.1% v/v TFA.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 5% B (allows DMSO to elute without carrying the target compound).

    • 5-35 min: Linear gradient from 5% B to 60% B (shallow gradient maximizes resolution between the 2-aryl and 3-aryl isomers).

    • 35-40 min: Column wash at 95% B.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on threshold triggering. The 3-aryl isomer typically elutes earlier than the 2-aryl isomer due to differing steric shielding of the hydrophobic core.

  • Post-Processing: Lyophilize the collected fractions directly. Note: The product will be isolated as a TFA salt. If the free base is required, neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Normal-Phase Flash Chromatography with Basic Modifier

Use this protocol for the bulk purification of 8-amino imidazo[1,2-a]pyrazines when RP-HPLC is not scalable.

  • Column Equilibration: Pack a standard silica gel column. Equilibrate the column with 3 column volumes (CV) of the starting mobile phase: Dichloromethane (DCM) containing 1% Triethylamine (TEA). Crucial Step: Pre-treating the column with TEA neutralizes the acidic silanols before the sample is loaded.

  • Loading: Dry-load the crude mixture onto Celite or silica gel to prevent band broadening, or load as a concentrated solution in DCM.

  • Elution: Run a step gradient:

    • CV 1-3: 100% DCM (+ 1% TEA)

    • CV 4-7: 95% DCM / 5% Methanol (+ 1% TEA)

    • CV 8-12: 90% DCM / 10% Methanol (+ 1% TEA)

  • Analysis: Analyze fractions via TLC (eluent: 9:1 DCM:MeOH with 2 drops of aqueous NH₃). The 8-amino imidazo[1,2-a]pyrazine will appear as a distinct, non-tailing spot under short-wave UV (254 nm).

  • Concentration: Pool the desired fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the product twice with toluene.

References
  • Sayer, J. R. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at:[Link]

  • Charrier, C., et al. (2012). Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents. World Intellectual Property Organization, WO2012168733A1.
  • Oger, F., et al. (2022). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. PubMed Central (PMC). Available at:[Link]

Sources

Technical Support Center: Solvent Polarity Effects on 8-Chloro Displacement Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent polarity in nucleophilic aromatic substitution (SNAr) reactions, specifically focusing on the displacement of the chlorine atom at the 8-position of quinoline scaffolds. Our goal is to move beyond simple protocols and provide a deep mechanistic understanding to empower you to rationalize experimental choices and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts underpinning the effect of solvents on 8-chloro displacement reactions.

Q1: What is the fundamental reaction mechanism for the nucleophilic displacement of 8-chloroquinoline?

A1: The displacement of the chlorine atom on an 8-chloroquinoline substrate by a nucleophile proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition Step (Rate-Determining): The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][2] This step is typically the slowest and therefore the rate-determining step of the reaction.[3][4] The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is stabilized by electron-withdrawing groups. In the case of quinoline, the ring nitrogen acts as an electron-withdrawing feature, activating the ring for nucleophilic attack.[5]

  • Elimination Step (Fast): The aromaticity of the ring is restored through the rapid expulsion of the leaving group (in this case, the chloride ion, Cl⁻), yielding the final substituted product.

Troubleshooting_Workflow start Reaction is Slow / No Conversion check_solvent Is the solvent polar aprotic (e.g., DMSO, DMF, NMP)? start->check_solvent change_solvent Change to a polar aprotic solvent. This is the most likely issue. check_solvent->change_solvent no_path check_temp Is the temperature elevated (e.g., >80 °C)? check_solvent->check_temp yes_path no_path No yes_path Yes increase_temp Increase temperature incrementally. Monitor for decomposition. check_temp->increase_temp no_temp_path other_issues Consider other factors: - Nucleophile strength/purity - Steric hindrance at position 8 - Purity of starting material check_temp->other_issues yes_temp_path no_temp_path No yes_temp_path Yes

Caption: Troubleshooting workflow for a slow 8-chloro displacement reaction.

Problem 2: My TLC/LC-MS analysis shows good product conversion, but my isolated yield is very low.
  • Potential Cause: Workup & Extraction Issues. High-boiling polar aprotic solvents like DMSO and DMF can cause significant issues during aqueous workup. Your product may have partial solubility in the aqueous phase, especially if it contains polar functional groups. [6]* Solution:

    • Dilute with Water: After the reaction is complete, cool the mixture and pour it into a large volume of cold water. This is intended to precipitate the organic product.

    • Thorough Extraction: Extract the diluted aqueous mixture multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Polar products may require more extractions to be recovered efficiently.

    • Back-Extraction: To remove residual DMSO or DMF from the combined organic layers, wash them with brine (saturated NaCl solution). This can help partition the highly polar solvent back into the aqueous phase.

    • Check All Layers: Before discarding any aqueous layers, run a TLC or LC-MS analysis on them to ensure you are not losing a significant amount of product. [6]

Problem 3: I am observing side products consistent with solvolysis.
  • Potential Cause: Reactive Protic Solvent. If you are using a protic solvent (e.g., methanol, ethanol) as the reaction medium, especially under basic conditions or at high temperatures, the solvent itself can act as a nucleophile. This leads to the formation of undesired ether or hydroxy byproducts. [7]* Solution:

    • Use an Aprotic Solvent: The most robust solution is to switch to a non-reactive, polar aprotic solvent.

    • Use the Nucleophile as the Solvent: If the nucleophile is an inexpensive liquid (e.g., a primary amine), consider using it as the solvent. This ensures a high concentration of the desired nucleophile, minimizing competition from other sources.

    • Modify Conditions: If a protic solvent is unavoidable, try running the reaction at the lowest possible temperature and using a non-nucleophilic base (if one is required) to minimize the concentration of the deprotonated, more reactive solvent (e.g., alkoxide).

Data Summary & Experimental Protocols
Table 1: Influence of Solvent Class on SNAr Reaction Rates

This table provides a general guide to solvent selection based on polarity and proticity.

Solvent ClassExamplesDielectric Constant (ε)Expected Effect on SNAr RateMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP35 - 50Strongly Accelerates Excellent stabilization of the Meisenheimer complex; does not solvate/deactivate the nucleophile. [8][9]
Polar Protic Water, Ethanol, Methanol20 - 80Slows (especially with charged Nu⁻) Stabilizes the intermediate but severely deactivates the nucleophile via hydrogen bonding. [10][11]
Non-Polar Toluene, Hexane, Benzene2 - 4Very Slow / No Reaction Fails to stabilize the charged Meisenheimer complex, resulting in a very high activation energy. [12]
Protocol: Kinetic Monitoring of an 8-Chloroquinoline Displacement by UV-Vis Spectrophotometry

This protocol provides a framework for quantitatively assessing the effect of different solvents on your reaction rate.

Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction of 8-chloroquinoline with a nucleophile in a chosen solvent.

Materials:

  • 8-Chloroquinoline

  • Nucleophile of choice (e.g., piperidine, sodium methoxide)

  • Anhydrous solvents (e.g., DMSO, Acetonitrile, Ethanol)

  • Thermostatted UV-Vis spectrophotometer with quartz cuvettes

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 8-chloroquinoline (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., 1.0 M) in the same solvent. A large excess is required to ensure pseudo-first-order conditions. [13]2. Determine Analytical Wavelength (λmax):

    • Scan the UV-Vis spectrum of the starting material and the expected product separately to find a wavelength where the product absorbs strongly and the starting material absorbs weakly. This will be your monitoring wavelength.

  • Kinetic Run:

    • Equilibrate a cuvette containing the nucleophile solution (e.g., 2.5 mL of a 0.1 M solution, prepared by diluting the stock) in the thermostatted cell holder of the spectrophotometer for at least 10 minutes at the desired temperature (e.g., 50.0 ± 0.1 °C). [13] * To initiate the reaction, inject a small, precise volume of the 8-chloroquinoline stock solution (e.g., 25 µL) into the cuvette. [14] * Quickly cap and invert the cuvette to mix, then immediately begin recording the absorbance at the predetermined λmax over time. Collect data until the reaction is >95% complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

    • Alternatively, plot ln(A∞ - At) versus time. The slope of the resulting straight line will be -kobs.

  • Comparison:

    • Repeat the experiment under identical temperature and concentration conditions using different solvents to quantitatively compare their effect on the reaction rate.

This systematic approach allows for the direct and empirical validation of the theoretical principles discussed in this guide. [17]

References
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ACS Publications. [Link]

  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Formation of stable Meisenheimer adduct ion pairs in apolar solvents: implications for stereoselective reactions. PubMed. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Chemistry Europe. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Center for Biotechnology Information. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Center for Biotechnology Information. [Link]

  • Stable Spirocyclic Meisenheimer Complexes. MDPI. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. ResearchGate. [Link]

  • Automated reaction kinetics at lab scale. Discover ACS. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

Sources

Preventing hydrolysis of the chloro group during workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of the Chloro Group During Workup

Status: Operational Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

The chloro group (C-Cl) is a versatile handle in synthetic medicinal chemistry, but its electrophilicity makes it vulnerable to hydrolysis during aqueous workups. The conversion of a desired alkyl, acyl, or heteroaryl chloride into its corresponding alcohol or carboxylic acid is a common failure mode that reduces yield and complicates purification.

This guide provides field-proven protocols to arrest hydrolytic pathways (


, 

,

, and Acyl Substitution) during the critical transition from reaction mixture to isolated crude.
The "Emergency Room": Troubleshooting Active Failures

Q: I am quenching an aluminum hydride reduction (


) of a chloro-ester, and the product is decomposing. How do I stop it? 
A:  Stop using standard acid/base quenches immediately.
The heat generated by the exothermic quench, combined with extreme pH spikes (from 

in Fieser workups or

), accelerates hydrolysis.
  • The Fix: Switch to the Glauber’s Salt Protocol (Protocol A below). It uses solid sodium sulfate decahydrate to release water slowly and coolly, maintaining a neutral pH.

Q: My acid chloride turns into carboxylic acid during extraction. I used cold water. A: Cold water is often insufficient for highly reactive acyl chlorides.

  • The Fix: Eliminate the aqueous wash entirely. Use a "Dry Workup" : Dilute with non-polar solvent (Hexane/Et2O), filter off amine salts (if formed), and concentrate. If you must wash, use Protocol C (Cryogenic Phosphate Buffer) and limit contact time to <60 seconds.

Q: My chloropyrimidine yield is low, and I see a hydroxyl impurity by LCMS. A: You likely used a basic workup (e.g.,


 or 

).
  • The Fix: Heteroaryl chlorides are prone to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions. Maintain pH 6–7. Use a Rochelle’s Salt  workup if metals are present, or a simple brine wash if not.
    
The "Clinic": Preventative Standard Operating Procedures (SOPs)
Protocol A: The "Dry" Quench (Glauber’s Salt)

Best for: Acid-sensitive alkyl chlorides and preventing hydrolysis during metal hydride quenching.

Theory: Sodium sulfate decahydrate (


) releases water slowly as it is heated by the reaction exotherm. This prevents localized "hot spots" and pH spikes.
  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Add 2 volumes of diethyl ether or THF.

  • Add Solid: Add solid Glauber’s salt portion-wise.

    • Visual Cue: Evolution of

      
       gas will be slow and controlled.
      
  • End Point: Stop when gas evolution ceases and the solid flows freely (no longer clumping).

  • Filter: Filter through a pad of Celite or anhydrous

    
    .
    
  • Isolate: Concentrate filtrate. No aqueous separation required.

Protocol B: The Buffered Phase Separation (Rochelle’s Salt)

Best for: Aluminum/Boron reductions containing base-sensitive chloro-heterocycles.

Theory: Tartrate ions chelate aluminum species, breaking emulsions without requiring strong acids or bases that catalyze hydrolysis.

  • Prepare: Make a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt).

  • Quench: Add the solution to the reaction mixture at 0°C.

  • Stir: Vigorously stir at Room Temperature (RT) for 1–2 hours.

    • Visual Cue: The gray emulsion will separate into two distinct, clear layers.[1]

  • Separate: Extract the organic layer.[2][3]

  • Dry: Wash with brine, dry over

    
    , and concentrate.
    
Protocol C: Cryogenic "Flash" Wash

Best for: Moderately stable acid chlorides or benzylic chlorides.

  • Prepare: Pre-cool a saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (brine) or Phosphate Buffer (pH 7.0) to 0°C.[1][4][5][6]
    
  • Dilute: Dissolve crude in a hydrophobic solvent (

    
     or Toluene).
    
  • Contact: Pour organic phase into the cold aqueous phase.

  • Agitate: Shake vigorously for maximum 30 seconds .

  • Separate: Immediately drain the organic layer into a flask containing anhydrous

    
    .
    
    • Note: The drying agent immediately scavenges dissolved water, stopping hydrolysis.

Technical Data & Decision Logic
Hydrolysis Risk Factors by Substrate
Substrate ClassPrimary Failure ModeCritical Risk FactorRecommended Workup
Acyl Chloride (

)
Nucleophilic Acyl SubstitutionWater contact timeDry Workup (Distillation/Filtration)
Benzylic Chloride (

)

Solvolysis
Acidic pH (stabilizes cation)Protocol C (Neutral/Basic wash)
Heteroaryl Chloride (e.g., 2-Cl-Pyridine)

Displacement
High pH (

attack)
Protocol B (Neutral buffered)
Alkyl Chloride (Primary)

Displacement
High HeatProtocol A (Controlled exotherm)
Visualizing the Decision Process

WorkupSelection Start Start: Chloro-Compound Workup Q1 Is it an Acid Chloride? Start->Q1 Q2 Is it a Metal Hydride Reduction? Q1->Q2 No DryWorkup Standard: Dry Workup (Filter salts, Distill) Q1->DryWorkup Yes Q3 Is it a Heteroaryl Chloride? Q2->Q3 No Glauber Protocol A: Glauber's Salt Quench Q2->Glauber Yes (Acid Sensitive) Rochelle Protocol B: Rochelle's Salt (Neutral) Q2->Rochelle Yes (Base Sensitive) Q3->Rochelle Yes (Avoid OH-) FlashWash Protocol C: Cryo Flash Wash Q3->FlashWash No (General Alkyl)

Caption: Decision tree for selecting the appropriate workup protocol based on substrate sensitivity and reaction type.

Mechanistic Insight

Understanding why hydrolysis occurs allows for better improvisation in the lab.

  • Acyl Chlorides: The carbonyl carbon is highly electrophilic. Water attacks to form a tetrahedral intermediate, which collapses to release

    
     and the carboxylic acid. This reaction is autocatalytic; the released 
    
    
    
    can protonate the carbonyl, making it even more electrophilic. Therefore, removing
    
    
    (using scavengers like pyridine) or avoiding water is paramount.
  • Heteroaryl Chlorides: In systems like 2-chloropyridine or 4-chloropyrimidine, the ring nitrogen pulls electron density, making the carbon attached to the chlorine susceptible to nucleophilic attack (

    
    ). Hydroxide (
    
    
    
    ) is a much stronger nucleophile than water
    , so basic workups (pH > 9) will rapidly degrade these compounds.
  • Benzylic Chlorides: These can ionize to form a stable carbocation (

    
     pathway). This ionization is favored in polar protic solvents (like water). Minimizing the dielectric constant of the medium  (by using non-polar solvents and rapid separation) slows this process.
    
References
  • University of Rochester. (n.d.). Workup Tricks: Reagents (Fieser & Glauber's Salt Protocols). Retrieved March 1, 2026, from [Link]

  • Organic Syntheses. (1998). Discussion on Acid Chloride Stability and Workup. Org.[2][4][5][7][8] Synth. 1998, 75, 161. Retrieved March 1, 2026, from [Link]

  • Royal Society of Chemistry. (1971). The formation and hydrolysis of simple potassium pyrimidinesulphonates. J. Chem. Soc.[9] B, 1971, 2214-2217.[9] Retrieved March 1, 2026, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) Workups.[4][5][8][10] Retrieved March 1, 2026, from [Link]

Sources

Validation & Comparative

Analytical Platform Comparison: High-Field vs. Benchtop ¹H NMR for the Structural Elucidation of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and verification of complex heterocyclic building blocks, such as 8-Chloro-6-phenylimidazo[1,2-a]pyrazine , present unique analytical challenges. This compound features a highly conjugated, electron-deficient core that compresses its ¹H NMR signals into a narrow aromatic window. For researchers and drug development professionals, choosing the right analytical platform is critical for balancing throughput, cost, and structural certainty.

This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against emerging Benchtop NMR (80 MHz) platforms. By analyzing the causality behind signal dispersion and experimental design, we provide a definitive framework for elucidating this specific imidazo[1,2-a]pyrazine derivative.

Mechanistic ¹H NMR Assignment Logic

To understand the performance differences between NMR platforms, we must first establish the causality behind the chemical shifts of this compound. The molecule contains three distinct proton environments: the pyrazine core, the imidazole ring, and the phenyl substituent[1].

  • H-5 (Pyrazine Ring): This proton is flanked by the bridgehead nitrogen (N4) and the phenyl group at C6. The strong electron-withdrawing effect of the adjacent nitrogens, combined with the anisotropic deshielding from the C6-phenyl ring, pushes this signal far downfield. It typically appears as a sharp, isolated singlet at ~8.65 ppm .

  • H-2 & H-3 (Imidazole Ring): These protons are adjacent to N1 and N4. They couple to each other with a small J-coupling constant (~1.2 Hz), typically appearing as two distinct doublets between 7.85 and 7.95 ppm .

  • Phenyl Protons (C6): The ortho protons (H-2', H-6') are deshielded by the pyrazine core, appearing around 8.05 ppm . The meta and para protons resonate slightly upfield as a complex multiplet around 7.45–7.55 ppm .

Assignment Core This compound Core Structure H5 H-5 (Pyrazine Ring) Deshielded by N4 & C6-Phenyl δ ~8.65 ppm (Singlet) Core->H5 H23 H-2 & H-3 (Imidazole Ring) Adjacent to N1/N4 δ ~7.85 - 7.95 ppm (Doublets) Core->H23 Ph Phenyl Protons (C6) Conjugation with pyrazine core δ ~7.45 - 8.05 ppm (Multiplets) Core->Ph

1H NMR chemical shift assignment logic for this compound.

Platform Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz)

The primary physical difference between these platforms is the magnetic field strength (


), which directly dictates chemical shift dispersion . At 600 MHz, 1 ppm equals 600 Hz. At 80 MHz, 1 ppm equals only 80 Hz[2].

For this compound, the critical diagnostic region is between 7.80 and 8.10 ppm , where the imidazole protons (H-2, H-3) and the ortho-phenyl protons overlap.

  • High-Field NMR (e.g., Bruker AVANCE 600): The 0.3 ppm spread equates to 180 Hz. This is vastly larger than the J-couplings (1.2–7.5 Hz), resulting in pure, first-order spectra where every doublet is baseline-resolved.

  • Benchtop NMR (e.g., Magritek Spinsolve 80 / Bruker Fourier 80): The same 0.3 ppm spread equates to only 24 Hz[3][4]. Because the chemical shift difference (

    
    ) approaches the magnitude of the J-couplings, second-order strong coupling effects occur. The signals merge into an unresolvable multiplet. However, the H-5 singlet at 8.65 ppm remains isolated and acts as a definitive structural marker for reaction monitoring.
    

Workflow Start Sample Prep: This compound in CDCl3 HF High-Field NMR (600 MHz) Superconducting Magnet Start->HF BT Benchtop NMR (80 MHz) Permanent Halbach Magnet Start->BT HF_Acq Acquisition: 1D 1H (16 scans, 2 min) High Dispersion (600 Hz/ppm) HF->HF_Acq BT_Acq Acquisition: 1D 1H (128 scans, 15 min) Low Dispersion (80 Hz/ppm) BT->BT_Acq HF_Res Result: Baseline resolution of all aromatic multiplets HF_Acq->HF_Res BT_Res Result: Overlap in phenyl region, clear H-5 singlet BT_Acq->BT_Res

Workflow comparison between high-field and benchtop NMR for heterocyclic analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. If the specified system suitability criteria are not met, the resulting data for this compound cannot be trusted.

Protocol A: High-Resolution Structural Elucidation (600 MHz)

Objective: Extract exact J-couplings for the imidazole ring to confirm regiochemistry.

  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • System Suitability (Self-Validation): Perform 3D gradient shimming. Verify that the CDCl₃ solvent peak has a linewidth at half-height (

    
    ) of <0.8 Hz . Causality: If the linewidth exceeds 0.8 Hz, the 1.2 Hz coupling of the H-2/H-3 imidazole protons will be artificially broadened into singlets.
    
  • Acquisition: Run a standard 1D ¹H sequence (zg30) with a 30° flip angle, 10-second relaxation delay (

    
    ), and 16 scans. The long 
    
    
    
    ensures quantitative integration of the relaxation-prone aromatic protons.
  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Zero-fill to 64k data points before Fourier transformation.

Protocol B: Rapid Reaction Monitoring (80 MHz Benchtop)

Objective: Confirm the presence of the core structure via the isolated H-5 proton during synthesis.

  • Sample Preparation: Dissolve 30 mg of the compound in 0.5 mL of CDCl₃. Note: Benchtop systems require higher concentrations due to lower sensitivity (Signal-to-Noise scales with

    
    )[5].
    
  • System Suitability (Self-Validation): Run the automated shimming routine using a 1% ethylbenzene standard. Proceed only if the methylene quartet demonstrates a

    
     of <0.4 Hz  at 50% peak height[3].
    
  • Acquisition: Insert the sample into the benchtop unit. Acquire a 1D ¹H spectrum using 128 scans (approx. 15 minutes) to achieve an adequate Signal-to-Noise Ratio (SNR) for the aromatic region.

  • Processing: Apply automatic phase and baseline correction. Integrate the isolated singlet at ~8.65 ppm against the clustered multiplet at 7.45–8.10 ppm. The expected integration ratio is 1:7 (H-5 vs. Imidazole + Phenyl protons).

Quantitative Performance Data

The table below summarizes the objective performance metrics of both platforms when analyzing this compound.

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on this compound Analysis
Chemical Shift Dispersion 600 Hz / ppm80 Hz / ppm600 MHz: Resolves H-2, H-3, and ortho-phenyl protons.80 MHz: Merges these protons into a single multiplet.
Instrument Resolution (

)
< 0.1 Hz< 0.4 Hz600 MHz: Easily resolves the 1.2 Hz imidazole coupling.80 MHz: Imidazole coupling is obscured by instrument linewidth.
Limit of Detection (LOD) < 1 mM~ 10–20 mM600 MHz: Ideal for trace impurity analysis.80 MHz: Requires concentrated samples (e.g., direct reaction aliquots).
H-5 Proton Visibility Excellent (Baseline resolved)Excellent (Baseline resolved)Both: The H-5 singlet at 8.65 ppm is clearly visible on both platforms, making it the ideal tracking marker.
Infrastructure Required Cryogens (LHe, LN2), Dedicated RoomStandard Fume Hood, 110/220V Outlet80 MHz: Allows for immediate, in-lab verification without waiting for core facility queues.

Conclusion & Recommendations

The choice between High-Field and Benchtop NMR depends entirely on the analytical intent:

  • Choose High-Field (600 MHz) when performing initial structural characterization, impurity profiling, or when submitting data for peer-reviewed publication or regulatory (IND/NDA) filings. The superior dispersion is mandatory to extract the J-couplings of the imidazole ring and prove regiochemistry.

  • Choose Benchtop NMR (80 MHz) for high-throughput synthetic workflows, QA/QC, or reaction monitoring. While it cannot resolve the complex 7.8–8.1 ppm aromatic overlap, its ability to clearly detect the highly deshielded H-5 pyrazine proton at 8.65 ppm provides immediate, reliable confirmation of the imidazo[1,2-a]pyrazine core directly at the chemist's fume hood.

References

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Benchtop NMR Spinsolve 80 MHz. Magritek. Available at:[Link]

  • Fourier 80 - Benchtop NMR. Bruker. Available at:[Link]

  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Benchtop nuclear magnetic resonance spectrometer. Wikipedia. Available at:[Link]

Sources

Advanced HPLC Method Development for Purity Analysis of Imidazopyrazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazopyrazines are critical scaffolds in modern kinase inhibitor discovery (e.g., BTK inhibitors like acalabrutinib). However, their analysis presents a "perfect storm" of chromatographic challenges: high basicity (


 for the ring, often higher with amine substituents), propensity for peak tailing due to silanol interactions, and the presence of difficult-to-separate regioisomers formed during cyclization.

This guide objectively compares the industry-standard Low-pH/C18 approach against a High-pH/Hybrid Particle approach . While traditional acidic methods often require ion-pairing agents or complex mobile phases to achieve acceptable peak shapes, our experimental data demonstrates that utilizing high-pH stable hybrid columns offers superior resolution of regioisomers, sharper peak shapes (Tailing Factor < 1.2), and simplified MS-compatible mobile phases.

Part 1: The Chromatographic Challenge

The Basicity Trap

Imidazopyrazines contain pyridine-type nitrogens. Under standard acidic HPLC conditions (0.1% Formic Acid, pH ~2.7), these nitrogens are protonated.

  • Consequence: The positively charged analyte interacts ionically with residual negatively charged silanols on the silica surface.

  • Result: Severe peak tailing, retention time shifts, and loss of sensitivity.

The Regioisomer Problem

A common synthetic route involves the condensation of 2-aminopyrazines with


-haloketones. This often yields a mixture of the desired 2-substituted imidazo[1,2-a]pyrazine and the unwanted 3-substituted regioisomer. These isomers have identical mass (

) and very similar hydrophobicities, making them indistinguishable by MS and difficult to resolve on standard C18 phases.

Part 2: Comparative Analysis

Method A: Traditional Acidic C18 (The Control)
  • Column: High-purity Silica C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Analyte is protonated (

    
    ). Retention relies solely on hydrophobic interaction of the charged species.
    
Method B: High-pH Hybrid C18 (The Recommended Alternative)
  • Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XBridge Premier or Phenomenex Kinetex EVO),

    
     mm, 1.7/2.5 µm.
    
  • Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ) / Acetonitrile.
    
  • Mechanism: Analyte is neutral (

    
    ). The hybrid particle resists dissolution at high pH. The neutral base has higher hydrophobicity (log D increases), improving retention and eliminating cation-exchange interactions.
    
Experimental Data Comparison

The following data simulates a separation of a model 8-amino-imidazo[1,2-a]pyrazine intermediate from its 3-isomer impurity.

Table 1: Chromatographic Performance Metrics

ParameterMethod A (Low pH / Silica C18)Method B (High pH / Hybrid C18)Status
Retention Time (

)
2.45 min (Early elution)5.12 min (Enhanced retention)Improved
Tailing Factor (

)
1.85 (Significant tailing)1.12 (Symmetrical)Superior
Resolution (

)
0.8 (Co-elution with isomer)2.4 (Baseline separation)Critical Pass
MS Sensitivity Good (Positive mode favored)Excellent (Better desolvation)Comparable

Analysis: Method B transforms the separation. By operating at pH 10, the imidazopyrazine is deprotonated. This eliminates the "silanol drag" (ionic interaction), sharpening the peak. Furthermore, the neutral forms of the regioisomers often exhibit greater differences in hydrophobicity than their protonated counterparts, facilitating separation.

Part 3: Method Development Protocol (Step-by-Step)

Phase 1: Initial Screening (The "Scouting" Run)

Do not start with optimization. Start with a wide gradient to assess retentivity.

  • System Setup: UPLC or HPLC system with a quaternary pump and DAD/MS detector.

  • Column Selection:

    • Primary: Hybrid C18 (High pH stable),

      
       mm.
      
    • Orthogonal: Phenyl-Hexyl (for enhanced

      
       selectivity if isomers persist).
      
  • Mobile Phase Preparation:

    • MP A: 10 mM

      
       in Water, pH 10.0 (adjust with Ammonium Hydroxide).
      
    • MP B: 100% Acetonitrile.

  • Gradient Protocol:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • Flow: 0.4 mL/min (for 2.1 mm ID).

    • Temp: 40°C.

Phase 2: Optimization & Validation

If Resolution (


) < 1.5 between the main peak and the nearest impurity (usually the regioisomer):
  • Switch Selectivity: Change the organic modifier to Methanol. Methanol's protic nature often provides different selectivity for nitrogen heterocycles compared to aprotic Acetonitrile.

  • Flatten Gradient: If peaks are bunched, shallow the gradient slope (e.g., 5% to 40% B over 15 minutes) to utilize the column's peak capacity.

  • Temperature Effect: For basic compounds, lowering the temperature (e.g., to 25°C) can sometimes improve resolution by enhancing the enthalpy of adsorption, though it increases backpressure.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for developing this method, specifically addressing the "Regioisomer" and "Tailing" failure modes.

MethodDevelopment Start Start: Imidazopyrazine Sample Screening Screening: Hybrid C18 pH 10 (NH4HCO3) / ACN Start->Screening CheckPeak Check: Peak Shape (Tf) & Resolution (Rs) Screening->CheckPeak Success Success: Tf < 1.2, Rs > 2.0 Finalize Method CheckPeak->Success Pass Fail_Tailing Issue: Tailing (Tf > 1.5) CheckPeak->Fail_Tailing Poor Shape Fail_Resolution Issue: Regioisomer Co-elution CheckPeak->Fail_Resolution Co-elution Action_Buffer Action: Increase Buffer Conc. (10mM -> 20mM) Fail_Tailing->Action_Buffer Action_Phenyl Action: Switch to Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) Fail_Resolution->Action_Phenyl If MeOH fails Action_MeOH Action: Switch Organic to MeOH Fail_Resolution->Action_MeOH Action_Buffer->CheckPeak Action_Phenyl->CheckPeak Action_MeOH->CheckPeak

Caption: Decision tree for optimizing imidazopyrazine separation, prioritizing high-pH screening followed by selectivity changes (MeOH or Phenyl phases) for regioisomer resolution.

References

  • Waters Corporation. Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (Application Note demonstrating CSH Phenyl-Hexyl performance for kinase inhibitors). Link

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. (Guide on using high-pH stable phases to increase retention and improve peak shape for basic heterocycles). Link

  • Stella, C., et al. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography."[1] Journal of Separation Science, 2004, 27(4), 284-292.[1] (Foundational paper on the advantages of high pH for basic drugs). Link

  • Sayer, J. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase.[2] UCL Discovery, 2013. (Detailed discussion on the synthesis and regioisomer issues of imidazopyrazines). Link

  • Dong, M. W. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC."[3] LCGC International, 2026. (Overview of pKa distribution and silica interactions). Link

Sources

Comparative Crystal Structure Guide: 8-Substituted 6-Phenylimidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-phenylimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for Aurora-A kinase inhibitors, AMPA receptor modulators, and luciferin analogues (coelenterazine).

This guide objectively compares the solid-state structural properties of 8-substituted derivatives . The 8-position is chemically unique; it is adjacent to the bridgehead nitrogen (N1), significantly influencing the molecule's electronic landscape, pKa, and crystal packing efficiency. We analyze three distinct classes of 8-substituents—Amino (H-bond donors) , Halogen (Sigma-hole donors) , and Aryl (Steric bulk) —to provide actionable insights for optimizing solubility and bioavailability.

Part 1: The Comparative Landscape

Structural Classes Analyzed

We compare three primary derivatives based on their crystallographic behavior and intermolecular stability.

FeatureClass A: 8-Amino Derivatives Class B: 8-Halo Derivatives Class C: 8-Aryl Derivatives
Representative Compound 8-Amino-6-phenylimidazo[1,2-a]pyrazine8-Bromo-6-phenylimidazo[1,2-a]pyrazine8-Phenyl-6-phenylimidazo[1,2-a]pyrazine
Primary Interaction Strong N-H···N Hydrogen BondingHalogen Bonding (C-X···N) &

-Stacking

-

T-shaped & Parallel Stacking
Crystal Habit Prismatic / BlockyNeedlesPlates / Leaflets
Lattice Stability High (High Melting Point)ModerateLow to Moderate (Polymorph prone)
Solubility (Aq) Moderate to High (pH dependent)LowVery Low
Performance Analysis: Why the 8-Position Matters

Class A (8-Amino): The presence of an exocyclic amine at C8 introduces a critical hydrogen bond donor. In the crystal lattice, this typically forms a centrosymmetric dimer with the N1 of the pyrazine ring of an adjacent molecule.

  • Insight: This "head-to-tail" locking mechanism significantly increases lattice energy, often raising the melting point by >40°C compared to the 8-H parent. This is the preferred motif for kinase inhibitors (e.g., Aurora-A inhibitors) where the N1-C8 axis mimics the adenine hinge-binding motif [1].

Class B (8-Halo): Substitution with Chlorine or Bromine removes the H-bond donor capability but introduces a lipophilic handle. Crystallographically, these derivatives often exhibit "halogen bonding," where the electropositive


-hole of the halogen interacts with the lone pair of N7 or N1.
  • Insight: These are excellent intermediates but often suffer from poor aqueous solubility. They crystallize rapidly, often trapping solvent molecules (solvates).

Class C (8-Aryl): Introducing a phenyl or benzyl group at C8 creates significant steric bulk. This disrupts planar packing, forcing the molecules into twisted conformations (dihedral angles >30° between the core and the 8-phenyl ring).

  • Insight: While this disruption lowers lattice energy (improving solubility in organic solvents), it complicates crystallization, frequently resulting in disordered structures or multiple polymorphs [2].

Part 2: Crystallographic Data & Metrics

The following data summarizes the typical unit cell parameters observed for these derivatives when crystallized from Ethanol/DMF mixtures.

Table 1: Comparative Lattice Parameters
Parameter8-Amino Derivative 8-Bromo Derivative 8-Phenyl Derivative
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pbca
a (Å) 9.247.8518.45
b (Å) 11.569.127.60
c (Å) 14.8012.3022.10

(Angle)
102.4°96.5°90°
Density (

)
1.38 g/cm³1.65 g/cm³1.29 g/cm³
Packing Fraction High (Efficient)ModerateLow (Void spaces common)

Note: Data represents averaged values from homologous series described in Aurora-A and AMPAR modulator studies [1, 2].

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible crystal growth for X-ray analysis, we utilize a Slow Evaporation vs. Anti-Solvent Diffusion coupled protocol. This method validates itself: if the evaporation is too fast, you get amorphous powder; if the diffusion is undisturbed, you get diffraction-quality single crystals.

Synthesis & Crystallization Workflow

Step 1: Synthesis of the Core

  • Reaction: Condensation of 2-amino-3-chloropyrazine with

    
    -bromoacetophenone.
    
  • Critical Control: Maintain temperature at 80°C in CH3CN to prevent decomposition.

Step 2: 8-Substitution (The Variable)

  • For Amino: Nucleophilic aromatic substitution (SnAr) using an amine in DMF/TEA.

  • For Aryl: Suzuki-Miyaura coupling (Pd(PPh3)4, Na2CO3).

Step 3: Crystallization (The Protocol)

  • Dissolution: Dissolve 20 mg of the pure derivative in minimum hot Ethanol (Class A/C) or DMSO (Class B).

  • Filtration: Pass through a 0.2

    
    m PTFE filter into a narrow vial (inner vial).
    
  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing n-Hexane or Diethyl Ether (Anti-solvent).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 72-96 hours.

  • Validation: Check for birefringence under a polarized light microscope. If crystals are dark/opaque, they are likely amorphous precipitates (failed run).

Part 4: Mechanism of Action & Interaction Logic

The following diagram illustrates how the 8-substituent dictates the supramolecular assembly.

G Core Imidazo[1,2-a]pyrazine Scaffold Sub_NH2 8-Amino Group (H-Bond Donor) Core->Sub_NH2 Sub_Br 8-Bromo Group (Sigma Hole) Core->Sub_Br Sub_Ph 8-Phenyl Group (Steric Bulk) Core->Sub_Ph Inter_HB Interaction: N-H···N1 Dimer Sub_NH2->Inter_HB Directs Inter_XB Interaction: C-Br···N7 Halogen Bond Sub_Br->Inter_XB Induces Inter_Pi Interaction: Disrupted Pi-Stacking Sub_Ph->Inter_Pi Forces Result_A High Melting Point Planar Sheets Inter_HB->Result_A Result_B Dense Packing Needle Habit Inter_XB->Result_B Result_C High Solubility Twisted Conformation Inter_Pi->Result_C

Figure 1: Mechanistic flow of substituent effects on crystal lattice organization.

Part 5: Scientific Commentary & Recommendations

The "Planarity" Trap

Researchers often assume the imidazo[1,2-a]pyrazine core is perfectly planar. Our analysis of 8-substituted derivatives reveals that Class C (8-Aryl) derivatives frequently exhibit a "propeller" twist. This is advantageous for drug design as it increases solubility by preventing "brick-dust" packing, but it makes structure determination challenging due to disorder.

Recommendation for Drug Design
  • For Potency: Use Class A (8-Amino) . The H-bond donor capacity is essential for binding to the hinge region of kinases (e.g., Aurora-A) [1].

  • For CNS Penetration: Use Class B (8-Halo) or small alkyls. The removal of the H-bond donor reduces Polar Surface Area (PSA), improving blood-brain barrier permeability, as seen in AMPAR modulators [2].

Synthesis Workflow Visualization

Workflow Start Start: 2-amino-3-chloropyrazine Step1 Condensation (w/ bromoacetophenone) Start->Step1 Inter Intermediate: 8-Chloro-6-phenylimidazo[1,2-a]pyrazine Step1->Inter Branch Select Substituent Inter->Branch PathA Path A: Amination (R-NH2, Heat) Branch->PathA Target: H-Bond Donor PathB Path B: Suzuki Coupling (Ar-B(OH)2, Pd) Branch->PathB Target: Steric Bulk Cryst Crystallization (EtOH/Hexane Diffusion) PathA->Cryst PathB->Cryst XRD X-Ray Diffraction Analysis Cryst->XRD

Figure 2: Synthetic route to crystallographic targets.

References

  • Bouloc, N., et al. (2010).[1] Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters.

  • Volk, B., et al. (2019). Discovery of Imidazo[1,2-a]pyrazines as TARP

    
    -8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. 
    
  • RSC Advances. (2013). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. Royal Society of Chemistry.[2]

Sources

Differentiating 6-Phenyl and 8-Phenyl Imidazo[1,2-a]pyridine Isomers via NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive methodology for differentiating 6-phenyl and 8-phenyl regioisomers of the Imidazo[1,2-a]pyridine scaffold using NOESY NMR. This scaffold is selected due to its prevalence in drug development (e.g., Zolpidem, Alpidem) and the frequent synthetic challenge of separating regioisomers formed during cyclization or cross-coupling reactions.[1]

Executive Summary

In the synthesis of substituted imidazo[1,2-a]pyridines, particularly via Suzuki-Miyaura coupling or condensation of aminopyridines, regioisomeric mixtures at the C-6 and C-8 positions are common.[1] While 1D


H NMR provides clues via coupling constants (

values), signal overlap in complex analogs often renders it inconclusive.[1] Nuclear Overhauser Effect Spectroscopy (NOESY) offers a decisive, self-validating solution by mapping the through-space proximity of the phenyl ring protons to the scaffold's "flanking" protons.[1]

The Core Distinction:

  • 6-Phenyl Isomer: The phenyl ring is spatially flanked by two protons (H-5 and H-7).[1]

  • 8-Phenyl Isomer: The phenyl ring is flanked by one proton (H-7) and one nitrogen atom (N-1), creating a "silent" side in the NOE spectrum.[1]

Mechanistic Basis: The "Flanking Proton" Principle

NOESY signals arise from dipolar cross-relaxation between spins in close spatial proximity (< 5 Å), regardless of the bond connectivity.[1]

Structural Numbering Context

For imidazo[1,2-a]pyridine:

  • N-4 is the bridgehead nitrogen.

  • C-5 is adjacent to the bridgehead N-4.

  • C-8 is adjacent to the non-bridgehead nitrogen (N-1).[1]

Scenario A: 6-Phenyl Isomer
  • Location: The phenyl group is attached at C-6.

  • Neighbors: It is sandwiched between C-5 and C-7 .[1][2]

  • NOE Signature: The ortho-protons of the phenyl ring will show strong NOE cross-peaks with both the H-5 (singlet/doublet) and H-7 signals.[1]

  • Key Feature: H-5 is spatially very close to the phenyl ring.

Scenario B: 8-Phenyl Isomer
  • Location: The phenyl group is attached at C-8.

  • Neighbors: It is sandwiched between C-7 and N-1 .[1]

  • NOE Signature: The ortho-protons of the phenyl ring will show an NOE cross-peak only with H-7.

  • Key Feature: There is no proton on the N-1 side to generate an NOE signal. H-5 is too distant (> 5 Å) to show a correlation.[1]

Comparative Analysis & Data Interpretation

The following table summarizes the expected NMR data for distinguishing the isomers.

Feature6-Phenyl Isomer8-Phenyl Isomer
H-5 Multiplicity (1D) Singlet (or narrow doublet

Hz).[1] No H-6 to couple with.
Doublet (

Hz).[1] Strong ortho-coupling to H-6.[1]
Phenyl ortho-H NOE Correlations to H-5 AND H-7 .Correlation to H-7 ONLY .
H-5 NOE Strong NOE to Phenyl ortho-H.No NOE to Phenyl ortho-H.
H-3 NOE No correlation to Phenyl.[1]Possible weak long-range NOE to Phenyl (rare, depends on conformation).[1]
Visualizing the NOE Vectors

NOE_Pathway cluster_6isomer 6-Phenyl Isomer (NOE Pattern) cluster_8isomer 8-Phenyl Isomer (NOE Pattern) Ph6 Phenyl Ring (at C-6) H5 H-5 Proton (Adjacent to Bridgehead) Ph6->H5 Strong NOE (< 3.0 Å) H7 H-7 Proton Ph6->H7 Strong NOE (< 3.0 Å) Ph8 Phenyl Ring (at C-8) H7_8 H-7 Proton Ph8->H7_8 Strong NOE N1 N-1 Atom (No Proton) Ph8->N1 NO SIGNAL (Silent) H5_8 H-5 Proton (Distant)

Caption: Diagram illustrating the bidirectional NOE correlations. Red arrows indicate observable through-space interactions. The 8-phenyl isomer lacks a second correlation due to the adjacent nitrogen atom.

Experimental Protocol

To ensure high-quality data suitable for publication or regulatory submission, follow this protocol.

A. Sample Preparation
  • Concentration: Dissolve 5–10 mg of the isolated isomer in 0.6 mL of deuterated solvent.

  • Solvent Choice:

    • DMSO-d6: Preferred. It prevents signal overlap common in CDCl

      
       and sharpens exchangeable protons (if any).[1]
      
    • CDCl

      
      :  Acceptable if the molecule is highly soluble and signals are dispersed.
      
  • Degassing: (Optional but recommended for weak signals) Bubble argon through the sample for 2 minutes to remove paramagnetic oxygen, which shortens

    
     relaxation times.
    
B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpphpp (Gradient-selected NOESY with phase-sensitive detection).

  • Mixing Time (

    
    ): 500 ms  (Optimal for medium-sized molecules like fused heterocycles).[1]
    
    • Note: If the molecule is very small (< 300 Da), increase to 800 ms .[1][3]

  • Relaxation Delay (

    
    ):  2.0 – 3.0 seconds.[1]
    
  • Scans (

    
    ):  Minimum 16 (32 recommended for clear off-diagonal peaks).
    
  • Points (

    
    ):  2048 (F2) x 256 (F1).[1]
    
C. Processing
  • Phasing: Apply careful manual phasing. NOE cross-peaks should have the same phase as the diagonal peaks (usually negative/red) for large molecules, or opposite phase (positive/blue) for small molecules in the extreme narrowing limit.[1] For imidazopyridines (MW ~200-300), peaks are often near zero-crossing; ROESY may be required if NOE signals are weak.[1][3]

  • Window Function: Apply a sine-bell squared (QSINE) function to suppress truncation artifacts.

Decision Logic Workflow

Use this flowchart to assign your isomer based on the acquired spectra.

Decision_Tree Start Start: Isolate Isomer Run 1D 1H & 2D NOESY CheckH5 Step 1: Check H-5 Multiplicity (1D NMR) (Most Deshielded Pyridine Proton) Start->CheckH5 Singlet Appears as Singlet (s) or weakly coupled (d, J < 2Hz) CheckH5->Singlet Indicates C-6 Sub Doublet Appears as Doublet (d) (J ~ 7Hz) CheckH5->Doublet Indicates C-8 Sub CheckNOE_6 Step 2: Check NOE of Phenyl-H (6-Pos Hypothesis) Singlet->CheckNOE_6 CheckNOE_8 Step 2: Check NOE of Phenyl-H (8-Pos Hypothesis) Doublet->CheckNOE_8 Result6 NOE Observed to: 1. H-7 (Doublet) 2. H-5 (Singlet) CheckNOE_6->Result6 Result8 NOE Observed to: 1. H-7 (Doublet) 2. NO Signal to H-5 CheckNOE_8->Result8 Conclusion6 CONFIRMED: 6-Phenyl Isomer Result6->Conclusion6 Conclusion8 CONFIRMED: 8-Phenyl Isomer Result8->Conclusion8

Caption: Logical workflow for assigning regioisomers combining 1D multiplicity and 2D NOESY data.

References
  • Regioselectivity in Imidazo[1,2-a]pyridine Synthesis

    • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines.
    • Source: [1]

  • NMR Differentiation of Coumarin Isomers (Analogous System)

    • Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. Demonstrates the use of NOESY to distinguish 6- and 8-position isomers using the "flanking proton" method.
    • Source: [SciSpace / J. Serb.[1] Chem. Soc.]([Link]1]

  • General NOESY Methodology for Isomers

    • NOESY Spectra - Chemistry LibreTexts. A fundamental guide to interpreting through-space interactions for stereoisomers and regioisomers.
    • Source: [1]

  • Advanced Heterocycle Characterization

    • 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Provides detailed 2D NMR (HMBC/NOESY) protocols for assigning quaternary carbons and regio-centers in fused ring systems.
    • Source:

Sources

Comparative Spectroscopic Guide: 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

[1]

Executive Summary: The "Gateway" Intermediate

This compound (CAS 676361-05-0) is a critical electrophilic scaffold in the synthesis of imidazopyrazinone luciferins, including Coelenterazine and Cypridina luciferin analogs.[1] Its value lies in its structural duality: the 6-phenyl group provides the necessary electronic conjugation for downstream optical properties, while the 8-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (

1

This guide characterizes the UV-Vis absorption profile of this molecule, contrasting it with its synthetic precursor (the unsubstituted core) and its bioluminescent product (Coelenterazine). For researchers, the UV-Vis spectrum is not just a physical property—it is a primary tool for monitoring reaction progress and validating scaffold integrity.

Spectral Architecture & Theoretical Underpinnings[2]

The absorption spectrum of this compound is defined by two principal electronic transitions. Unlike the final luciferin products which absorb in the visible region (yellow/orange), this intermediate is a UV-absorbing species.

Predicted vs. Empirical Spectral Profile
FeatureWavelength (

)
Electronic TransitionStructural Origin
Primary Band 250 – 270 nm

(High Energy)
Imidazo[1,2-a]pyrazine bicyclic core
Secondary Band 320 – 360 nm

/ CT
Conjugation between the 6-phenyl ring and the heterocyclic core
Visual Appearance N/A (Colorless/Off-white)N/ALack of extended push-pull system found in Coelenterazine

Technical Insight: The chlorine atom at position 8 acts as a weak auxochrome.[1] While it does not significantly redshift the spectrum compared to a hydrogen atom, its inductive electron-withdrawing nature (


 effect) stabilizes the LUMO, making the C8 position highly susceptible to nucleophilic attack by amines—the key step in converting this intermediate into luciferin analogs.

Comparative Analysis: Intermediate vs. Alternatives

To validate the identity of this compound, it must be compared against its structural neighbors.[1]

Comparison 1: The "Core" vs. The "Conjugated Scaffold"
  • Alternative: Imidazo[1,2-a]pyrazine (Unsubstituted)

  • Performance Gap: The unsubstituted core exhibits a simple absorption profile restricted to the deep UV (<300 nm).

  • Validation: The appearance of the 320–360 nm band in the 8-Chloro-6-phenyl derivative is the definitive spectral signature of successful phenyl coupling at the C6 position.[1] If your spectrum cuts off at 300 nm, the phenyl ring is likely absent or the coupling failed.

Comparison 2: The "Intermediate" vs. The "Product" (Coelenterazine)
  • Alternative: Coelenterazine (Native)[2][3]

  • Performance Gap: Coelenterazine features a highly conjugated p-hydroxyphenyl group at C2 and an imidazopyrazinone core, pushing absorption to ~435 nm (visible yellow).[1]

  • Validation: Reaction monitoring involves tracking the disappearance of the 320–360 nm peak and the emergence of the 435 nm peak .

    • Intermediate:

      
       (Colorless in solution).
      
    • Product:

      
       (Yellow in solution).
      
Data Summary Table
Compound

(MeOH)
Extinction Coeff. (

)
Key Spectral Feature
Imidazo[1,2-a]pyrazine ~260 nmModerateSharp UV cutoff; no near-UV bands.[1]
8-Chloro-6-phenyl... 265 nm, 335 nm (sh)High (

)
Broad shoulder extending to 360 nm due to phenyl conjugation.[1]
Coelenterazine 435 nmVery HighDistinct visible absorption; yellow solution.[1]

Visualizing the Synthetic & Spectral Shift

The following diagram illustrates the structural evolution and the corresponding spectral redshift that researchers should observe during synthesis.

SpectralShiftcluster_spectrumSpectral Monitoring WindowStartPrecursor(2-amino-3-chloropyrazine)IntermediateTARGET:This compound(λmax ~335 nm)Start->IntermediateCyclization w/ α-bromoacetophenoneProductFinal Product:Coelenterazine Analog(λmax ~435 nm)Intermediate->Product1. SNAr (Amination)2. Cyclization

Figure 1: Synthetic pathway highlighting the diagnostic spectral shift from UV (Intermediate) to Visible (Product).

Experimental Protocol: UV-Vis Characterization

Objective: To confirm the purity and identity of this compound batches prior to subsequent amination steps.

Reagents & Equipment[5]
  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH).[1] Note: Avoid acetone or DMF as they absorb strongly in the UV region.

  • Blank: Pure solvent from the same bottle used for solvation.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]

  • Cuvette: Quartz (1 cm path length). Plastic cuvettes are unsuitable for <300 nm detection.[1]

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1.0 mg of this compound.[1]

    • Dissolve in 10 mL MeOH to create a

      
       stock solution.
      
    • Sonicate for 2 minutes to ensure complete dissolution (compound is moderately soluble).

  • Dilution:

    • Dilute

      
       of stock into 
      
      
      MeOH (1:30 dilution).
    • Target concentration:

      
       (approx. 
      
      
      ).[1]
  • Measurement:

    • Scan Range: 200 nm to 500 nm .

    • Scan Speed: Medium (to capture shoulder definition).

    • Baseline Correction: Perform with pure MeOH cuvettes before sample measurement.

  • Data Analysis (Pass/Fail Criteria):

    • PASS: Distinct peak at ~260 nm AND broad band/shoulder at ~320–350 nm.[1] Absorbance at 430 nm should be near zero (indicates no oxidation to luciferin).

    • FAIL: Absorption > 400 nm (colored impurity) or lack of 320 nm band (missing phenyl ring).

ProtocolFlowStep1Dissolve 1mg in 10mL MeOH(Stock Solution)Step2Dilute 1:30(Target ~15 µM)Step1->Step2Step3Scan 200-500 nm(Quartz Cuvette)Step2->Step3DecisionCheck λmaxStep3->DecisionPassPASS:Peaks at ~260 & ~335 nmClear SolutionDecision->PassMatches ProfileFail1FAIL:Absorbance > 400 nm(Oxidation/Contamination)Decision->Fail1Yellow TintFail2FAIL:No peak > 300 nm(Missing Phenyl Group)Decision->Fail2UV Cutoff

Figure 2: Quality Control decision tree for spectral validation.

References

  • Imidazo[1,2-a]pyrazine Synthesis & Properties Source: National Institutes of Health (NIH) / PubChem Context: General physical properties and structural identifiers for the chlorinated imidazopyrazine core.

  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins Source: Chemistry – A European Journal (via PubMed) Context: Detailed review of the synthetic pathway where this compound serves as the primary intermediate, including spectral shifts upon functionalization.

  • Bioluminescent Properties of Coelenterazine Analogues Source: MDPI (Int. J. Mol.[1] Sci.) Context: Provides comparative spectral data for the final coelenterazine products (

    
    ), establishing the baseline for the "red-shift" comparison.
    
    
  • Rotameric Conformations and Absorption of Substituted Imidazo[1,2-a]pyrazines Source: RSC Advances Context: Theoretical and experimental confirmation of absorption bands in the 360–380 nm range for phenyl-substituted imidazopyrazine derivatives.

Validating structure of C-3 substituted imidazo[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Structural Validation of C-3 Substituted Imidazo[1,2-a]pyrazine Derivatives

For researchers in drug discovery and medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, serving as the core for a multitude of pharmacologically active agents, including kinase inhibitors and antibacterial compounds.[1][2] The precise substitution pattern on this heterocyclic system is paramount, as even minor structural variations, such as regioisomerism, can drastically alter biological activity and physicochemical properties.

This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural validation of C-3 substituted imidazo[1,2-a]pyrazine derivatives. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering a self-validating framework for researchers to confidently confirm the constitution of their synthesized molecules.

The Core Challenge: Confirming C-3 Regioselectivity

The synthesis of imidazo[1,2-a]pyrazines often involves the condensation of an aminopyrazine with an α-halocarbonyl compound or a multi-component reaction.[1][3] These synthetic routes can potentially yield a mixture of regioisomers, primarily the C-2 and C-3 substituted products. Differentiating between these isomers is a critical validation step. Relying on a single analytical technique can be misleading; therefore, a multi-pronged, evidence-based approach is essential for irrefutable structural assignment.

A robust validation workflow integrates data from multiple orthogonal techniques, starting with foundational mass and proton NMR data and escalating to more definitive 2D NMR or X-ray crystallography as needed.

G cluster_0 Initial Synthesis & Purification cluster_2 Definitive Confirmation Synthesis Synthesized Product Purification Column Chromatography / Recrystallization Synthesis->Purification HRMS HRMS Analysis (Confirm Molecular Formula) Purification->HRMS Is mass correct? HNMR 1H NMR Analysis (Check for H-3 Proton) Purification->HNMR Is H-3 absent? TwoD_NMR 2D NMR (HMBC) (Establish Connectivity) HNMR->TwoD_NMR Ambiguity or Novel Scaffold XRay X-ray Crystallography (Gold Standard 3D Structure) TwoD_NMR->XRay Need solid-state confirmation or for publication

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the precise substitution pattern of imidazo[1,2-a]pyrazine derivatives in solution.

Expertise & Experience: Why NMR is First

For this specific scaffold, ¹H NMR provides an immediate and crucial piece of evidence. The parent imidazo[1,2-a]pyrazine core has characteristic protons. The key diagnostic signal is the proton at the C-3 position. Its absence is the primary indicator of successful C-3 substitution.

¹H NMR Spectroscopy

In a C-3 substituted derivative, the proton signal for H-3 will be absent. The remaining imidazole proton, H-2, typically appears as a singlet in the aromatic region. The pyrazine ring protons (H-5, H-6, H-8, depending on other substitutions) will also be present in their expected regions. For example, protons at C-5 and C-8 are often deshielded due to the adjacent nitrogen atoms, appearing at lower fields (e.g., δ 8.8-8.9 ppm for H-5 and δ 7.8-8.4 ppm for H-8).[4][5]

¹³C NMR Spectroscopy

This technique complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of the C-3 carbon itself, now bearing a substituent, will be significantly different from that in an unsubstituted scaffold. Aromatic carbons typically appear between δ 114 and 161 ppm.[6]

2D NMR Spectroscopy (HMBC & HSQC): The Definitive Proof

When ambiguity exists, or for the confirmation of a novel compound, 2D NMR is indispensable. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive. It reveals long-range (2-3 bond) correlations between protons and carbons.

Trustworthiness through Self-Validation: To confirm C-3 substitution, one would look for a correlation between the protons on the substituent (e.g., the benzylic protons of a C-3 benzyl group) and the C-3 carbon of the pyrazine ring. Crucially, one can also look for correlations from the H-2 proton to C-3 and C-9 (the bridgehead carbon), definitively placing the H-2 proton adjacent to the substituted C-3 position. This cross-validated connectivity provides irrefutable evidence of the substitution pattern.[7]

Technique Information Provided Key Indicator for C-3 Substitution
¹H NMR Proton environment and countAbsence of the H-3 proton signal; presence of a singlet for H-2.[5][8]
¹³C NMR Carbon skeletonCharacteristic shifts for C-2, C-3 (substituted), and other core carbons.[6][9]
HMBC Long-range H-C correlationsCorrelation between substituent protons and the C-3 carbon; correlation from H-2 to C-3.[7]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.0 ppm).[11]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover both aliphatic and aromatic regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if needed): Based on the initial spectra, set up and run HSQC and/or HMBC experiments to establish connectivity.

  • Data Processing: Process the spectra using appropriate software (e.g., MestreNova).[10] This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS): Confirming Composition

While NMR confirms the connectivity, mass spectrometry validates the most fundamental property: the molecular weight and elemental formula.

Expertise & Experience: Why HRMS is Non-Negotiable

For publication and regulatory submission, low-resolution MS is insufficient. High-Resolution Mass Spectrometry (HRMS), typically using ESI-TOF (Electrospray Ionization - Time of Flight), provides a highly accurate mass measurement (to within 5 ppm).[3][11] This allows for the unambiguous determination of the elemental formula, ruling out alternative compositions that might have the same nominal mass. This technique confirms that the correct atoms are present in the molecule, a foundational step before interpreting connectivity.

Technique Information Provided Key Indicator for C-3 Substitution
ESI-MS Molecular weight (nominal mass)[M+H]⁺ or [M+Na]⁺ ion peak corresponding to the expected molecular weight.[8]
ESI-HRMS Exact mass and elemental formulaObserved mass matches the calculated mass for the proposed formula to <5 ppm.[3]
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrument Setup: The analysis is typically performed on an ESI-TOF mass spectrometer.

  • Data Acquisition: The sample is introduced via direct infusion or LC-MS. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is determined and compared against the theoretical mass calculated for the proposed chemical formula.

X-ray Crystallography: The Gold Standard

For absolute and unambiguous structural proof, single-crystal X-ray crystallography stands alone. It provides a three-dimensional model of the molecule as it exists in the solid state.

Expertise & Experience: When to Use the Gold Standard

Crystallography is the ultimate arbiter in cases of structural ambiguity. It is particularly crucial when:

  • NMR data is complex or uninterpretable.

  • The synthesis could lead to unexpected rearrangements.

  • The molecule is a key lead compound for which a structure-activity relationship (SAR) will be built.[1]

  • Publication is intended for a high-impact journal where unequivocal proof is required.[12]

The co-crystallization of imidazo[1,2-a]pyrazine derivatives with their biological targets (like Aurora-A kinase) has been used to understand binding modes, further cementing the importance of having an accurate initial structure.[12][13]

G cluster_0 Crystal Growth cluster_1 Data Collection & Refinement Purified High Purity Sample Solvent Solvent Screening Purified->Solvent Vapor Vapor Diffusion / Slow Evaporation Solvent->Vapor Crystal Single Crystal Selection Vapor->Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Data Data Collection Diffractometer->Data Structure Structure Solution & Refinement Data->Structure

Caption: High-level workflow for X-ray crystallography.

Comparison of Core Validation Techniques

Parameter NMR Spectroscopy Mass Spectrometry (HRMS) X-ray Crystallography
Information Atomic connectivity, stereochemistry, dynamics in solutionElemental formula, molecular weight3D structure, bond lengths/angles, packing in solid state
Confidence High to Definitive (with 2D)High (for formula)Absolute (for solid state)
Sample Req. 5-10 mg, soluble< 1 mg, solubleHigh-quality single crystal
Throughput High (¹H) to Medium (2D)HighLow (crystal growth is a bottleneck)
Cost ModerateLow to ModerateHigh
Best For Initial and definitive confirmation of substitution pattern.Rapid confirmation of molecular formula.Unambiguous proof of structure, resolving isomerism.

Conclusion

Validating the structure of C-3 substituted imidazo[1,2-a]pyrazine derivatives requires a logical and hierarchical application of modern analytical techniques. While ¹H NMR provides the first critical clue through the absence of the H-3 proton, this should always be supported by high-resolution mass spectrometry to confirm the elemental composition. For novel scaffolds or in cases of ambiguity, 2D NMR experiments like HMBC are essential to definitively prove the atomic connectivity. Finally, X-ray crystallography serves as the ultimate, irrefutable proof of structure, providing the solid-state conformation required for advanced drug design and high-impact publications. By integrating these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development.

References

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • Kumar, G., et al. (n.d.). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. PMC. Retrieved from [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (2016, August 16). Retrieved from [Link]

  • Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against matrix metalloproteinase-9. (2025, August 6). Retrieved from [Link]

  • RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells | Request PDF. Retrieved from [Link]

  • PubMed. (2010, October 15). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives.... Retrieved from [Link]

  • RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties | Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Retrieved from [Link]

  • RSC Publishing. (n.d.). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Retrieved from [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014, November 15). Retrieved from [Link]

  • ResearchGate. (n.d.). Initial lead structures of 2-and 3-substituted 8-amino imidazo[1,2-a]pyrazines.. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthes | 13787. Retrieved from [Link]

  • PubMed. (2010, November 15). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2016, June 19). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]

Sources

Comparative Stability Guide: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal bicyclic heteroaromatic scaffold is a critical decision that dictates a drug candidate's pharmacokinetic (PK) profile and metabolic fate. Imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine are two highly privileged scaffolds widely utilized in kinase inhibitors (e.g., Aurora kinases, JAK/STAT pathway) and GPCR ligands[1].

Despite their structural similarity—differing only by a single nitrogen atom at the 7-position—their metabolic stabilities are fundamentally divergent. This guide provides an in-depth, objective comparison of their stabilities, the mechanistic causality behind their metabolic liabilities, and field-proven, self-validating protocols to experimentally quantify these differences.

Mechanistic Causality: Electronic Properties and Metabolic Fate

The stability differences between these two scaffolds are entirely governed by their electronic distribution, which dictates their susceptibility to either nucleophilic or electrophilic enzymatic attack.

Imidazo[1,2-a]pyrazine: The Aldehyde Oxidase (AO) Liability

The presence of the additional nitrogen in the pyrazine ring draws electron density away from the carbon framework, rendering the scaffold highly electron-deficient. While this electron deficiency provides excellent resistance against Cytochrome P450 (CYP450) mediated oxidation, it makes the ring carbons (specifically at the C-5 and C-8 positions adjacent to the heterocyclic nitrogens) highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO) [2]. AO metabolism is notoriously difficult to predict via standard in vitro microsome assays and often leads to high in vivo clearance and late-stage clinical failures.

Imidazo[1,2-a]pyridine: The Cytochrome P450 (CYP) Liability

Conversely, removing the 7-position nitrogen yields the imidazo[1,2-a]pyridine scaffold. This structure is significantly more electron-rich. A classic scaffold-hopping strategy in medicinal chemistry involves replacing an imidazo[1,2-a]pyrazine (or pyrimidine) with an imidazo[1,2-a]pyridine to completely block AO metabolism[2]. However, this increased electron density acts as a double-edged sword: it transforms the scaffold into a prime target for electrophilic oxidation by CYP450 enzymes in the liver[3].

G Start Bicyclic Scaffold Pyrazine Imidazo[1,2-a]pyrazine (Electron-Deficient) Start->Pyrazine Pyridine Imidazo[1,2-a]pyridine (Electron-Rich) Start->Pyridine AO Aldehyde Oxidase (AO) Nucleophilic Attack (C5/C8) Pyrazine->AO Susceptible CYP Cytochrome P450 (CYP) Electrophilic Oxidation Pyrazine->CYP Resistant Pyridine->AO Resistant Pyridine->CYP Susceptible HighClear1 High Clearance (HLC) AO->HighClear1 HighClear2 High Clearance (HLM) CYP->HighClear2

Metabolic liability pathways for imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and metabolic parameters typically observed for unsubstituted or lightly substituted derivatives of these scaffolds.

ParameterImidazo[1,2-a]pyrazineImidazo[1,2-a]pyridineCausality / Impact
Electron Density Low (Electron-deficient)High (Electron-rich)Dictates enzyme affinity type.
Typical pKa (Conjugate Acid) ~ 3.5 - 4.5~ 6.5 - 7.0Pyridine analogs are more basic, impacting solubility and hERG liability.
Aldehyde Oxidase (AO) Liability High (C-5, C-8 positions)Low (Sterically/electronically protected)AO operates via nucleophilic attack on electron-poor carbons[2].
CYP450 Liability Low High (Various positions)CYPs operate via electrophilic oxygen insertion[3].
Primary In Vitro Assay Human Liver Cytosol (HLC)Human Liver Microsomes (HLM)AO is a cytosolic enzyme; CYPs are membrane-bound in microsomes.

Self-Validating Experimental Protocols

To objectively compare the stability of these scaffolds, researchers must deploy a self-validating assay system. Simply observing degradation in a liver fraction is insufficient; the assay must internally prove the mechanism of degradation. We achieve this by utilizing specific enzymatic inhibitors (Raloxifene for AO; 1-Aminobenzotriazole for pan-CYP) alongside the standard matrices.

Protocol A: Aldehyde Oxidase (AO) Stability Assay (Targeting Imidazo[1,2-a]pyrazine)

AO is localized in the cytosolic fraction of hepatocytes. Microsomal assays will yield false-negative stability data for imidazo[1,2-a]pyrazines.

  • Matrix Preparation : Thaw Human Liver Cytosol (HLC) on ice and dilute to a final protein concentration of 1.0 mg/mL in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Self-Validation Setup (Parallel Arms) :

    • Arm 1 (Test): HLC + Test Compound (1 µM).

    • Arm 2 (Validation): HLC + Test Compound (1 µM) + Raloxifene (1 µM) (A potent, specific AO inhibitor).

  • Incubation : Pre-incubate at 37°C for 5 minutes. (Note: AO does not require NADPH as a cofactor).

  • Sampling : Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation : If the compound degrades rapidly in Arm 1 but is completely stabilized in Arm 2, the liability is definitively confirmed as AO-mediated.

Protocol B: CYP450 Stability Assay (Targeting Imidazo[1,2-a]pyridine)

CYP enzymes are membrane-bound and require NADPH.

  • Matrix Preparation : Thaw Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL in 50 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Self-Validation Setup (Parallel Arms) :

    • Arm 1 (Test): HLM + Test Compound (1 µM).

    • Arm 2 (Validation): HLM + Test Compound (1 µM) + 1-Aminobenzotriazole (1-ABT, 1 mM) (A mechanism-based pan-CYP inhibitor).

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Analysis : Quench at 0, 10, 20, 30, and 60 minutes using ice-cold acetonitrile. Centrifuge and analyze via LC-MS/MS.

  • Data Interpretation : Degradation in Arm 1 coupled with stabilization in Arm 2 validates that the imidazo[1,2-a]pyridine is undergoing CYP-mediated electrophilic oxidation.

Workflow Compound Test Compound (1 µM) HLC Human Liver Cytosol (HLC) Testing AO Liability Compound->HLC HLM Human Liver Microsomes (HLM) Testing CYP Liability Compound->HLM HLC_Control + Vehicle HLC->HLC_Control HLC_Inhib + Raloxifene (AO Inhibitor) HLC->HLC_Inhib HLM_Control + NADPH HLM->HLM_Control HLM_Inhib + 1-ABT (Pan-CYP Inhibitor) HLM->HLM_Inhib LCMS LC-MS/MS Quantification (% Remaining) HLC_Control->LCMS HLC_Inhib->LCMS HLM_Control->LCMS HLM_Inhib->LCMS

Self-validating experimental workflow for determining AO and CYP450 metabolic clearances.

Strategic Recommendations for Drug Development

When choosing between these scaffolds, the decision should be driven by the broader structural context of your molecule:

  • If using Imidazo[1,2-a]pyrazine: You must proactively block the C-5 and C-8 positions. Introducing steric bulk (e.g., methyl, cyclopropyl) or electron-donating groups at these positions can sterically hinder or electronically deactivate the nucleophilic attack by Aldehyde Oxidase[1].

  • If using Imidazo[1,2-a]pyridine: You must monitor for high intrinsic clearance via CYP450. Mitigation strategies include lowering the overall lipophilicity (cLogP) of the molecule or introducing halogens (e.g., fluorine) at identified metabolic hotspots to electronically deactivate the ring against electrophilic oxidation[3].

References
  • The SMARTCyp cytochrome P450 metabolism prediction server ResearchGate [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells The Institute of Cancer Research (Dr Vassilios Bavetsias)[Link]

Sources

Comparative Guide: Identifying Common Impurities in 8-Chloro-6-phenylimidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of impurity profiles associated with the synthesis of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine , a critical scaffold in the development of kinase inhibitors (e.g., SYK/BTK pathways). It contrasts the two primary synthetic methodologies—Suzuki-Miyaura Cross-Coupling and De Novo Cyclization —and evaluates analytical strategies for detection.[1]

Executive Summary & Strategic Importance

The This compound scaffold is a privileged structure in medicinal chemistry, often serving as the electrophilic core for further functionalization at the C-8 position (via SNAr displacement).[1]

Ensuring the purity of this intermediate is paramount because impurities at this stage—particularly regioisomers and dehalogenated byproducts—often possess similar reactivity profiles, leading to "impurity amplification" in subsequent GMP steps. This guide compares the impurity profiles of the Convergent Route (Suzuki Coupling) versus the Linear Route (Cyclization) , providing actionable data for process chemists.

Synthetic Pathways & Impurity Origins

To understand what impurities to look for, one must understand how they are generated. The choice of synthetic route dictates the impurity profile.

Route A: The Convergent Approach (Suzuki Coupling)
  • Method: Palladium-catalyzed cross-coupling of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine with Phenylboronic acid .[1]

  • Logic: Utilizes the differential reactivity of C-Br (C-6) vs. C-Cl (C-8) to install the phenyl ring selectively.[1]

  • Dominant Impurities: Metal residues, homocoupling products, and "over-coupled" side products.

Route B: The Linear Approach (De Novo Cyclization)
  • Method: Condensation of 3-Chloro-5-phenylpyrazin-2-amine with 2-Bromo-1,1-dimethoxyethane (or chloroacetaldehyde equivalent).[1]

  • Logic: Builds the imidazole ring onto a pre-functionalized pyrazine.

  • Dominant Impurities: Uncyclized intermediates and regioisomers arising from ambiguous nitrogen nucleophilicity.

Visualization: Synthesis & Impurity Fate Map[1]

SynthesisPathways Start_A Precursor A: 6-Bromo-8-chloroimidazo [1,2-a]pyrazine Target TARGET: 8-Chloro-6-phenylimidazo [1,2-a]pyrazine Start_A->Target Suzuki Coupling (Ph-B(OH)2, Pd) Imp_A1 Impurity A1: Biphenyl (Boronic Homocoupling) Start_A->Imp_A1 Side Rxn Imp_A2 Impurity A2: 6,8-Diphenyl (Over-reaction) Start_A->Imp_A2 Excess Boronic Acid Imp_A3 Impurity A3: 8-Chloro-imidazo (Hydrodehalogenation) Start_A->Imp_A3 Pd-H reduction Start_B Precursor B: 3-Chloro-5-phenyl pyrazin-2-amine Start_B->Target Cyclization (H+, Heat) Imp_B1 Impurity B1: Uncyclized Schiff Base Start_B->Imp_B1 Incomplete Rxn Imp_B2 Impurity B2: Regioisomer (Wrong N-attack) Start_B->Imp_B2 Steric/Electronic Mismatch

Figure 1: Comparative synthetic pathways illustrating the origin of route-specific impurities. Route A generates lipophilic organic byproducts, while Route B risks structural isomers.

Detailed Impurity Analysis

The following table categorizes the most critical impurities. Note that Impurity A2 (Bis-coupled) is particularly problematic as it removes the reactive chlorine handle needed for the next step.

Impurity IDNameOrigin (Route)Mechanism of FormationRRT (C18 HPLC)*Criticality
IMP-1 Biphenyl A (Suzuki)Homocoupling of phenylboronic acid (Oxidative coupling).[1]~1.5 - 1.8Low (Easily purged)
IMP-2 6,8-Diphenylimidazo[1,2-a]pyrazine A (Suzuki)Oxidative addition of Pd into the C8-Cl bond followed by coupling.[1] Occurs if temp is too high or catalyst is non-selective.~1.3High (Dead-end byproduct)
IMP-3 8-Chloroimidazo[1,2-a]pyrazine A (Suzuki)Hydrodehalogenation (Protodebromination) of the C6-Br starting material before coupling.[1]~0.6Medium
IMP-4 3-Chloro-5-phenylpyrazin-2-amine B (Cyclization)Unreacted starting material.[1]~0.8Medium
IMP-5 8-Hydroxy-6-phenylimidazo[1,2-a]pyrazine A & BHydrolysis of the C8-Cl bond.[1] Promoted by aqueous bases at high temps.~0.4High (Nucleophilic inactive)

*Relative Retention Time (RRT) estimated vs. target peak (1.0) on a standard C18 column with ACN/Water gradient.

Comparative Analysis of Detection Methods

To detect these impurities reliably, a self-validating analytical system is required. While HPLC-UV is the workhorse for quantification, it often fails to distinguish between the target and its dehalogenated analogs due to spectral similarity.

Comparison: HPLC-UV vs. UPLC-MS
FeatureHPLC-UV (Diode Array)UPLC-MS (Q-ToF or Triple Quad)Recommendation
Primary Use Routine Purity & Assay (%)Impurity Identification & Trace AnalysisUse HPLC for release; MS for dev.[1]
Sensitivity (LOD) ~0.05% (w/w)< 0.005% (w/w)MS required for genotoxic screening.
Specificity Moderate. Relies on retention time. Co-elution of regioisomers is a risk.High. Separates by Mass-to-Charge (m/z).[1] Can distinguish De-Cl (M-34) from Target.[1]Critical: UV cannot see Pd residues.
Linearity Excellent for major component.Variable (Matrix effects possible).Use UV for main peak quantitation.
Experimental Protocol: Validated HPLC Method

This protocol is designed to separate the lipophilic "Over-coupled" impurities from the polar "Hydrolysis" impurities.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protonation for better peak shape).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar hydrolysates)[1]

    • 2-15 min: 5% -> 95% B (Linear ramp)[1]

    • 15-20 min: 95% B (Wash out Biphenyl/Dimers)[1]

    • 20-25 min: 5% B (Re-equilibration)

Causality Note: The initial isocratic hold is crucial. Without it, the polar 8-hydroxy impurity (IMP-5) often co-elutes with the injection front or solvent peak.

Remediation & Purification Strategies

Once identified, impurities must be removed. The strategy depends on the dominant impurity type.

  • Recrystallization (For Route B - Cyclization):

    • Solvent: Ethanol/Water (9:1).

    • Mechanism:[3][4][5] The target imidazopyrazine crystallizes well, while the unreacted aminopyrazine (IMP-4) remains in the mother liquor due to the solubility difference of the free amine.

  • Acidic Wash (For Route A - Suzuki):

    • Protocol: Dissolve crude in EtOAc, wash with 1M HCl.

    • Mechanism:[3][4][5] The imidazo[1,2-a]pyrazine nitrogen (N1) is basic (pKa ~ 3-4). It will protonate and move to the aqueous layer.

    • Separation: Non-basic impurities like Biphenyl (IMP-1) and Boronic acids remain in the organic layer.

    • Recovery: Basify aqueous layer with NaOH to precipitate pure product.

    • Warning: Do not leave in strong acid too long to avoid C8-Cl hydrolysis (IMP-5).[1]

References

  • Goel, R., et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2014.[4]

  • Sanghavi, K.N., et al. "Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction for the Dimerization Product of 6-Bromoimidazo[1,2-a]pyridine."[6] SynOpen, 2023.

  • Gless, R.D., et al. "Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Chemical Neuroscience, 2017.

  • Slepukhin, P.A., et al. "Simple Synthesis of Imidazo[1,2-a]pyrazines."[7] Chemistry of Heterocyclic Compounds, 2002.[7]

  • BenchChem. "A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides." BenchChem Application Notes, 2025.

Sources

Safety Operating Guide

8-Chloro-6-phenylimidazo[1,2-a]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

Executive Summary

This compound is a halogenated heteroaromatic scaffold, primarily utilized as a key electrophilic intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, such as Entospletinib .[][2][3][4]

Due to the high reactivity of the chlorine atom at the C8 position (susceptible to nucleophilic aromatic substitution, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), this compound poses specific contact hazards and environmental risks if mismanaged.[2] It must be disposed of as Halogenated Organic Waste.  Misclassification into non-halogenated streams can lead to the formation of dioxins during standard incineration or damage to catalytic oxidizers in waste treatment facilities.[]

Part 1: Chemical Profile & Hazard Assessment

Expert Insight: The "8-chloro" designation is not merely a structural label; it defines the compound's reactivity.[2] In the imidazo[1,2-a]pyrazine ring system, the C8 position is electron-deficient.[][2] This makes the chlorine a good leaving group, meaning the compound can covalently bind to biological nucleophiles (proteins/DNA), driving its toxicity profile.[][2]

Physicochemical & Safety Data
ParameterSpecificationOperational Implication
CAS Number 676361-05-0 (Generic/Analog)Use for waste manifesting.[][2]
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Halogenated. Requires acid-gas scrubbing incineration.[2]
Physical State Off-white to yellow solidDust inhalation hazard.[][2] Use local exhaust ventilation (LEV).[][2]
Reactivity Electrophilic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

active)
Do not mix with strong nucleophiles (e.g., concentrated amines, thiols) in waste containers without quenching; risk of exotherm.[2]
GHS Classification Warning (Irritant/Harmful)H302 (Oral Tox), H315 (Skin), H319 (Eye), H335 (Resp).[][2][4]

Part 2: Waste Segregation Logic

To ensure a self-validating disposal system, you must follow the "Halogen Rule."

  • The Chlorine Factor: Commercial waste incinerators operate differently for halogenated vs. non-halogenated waste.[][2] Halogenated waste requires higher temperatures (>1100°C) and rapid cooling to prevent the formation of Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs).[][2]

  • Acid Generation: Combustion generates Hydrogen Chloride (HCl) gas.[][2] The facility must employ wet scrubbers.[2]

  • The Validation Step: Before adding to a waste container, ask: "Does this stream contain >1000 ppm halogens?" If yes, it must go to the Halogenated Waste stream.[]

Disposal Decision Tree (Visualization)

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Pure Solid / Filter Cake StateCheck->Solid Solid Liquid Reaction Mixture / Mother Liquor StateCheck->Liquid Solution SolidBin Solid Waste Bin Label: 'Toxic Solid, Organic' Solid->SolidBin QuenchCheck Contains Unreacted Nucleophiles (Amines)? Liquid->QuenchCheck QuenchAction ACTION: Neutralize/Quench (Prevent Exotherm) QuenchCheck->QuenchAction Yes HaloStream Liquid Waste Carboy Label: 'Halogenated Organic Solvents' QuenchCheck->HaloStream No QuenchAction->HaloStream Incinerator Final Fate: High-Temp Incineration (with HCl Scrubbing) SolidBin->Incinerator HaloStream->Incinerator

Figure 1: Decision matrix for segregating 8-chloro-imidazo[1,2-a]pyrazine waste streams to ensure safety and regulatory compliance.

Part 3: Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Context: You have a vial of pure compound that is degraded or no longer needed.[2]

  • PPE Requirement: Nitrile gloves (double-gloved recommended due to aromatic nature), lab coat, safety glasses.[][2] Use a powder hood or biosafety cabinet.[][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[][2]

  • Transfer: Transfer the solid directly into the jar. Do not dissolve it in solvent just to dispose of it (this increases waste volume and cost).[][2]

  • Labeling:

    • Primary Constituent: this compound.[][2]

    • Hazard Checkbox: Toxic, Irritant.[][2]

    • Notes: "Halogenated Solid."[][2]

  • Seal: Screw cap tightly and tape over the seal if storing for >1 week.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have performed an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 reaction (e.g., adding an amine to the 8-position) and have mother liquor left over.[2]
  • Quenching (The Self-Validating Step):

    • Risk:[4][5][6] If your reaction used a strong base or excess amine, the waste is basic.[][2] Mixing this with acidic halogenated waste (e.g., chloroform/DCM mixtures which can degrade to HCl) creates a dangerous exotherm or gas evolution.[][2]

    • Procedure: Check pH of the aqueous layer or mixture.[2] Neutralize to pH 6–8 using dilute HCl or NaHCO₃ solution before adding to the waste carboy.

  • Solvent Compatibility:

    • Ensure the waste carboy is compatible with the solvent used (usually DCM, DMF, or DMSO).[][2] HDPE carboys are generally resistant.[][2]

  • Segregation:

    • Pour into the Halogenated Solvent Waste container.[2]

    • NEVER pour into the "Non-Halogenated" (Acetone/Methanol) stream.[][2] Even small amounts of the 8-chloro compound render the entire drum "Halogenated" by EPA/regulatory standards, complicating downstream processing.[][2]

Part 4: Emergency Spill Response

If the solid powder is spilled outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant (STOT-SE).[][2] Clear the immediate area.[][2][6]

  • PPE Upgrade: Don a fit-tested N95 or P100 respirator if dust is visible in the air.[][2]

  • Containment: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.[][2]

  • Cleanup:

    • Scoop up the damp material/towels.[][2]

    • Place in a sealed Ziploc bag.

    • Place that bag inside the Solid Hazardous Waste container.[][2]

    • Wipe the surface with a mild detergent (soap and water) to remove organic residues.[][2]

  • Verification: Use a UV lamp (254 nm). The imidazo[1,2-a]pyrazine scaffold is often UV-active/fluorescent.[][2] If the area glows, clean again.[][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59473233 (Entospletinib Intermediate).[][2] PubChem. Available at: [Link][][2]

  • U.S. Environmental Protection Agency (EPA). "Management of Halogenated Solvent Waste."[][2] EPA Hazardous Waste Guidelines. Available at: [Link][][2]

  • Gilead Sciences. "Entospletinib (GS-9973) Clinical Data and Chemistry."[][2] Adverse Events and Safety Profile in Clinical Trials. Available at: [Link][][2]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)."[][2] Available at: [Link][][2]

Sources

Personal Protective Equipment & Safety Guide: 8-Chloro-6-phenylimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 676361-05-0 Molecular Formula: C₁₂H₈ClN₃ Primary Hazard Class: Irritant / Harmful (GHS Category 4/2/2A/3)

Part 1: Executive Safety Directive

To: Research Personnel and Lab Safety Officers

Handling 8-Chloro-6-phenylimidazo[1,2-a]pyrazine requires strict adherence to contact-prevention protocols . As a halogenated heteroaromatic intermediate, this compound possesses a reactive chlorine handle at the C-8 position. While valuable for nucleophilic aromatic substitution (


) in drug discovery, this same reactivity profile makes it a potent alkylating agent and potential skin sensitizer.

Immediate Action Required:

  • Zero Skin Contact: Treat as a permeating sensitizer. Standard latex gloves are insufficient.

  • Dust Control: The solid form is the highest risk vector for respiratory irritation. Weighing must occur inside a balance enclosure or fume hood.

  • Segregated Disposal: This is halogenated organic waste.[1] Do not mix with general organic solvents.

Part 2: Hazard Identification & Risk Assessment[2][3]

Chemical Hazard Profile

The safety profile of this compound is derived from its structural class (chlorinated imidazopyrazines).

Hazard CategoryGHS CodeDescriptionMechanism of Injury
Acute Toxicity (Oral) H302Harmful if swallowedSystemic absorption; potential interference with kinase signaling pathways.
Skin Irritation H315Causes skin irritationReactive chlorine moiety can alkylate skin proteins, leading to dermatitis.
Eye Irritation H319Causes serious eye irritationMechanical abrasion (dust) and chemical corrosion of corneal epithelium.
STOT - SE H335May cause respiratory irritationInhalation of fine particulates triggers mucosal inflammation.
Expert Insight: The "Reactive Handle" Risk

From the desk of the Senior Application Scientist:

"Do not be complacent because the acute toxicity LD50 seems high (>2000 mg/kg for similar analogs). The real danger here is sensitization . The C-8 chlorine is electron-deficient and prone to displacement by nucleophiles—including the amino groups in your biological proteins. Repeated minor exposures can lead to permanent hypersensitivity. Your PPE strategy must focus on preventing the first exposure."

Part 3: PPE Selection Matrix

This matrix defines the minimum protection standards based on the specific laboratory operation.

Protection ZoneStandard Operation (Synthesis/Transfer)High-Risk Operation (Spills/Aerosolization)Technical Specification
Hand Protection Double Nitrile Gloves Laminate / Silver Shield® Outer: Nitrile (min 0.11 mm). Inner: Nitrile (min 0.06 mm). Change immediately upon splash.
Eye Protection Chemical Safety Goggles Face Shield + Goggles Safety glasses are insufficient due to fine powder drift. Goggles must seal to the face.
Respiratory Fume Hood (Sash <18") P100 / N95 Respirator If hood work is impossible, a half-mask respirator with P100 cartridges is mandatory.
Body Protection Lab Coat (Poly/Cotton) Tyvek® Coveralls Lab coat must be buttoned to the neck. Closed-toe, non-perforated shoes required.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical.

PPE_Logic Figure 1: PPE Selection Workflow based on Physical State Start Task Assessment State Chemical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Risk_Solid Risk: Inhalation & Dust Solid->Risk_Solid Risk_Solvent Risk: Splash & Permeation Solution->Risk_Solvent PPE_Solid REQUIRED: 1. Fume Hood / Balance Enclosure 2. Chemical Goggles (Seal) 3. Double Nitrile Gloves Risk_Solid->PPE_Solid PPE_Solvent REQUIRED: 1. Fume Hood 2. Safety Glasses/Goggles 3. Glove Compatibility Check (Consult Solvent SDS) Risk_Solvent->PPE_Solvent

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid this compound without generating airborne dust.

  • Preparation:

    • Place an analytical balance inside a certified chemical fume hood or a dedicated powder weighing enclosure.

    • Don double nitrile gloves.

    • Pre-weigh the receiving vessel (flask/vial) to avoid transferring powder back and forth.

  • Static Control:

    • Use an anti-static gun or ionizer bar if available. Heterocycles are often static-prone, causing "jumping" powder.

  • Transfer:

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Transfer directly into the tared vessel.

    • Technique: "Tap and Pour." Do not dump.

  • Cleanup:

    • Wipe the balance area with a damp paper towel (solvent-soaked, e.g., ethanol) immediately after weighing.

    • Dispose of the paper towel and spatula as solid hazardous waste.

Protocol B: Reaction Setup (Solvent Handling)

Objective: Dissolving the compound for


 or coupling reactions.
  • Solvent Choice:

    • Avoid DMSO or DMF if possible, as they enhance skin permeability, carrying the toxic payload into the bloodstream.

    • If DMSO/DMF is required, upgrade gloves to Butyl Rubber or Silver Shield laminates. Nitrile degrades rapidly in DMF.

  • Inert Atmosphere:

    • While the 8-chloro derivative is relatively stable, moisture can hydrolyze the C-Cl bond over time. Purge reaction vessels with Nitrogen or Argon.

Part 5: Emergency Response & Disposal

Spill Response Workflow

Scenario: 500mg bottle dropped, powder dispersed on floor.

Spill_Response Figure 2: Solid Spill Response Protocol Alert 1. Evacuate & Alert (Inform Lab Manager) PPE 2. Don PPE (Goggles, Double Gloves, Lab Coat) Alert->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop into bag -> Wipe 2x with Ethanol Contain->Clean Dispose 5. Disposal Label: 'Halogenated Solid Waste' Clean->Dispose

Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and regulatory fines.

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in clear polyethylene bags. Label "Hazardous Debris: Halogenated." Incineration.
Liquid Waste Reaction mixtures, mother liquors.Halogenated Organic Waste carboy. Do NOT mix with non-halogenated solvents (acetone/ethanol waste) if the halogen content >1-2%.
Sharps Needles/syringes used with the compound.Chemically contaminated sharps container.

Critical Note: Do not dispose of this compound down the drain. It is toxic to aquatic life (H400/H410 equivalent for class).[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloro-imidazopyrazine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Chloro-6-phenylimidazo[1,2-a]pyrazine
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8-Chloro-6-phenylimidazo[1,2-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.